molecular formula C12H9NO3 B1598008 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid CAS No. 56162-63-1

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B1598008
CAS No.: 56162-63-1
M. Wt: 215.2 g/mol
InChI Key: MHFTTYLYTCCJGW-UHFFFAOYSA-N
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Description

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H9NO3 and its molecular weight is 215.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.3 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-oxo-6-phenyl-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-11-9(12(15)16)6-7-10(13-11)8-4-2-1-3-5-8/h1-7H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFTTYLYTCCJGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377612
Record name 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid
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Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822540
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

56162-63-1
Record name 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid, also known as 6-phenyl-2-pyridone-3-carboxylic acid, is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a 2-pyridone ring, a carboxylic acid functional group, and a phenyl substituent, provides a versatile scaffold for the synthesis of a wide array of more complex molecules with potential biological activities. The 2-pyridone motif is a core component of numerous bioactive compounds and pharmaceuticals, highlighting the importance of understanding the fundamental chemical properties of its derivatives.[2] This guide offers a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, providing a critical resource for researchers engaged in its use.

Physicochemical and Spectral Properties

The intrinsic properties of this compound are foundational to its application in chemical synthesis and drug design. These properties dictate its solubility, reactivity, and how it can be characterized.

Core Properties
PropertyValue/InformationSource(s)
Molecular Formula C₁₂H₉NO₃[1][3]
Molecular Weight 215.20 g/mol [3][4]
CAS Number 56162-63-1[1][3][4]
IUPAC Name 2-oxo-6-phenyl-1H-pyridine-3-carboxylic acid[3]
Appearance Beige to white crystalline solid/powder[3][4]
Melting Point 260-262 °C[3]
Solubility >32.3 µg/mL at pH 7.4[3]
Acidity (pKa)
Spectral Data

The spectral characteristics are essential for the identification and characterization of the compound.

  • ¹H NMR (DMSO-d₆):

    • δ 12.79 (s, 1H, NH)

    • δ 8.20 (d, 1H, J = 8.8 Hz, pyridyl H-4)

    • δ 7.79-7.80 (m, 2H, phenyl-H)

    • δ 7.50-7.627 (m, 3H, phenyl-H)

    • δ 6.84 (d, 1H, J = 8.8 Hz, pyridyl H-5)[3][7]

  • ¹³C NMR: While specific experimental data for the title compound is not available, the expected chemical shifts for the carbon atoms can be inferred from the spectra of closely related derivatives. Key resonances would include those for the carbonyl carbon of the carboxylic acid (typically δ 165-175 ppm), the pyridone carbonyl carbon (around δ 160-165 ppm), and the aromatic carbons of the phenyl and pyridine rings (δ 110-150 ppm).[2][8]

  • Infrared (IR) Spectroscopy (cm⁻¹):

    • 3380 (N-H stretch)

    • 1725 (C=O stretch of the carboxylic acid)

    • Additional bands corresponding to the pyridone carbonyl and aromatic C-H and C=C vibrations are also expected.[3][7] The broadness of the O-H stretch from the carboxylic acid, typically seen between 2500-3300 cm⁻¹, is a characteristic feature due to hydrogen bonding.[9]

  • Mass Spectrometry (MS):

    • m/z (M)⁺ = 215[3]

Synthesis and Reactivity

Synthesis

A common and effective method for the synthesis of this compound involves the acid-catalyzed cyclization and hydrolysis of a suitable precursor. One reported synthesis starts from (2E,4E)-2-Cyano-5-phenyl-5-(phenylamino)pent-2,4-dienamide.[10]

Experimental Protocol: Synthesis of this compound [3][7]

  • A solution of (2E,4E)-2-Cyano-5-phenyl-5-(phenylamino)pent-2,4-dienamide (10 mmol) is prepared in ethanol (20 mL).

  • Concentrated hydrochloric acid (5 mL) is added to the solution.

  • The reaction mixture is heated under reflux for 30 minutes.

  • After reflux, the mixture is allowed to cool to room temperature, during which a solid product precipitates.

  • The solid is collected by filtration.

  • The crude product is purified by recrystallization from ethanol to yield beige crystals of this compound.

Synthesis_Workflow start Start: (2E,4E)-2-Cyano-5-phenyl- 5-(phenylamino)pent-2,4-dienamide reflux Reflux (30 minutes) start->reflux reagents Reagents: Ethanol, HCl reagents->reflux cool Cool to Room Temp. reflux->cool precipitate Precipitation of Product cool->precipitate filter Filtration precipitate->filter recrystallize Recrystallization (Ethanol) filter->recrystallize product Product: 2-Oxo-6-phenyl-1,2-dihydro- pyridine-3-carboxylic acid recrystallize->product

Caption: Synthetic workflow for this compound.

Reactivity

The reactivity of this compound is characterized by the interplay of its three key structural components: the carboxylic acid, the 2-pyridone ring, and the phenyl group.

  • Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amide formation, and reduction. For example, reduction with borane dimethylsulfide complex can convert the carboxylic acid to a primary alcohol.[4]

  • 2-Pyridone Ring: The pyridone ring can participate in various transformations. The nitrogen atom can be alkylated, and the ring itself can undergo electrophilic substitution reactions, although the conditions need to be carefully controlled.

  • Decarboxylation: A notable reaction of 2-pyridone-3-carboxylic acids is decarboxylation, which can be achieved by heating with a base such as potassium carbonate in a suitable solvent like toluene.[2][11] This provides a route to 6-phenyl-2-pyridone.

Potential Applications in Drug Discovery and Materials Science

The 2-pyridone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. Consequently, derivatives of this compound are of considerable interest for drug development.

  • Antimicrobial and Anticancer Activity: Various functionalized 2-pyridone-3-carboxylic acids have been synthesized and evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria.[2][5] Furthermore, some derivatives have shown promising cytotoxic activity against cancer cell lines, suggesting potential as antineoplastic agents.[7]

  • Enzyme Inhibition: The structural motifs present in this molecule make it a candidate for the design of enzyme inhibitors. The carboxylic acid can act as a key binding group, while the phenyl and pyridone rings can be modified to achieve specific interactions with the active site of a target enzyme.

  • Coordination Chemistry and Materials Science: The presence of both a carboxylic acid and a pyridone ring allows this molecule to act as a ligand for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs).[6] These materials can have interesting optical, electronic, or catalytic properties.

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[3]

Handling Precautions:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry place.

Conclusion

This compound is a valuable heterocyclic compound with a rich chemistry and significant potential for a range of scientific applications. Its well-defined physicochemical properties and versatile reactivity make it an important building block for the synthesis of novel compounds with potential therapeutic or material applications. This guide provides a solid foundation of technical information to aid researchers in the effective and safe use of this compound in their work.

References

Structure Elucidation of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid: A Synergistic Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-pyridinone scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its ability to act as both a hydrogen bond donor and acceptor, combined with a rigid framework amenable to diverse functionalization, makes it a cornerstone for drug design.[1][2] The precise and unambiguous structural characterization of novel pyridinone derivatives, such as 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid (Molecular Formula: C₁₂H₉NO₃, Molecular Weight: 215.20 g/mol ), is a non-negotiable prerequisite for advancing drug discovery programs.[4][5] An error in structural assignment can invalidate extensive research into synthesis, biological activity, and structure-activity relationships (SAR).[6][7] This guide details a holistic and self-validating analytical workflow, leveraging a suite of modern spectroscopic techniques to achieve unequivocal structure elucidation. We will demonstrate how data from Mass Spectrometry, Infrared Spectroscopy, and a comprehensive suite of 1D and 2D Nuclear Magnetic Resonance experiments are synergistically integrated to build an unassailable structural proof.

The Analytical Mandate: Beyond Synthesis

The synthesis of complex heterocyclic molecules, often via multi-component reactions like the Hantzsch synthesis or related condensation pathways, can yield a complex mixture of isomers and byproducts.[8][9][10][11] Therefore, the primary objective of any analytical campaign is to confirm that the target molecule has been synthesized and to establish its exact constitution, ruling out any potential isomers. This workflow is designed as a logical progression, where each technique provides a unique and complementary piece of the structural puzzle.

G cluster_0 Initial Characterization cluster_1 Core Structural Mapping (NMR) cluster_2 Definitive Confirmation MS Mass Spectrometry (HRMS) Confirms Molecular Formula IR FTIR Spectroscopy Identifies Functional Groups MS->IR Complementary Data Final Structure Elucidated MS->Final NMR_Prep Sample Prep (DMSO-d6) IR->NMR_Prep Informs NMR Strategy IR->Final H1_NMR 1H NMR Proton Environment & Counting C13_NMR 13C NMR Carbon Skeleton H1_NMR->C13_NMR Assign Protons TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Connectivity Mapping C13_NMR->TwoD_NMR Assign Carbons X_Ray Single Crystal X-Ray (Optional Gold Standard) 3D Structure TwoD_NMR->X_Ray For Absolute Proof TwoD_NMR->Final Complete Assignment TwoD_NMR->Final X_Ray->Final

Fig 1. Synergistic workflow for structure elucidation.

Mass Spectrometry (MS): Confirming the Elemental Composition

Causality: The first step is to confirm the most fundamental property: the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides the necessary mass accuracy to distinguish between compounds with the same nominal mass but different elemental compositions.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Analysis Mode: Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the probability of observing the molecular ion.

  • Data Processing: Compare the measured exact mass of the molecular ion peak to the theoretical exact mass calculated for the proposed formula, C₁₂H₉NO₃. The mass error should be below 5 ppm.

Expected Data Summary

Analysis ModeIon FormulaTheoretical Exact MassExpected Measured Mass (±5 ppm)
Positive Ion[C₁₂H₁₀NO₃]⁺216.0655216.0655 ± 0.0011
Negative Ion[C₁₂H₈NO₃]⁻214.0510214.0510 ± 0.0011

This initial HRMS data provides high-confidence validation of the elemental formula, forming a trustworthy foundation for subsequent spectroscopic analysis.

Infrared (IR) Spectroscopy: A Functional Group Census

Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule. The vibrational frequencies of specific bonds provide a diagnostic fingerprint. For our target, we expect to see clear evidence of the carboxylic acid, the lactam (cyclic amide), and the aromatic rings.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the powdered solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.

Expected IR Data Interpretation

Wavenumber (cm⁻¹)IntensityVibration TypeStructural Assignment
~3300-2500Broad, StrongO-H StretchCarboxylic Acid O-H[12]
~3200-3100Medium, BroadN-H StretchLactam N-H[13]
~1720Strong, SharpC=O StretchCarboxylic Acid C=O[12][14]
~1660Strong, SharpC=O StretchLactam C=O[15]
~1600, ~1550Medium-StrongC=C StretchAromatic & Pyridinone Rings[15]

The presence of two distinct carbonyl peaks is a critical piece of evidence, strongly supporting the proposed structure over isomers that might lack one of these groups. The very broad O-H absorption is characteristic of a hydrogen-bonded carboxylic acid.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Causality: NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution.[16][17] It provides detailed information about the chemical environment, count, and connectivity of every proton and carbon atom. For this molecule, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Protocol: NMR Sample Preparation and Acquisition

  • Solvent Selection: Dissolve 10-20 mg of the compound in ~0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice as it allows for the observation of exchangeable protons (N-H and O-H).[16]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • Experiment Suite: Acquire the following spectra at a constant temperature (e.g., 298 K):

    • ¹H NMR

    • ¹³C NMR (proton-decoupled)

    • ¹H-¹H COSY

    • ¹H-¹³C HSQC

    • ¹H-¹³C HMBC

¹H NMR: Proton Inventory and Local Environment

The ¹H NMR spectrum reveals the number of chemically distinct protons, their relative ratios (via integration), and their neighboring protons (via spin-spin coupling).

Predicted ¹H NMR Data (in DMSO-d₆)

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
Hₐ> 13.0broad s1H-COOHHighly deshielded, acidic proton. Exchangeable with D₂O.[18]
Hₙ> 12.0broad s1H-NHDeshielded lactam proton, often broad due to exchange.[16][19]
H₄~8.2d1HPyridinone H-4Adjacent to electron-withdrawing C=O and part of a conjugated system. Coupled to H-5.
Hₚ~7.8-8.0m2HPhenyl (ortho)Deshielded due to proximity to the pyridinone ring.
Hₘ, Hₓ~7.5-7.6m3HPhenyl (meta, para)Typical chemical shift for monosubstituted benzene ring protons.
H₅~6.8d1HPyridinone H-5Coupled to H-4. Shift is influenced by the adjacent phenyl group.
¹³C NMR: The Carbon Backbone

The ¹³C NMR spectrum identifies all unique carbon environments in the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~165.0C₇ (-COOH)Carboxylic acid carbonyl carbon.
~162.0C₂ (Lactam C=O)Lactam carbonyl, typically slightly upfield of acid carbonyls.[19]
~150.0C₆Pyridinone carbon attached to the phenyl group and nitrogen.
~145.0C₄Pyridinone C-H carbon, deshielded by conjugation.
~133.0C (ipso-Phenyl)Quaternary phenyl carbon attached to the pyridinone ring.
~131.0C (para-Phenyl)Phenyl C-H.
~129.0C (ortho/meta-Phenyl)Phenyl C-H carbons (may be two overlapping signals).
~118.0C₃Quaternary pyridinone carbon attached to the carboxylic acid.
~108.0C₅Pyridinone C-H carbon, least deshielded of the ring carbons.
2D NMR: Assembling the Puzzle

2D NMR experiments are essential to connect the proton and carbon assignments into a single, coherent structure.

Fig 2. Key 2D NMR correlations for structural confirmation.
  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment validates proton-proton coupling. A critical cross-peak will be observed between the pyridinone protons H₄ and H₅, confirming their adjacent relationship on the ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It will definitively link the ¹H and ¹³C assignments for C₄-H₄, C₅-H₅, and all the C-H pairs on the phenyl ring.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate connectivity tool, revealing correlations between protons and carbons separated by 2 or 3 bonds. It cements the entire molecular framework.

Key Validating HMBC Correlations:

ProtonCorrelates to Carbon(s)Structural Information Confirmed
H₄C₂, C₃, C₅, C₆Confirms the position of H₄ relative to the carbonyl, carboxylic acid, and C₅.
H₅C₃, C₄, C₆Confirms the position of H₅ relative to the carboxylic acid, C₄, and the phenyl-substituted C₆.
Phenyl Protons (ortho)C₆, C (ipso-phenyl)Confirms the attachment of the phenyl ring to the C₆ position of the pyridinone core.
N-HC₂, C₆Confirms the lactam structure and the position of the nitrogen atom between C₂ and C₆.

The combination of these NMR experiments provides an interlocking, self-validating dataset that allows for the complete and unambiguous assignment of the this compound structure.

The Gold Standard: Single-Crystal X-ray Diffraction

While the spectroscopic data presented provides overwhelming evidence for the structure, single-crystal X-ray diffraction is the only technique that provides an absolute, three-dimensional map of the atoms in the solid state.[19]

Methodology: If a single crystal of sufficient quality can be grown (e.g., by slow evaporation from a suitable solvent like DMSO or ethanol), X-ray diffraction analysis will yield the precise bond lengths, bond angles, and torsion angles of the molecule.[20] It will also reveal the intermolecular packing in the crystal lattice, often showing characteristic hydrogen-bonding patterns, such as the formation of centrosymmetric lactam-lactam dimers.[19][20][21] This method serves as the ultimate, irrefutable proof of structure.

Conclusion

The structure elucidation of this compound is not achieved by a single technique but by the logical and synergistic application of multiple spectroscopic methods. The process begins with HRMS to confidently establish the molecular formula. FTIR then provides a quick and reliable census of the key functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity, providing a definitive and self-validating structural proof. For absolute confirmation, particularly for regulatory filings or to study solid-state properties, single-crystal X-ray diffraction serves as the gold standard. This rigorous, multi-faceted approach ensures the scientific integrity required for high-stakes fields like drug development and materials science.

References

An In-depth Technical Guide to 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid (CAS: 56162-63-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid, a substituted pyridone, belongs to a class of heterocyclic compounds recognized as a "privileged scaffold" in modern drug discovery. The 2-pyridone motif is a core component of numerous bioactive molecules and approved pharmaceuticals, valued for its metabolic stability and its ability to act as a hydrogen bond donor and acceptor.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, characterization, and potential applications based on the activities of structurally related compounds.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.

PropertyValueSource
CAS Number 56162-63-1[2]
Molecular Formula C₁₂H₉NO₃[2]
Molecular Weight 215.20 g/mol [2]
Appearance Beige to white crystalline powder[3]
Melting Point 260-262 °C[3]
Solubility >32.3 µg/mL at pH 7.4
Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and quality control of the compound. The following data has been reported in the primary literature for this compound[3]:

  • Mass Spectrometry (MS): m/z (M)+ = 215[3]

  • Infrared (IR) Spectroscopy (cm⁻¹): 3380 (N-H), 1725 (C=O)[3]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆, δ ppm):

    • 6.84 (d, 1H, J = 8.8 Hz, pyridyl H-5)

    • 7.50-7.627 (m, 3H, phenyl-H)

    • 7.79-7.80 (m, 2H, phenyl-H)

    • 8.20 (d, 1H, J = 8.8 Hz, pyridyl H-4)

    • 12.79 (s, 1H, N-H)[3]

Synthesis and Mechanism

The synthesis of this compound has been achieved through the hydrolysis of its corresponding nitrile precursor. This approach provides a reliable and high-yielding route to the target molecule.

Experimental Protocol: Hydrolysis of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile

This protocol is adapted from the procedure described by Al-Mousawi, et al[3].

Step 1: Reaction Setup

  • To a solution of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile (10 mmol) in ethanol (20 mL), add concentrated hydrochloric acid (5 mL).

Step 2: Reflux

  • Heat the reaction mixture to reflux for a period of 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Isolation and Purification

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The resulting solid precipitate is collected by filtration.

  • The crude product is then recrystallized from ethanol to yield this compound as beige crystals.

This straightforward hydrolysis provides the target carboxylic acid in high yield (reported as 89%)[3].

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile Reflux Reflux for 30 min Reactant->Reflux Reagents Ethanol (Solvent) Conc. Hydrochloric Acid (Catalyst) Reagents->Reflux Cooling Cool to Room Temp. Reflux->Cooling Isolation Filter & Recrystallize Cooling->Isolation Product 2-Oxo-6-phenyl-1,2-dihydropyridine- 3-carboxylic acid Isolation->Product

Caption: Synthetic workflow for the preparation of the target compound.

Potential Applications and Biological Significance

While specific biological data for this compound is not extensively reported, the broader class of 2-pyridone-3-carboxylic acid derivatives has demonstrated a wide range of pharmacological activities. This suggests that the title compound is a valuable scaffold for further derivatization and biological screening.

Antimicrobial and Antifungal Activity

Numerous studies have highlighted the potent antimicrobial properties of functionalized 2-pyridone-3-carboxylic acids. For instance, derivatives synthesized from 3-formylchromone have been evaluated against both Gram-positive and Gram-negative bacteria, with some analogs showing excellent activity, particularly against Staphylococcus aureus.[1] Molecular docking studies suggest that these compounds may act by inhibiting DNA gyrase, a mechanism shared with fluoroquinolone antibiotics.[1]

Anticancer Potential

The 2-pyridone core is also a key feature in several compounds with demonstrated cytotoxic activity against various cancer cell lines. For example, novel 6-amino-2-pyridone-3,5-dicarbonitriles have been synthesized and shown to possess anti-cancer properties.[4] The structural versatility of the 2-pyridone ring allows for the introduction of various substituents to optimize potency and selectivity against different cancer targets.

Neuroscience and Receptor Modulation

A prominent example of a 2-pyridone derivative in clinical use is Perampanel, a non-competitive AMPA receptor antagonist used in the treatment of epilepsy. The discovery of Perampanel, which features a 1,3,5-triaryl-1H-pyridin-2-one core, underscores the potential of this scaffold to yield potent modulators of central nervous system targets.

Biological_Relevance Core 2-Pyridone-3-Carboxylic Acid Scaffold Antimicrobial Antimicrobial Activity (e.g., vs. S. aureus) Core->Antimicrobial DNA Gyrase Inhibition Anticancer Anticancer Activity (Cytotoxicity) Core->Anticancer Induction of Apoptosis Neuroscience CNS Targets (e.g., AMPA Receptors) Core->Neuroscience Receptor Antagonism Corrosion Industrial Applications (Corrosion Inhibition) Core->Corrosion Surface Adsorption

References

Unveiling the Mechanistic Landscape of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic Acid and its Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives exhibit a remarkable breadth of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics. This in-depth technical guide provides a comprehensive analysis of the potential mechanisms of action for 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid and its structural analogs. By synthesizing data from enzymatic assays, cellular studies, and in silico modeling, we illuminate the key molecular targets and signaling pathways modulated by this versatile chemical class. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of dihydropyridine-based therapeutics.

Introduction: The Therapeutic Potential of the 2-Oxo-1,2-dihydropyridine Core

The pyridine ring is a fundamental component of numerous biologically active molecules, including the essential vitamin niacin (nicotinic acid) and its derivatives, which play crucial roles in cellular metabolism and have demonstrated hypolipidemic and neuroprotective effects.[1][2] The introduction of an oxo group and further substitutions on the dihydropyridine ring system gives rise to a class of compounds with a diverse pharmacological profile. While direct mechanistic studies on this compound are not extensively documented in publicly available literature, a wealth of information on structurally related analogs provides a strong foundation for understanding its potential biological activities. These activities span from anticancer and antimicrobial to cardiovascular and metabolic regulation, underscoring the scaffold's versatility.[3][4] This guide will dissect the established and putative mechanisms of action for this compound class, offering insights into their therapeutic promise.

Broad-Spectrum Biological Activity: A Multi-Target Paradigm

Derivatives of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid core have been reported to interact with a variety of biological targets, leading to a wide range of cellular and physiological effects. The following sections will explore the key therapeutic areas where these compounds have shown significant potential.

Anticancer Activity: Targeting Tumor Cell Proliferation and Survival

Several studies have highlighted the cytotoxic potential of dihydropyridine derivatives against various cancer cell lines. This suggests that these compounds may interfere with fundamental processes of cancer cell growth and survival.

One notable investigation into novel dihydropyridine carboxylic acid derivatives demonstrated significant cytotoxic activity against the HCT-15 colon cancer cell line.[5] In silico docking studies from this research pointed towards Poly(ADP-ribose) polymerase-1 (PARP-1) as a potential molecular target.[5] PARP-1 is a key enzyme in the DNA damage repair pathway, and its inhibition can lead to synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA mutations.

Another study reported that a 1,6-diamino-4-(1H-indol-3-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile derivative showed potent growth inhibition against the MDA-MB-231 triple-negative breast cancer cell line.[6] While the precise mechanism was not elucidated, this finding further supports the potential of the 2-oxo-dihydropyridine scaffold in oncology.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a standard procedure for evaluating the cytotoxic effects of 2-oxo-dihydropyridine derivatives on a cancer cell line, such as HCT-15.

1. Cell Culture:

  • Maintain HCT-15 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Seeding:

  • Trypsinize confluent cells and perform a cell count using a hemocytometer.
  • Seed 5 x 10³ cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., this compound) in dimethyl sulfoxide (DMSO).
  • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
  • Replace the medium in the wells with the medium containing the test compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

4. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Enzyme Modulation: A Key to Therapeutic Intervention

The 2-oxo-dihydropyridine scaffold has been shown to interact with and modulate the activity of several clinically relevant enzymes.

A study on 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives identified a compound that exhibited significant cardiotonic and vasorelaxant properties through selective inhibition of Phosphodiesterase 3 (PDE3) .[6] PDE3 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in cardiac muscle and vascular smooth muscle cells. Inhibition of PDE3 leads to increased intracellular cAMP levels, resulting in enhanced cardiac contractility (inotropic effect) and vasodilation. This mechanism is similar to that of the marketed inodilator, milrinone.[6]

Signaling Pathway: PDE3 Inhibition in Cardiomyocytes

PDE3_Inhibition Receptor β-Adrenergic Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 PDE3 Ca_Channel L-type Ca²⁺ Channel PKA->Ca_Channel Phosphorylates (Activates) Contraction Increased Contractility Ca_Channel->Contraction Leads to AMP AMP PDE3->AMP Degrades DHP_Compound 2-Oxo-dihydropyridine Derivative DHP_Compound->PDE3 Inhibits

Caption: PDE3 inhibition by 2-oxo-dihydropyridine derivatives increases cAMP levels, leading to enhanced cardiac contractility.

Recent research has uncovered that certain 1,4-dihydropyridine derivatives can act as specific binders and activators of Sirtuin 3 (SIRT3) .[7] SIRT3 is a mitochondrial deacetylase that plays a critical role in regulating cellular metabolism, oxidative stress, and cancer biology.[7] Activation of SIRT3 can lead to the deacetylation and subsequent activation of enzymes involved in mitochondrial function, such as glutamate dehydrogenase.[7] The ability of dihydropyridines to activate SIRT3 suggests a potential therapeutic avenue for metabolic diseases and certain cancers.

Derivatives of pyridine-3-carboxylic acid have been investigated for their anti-hyperglycemic properties and have demonstrated inhibitory activity against α-amylase .[8] This enzyme is responsible for the breakdown of complex carbohydrates into simple sugars in the digestive tract. By inhibiting α-amylase, these compounds can slow down the absorption of glucose, thereby helping to manage postprandial hyperglycemia in diabetic patients.

Antimicrobial Activity

The dihydropyridine scaffold has also been explored for its potential as an antimicrobial agent. A study involving 2-pyridone-3-carboxylic acids and their derivatives reported on their evaluation for antimicrobial properties.[9] In silico molecular docking studies in this research suggested that these compounds could interact with and inhibit S. aureus DNA gyrase , an essential enzyme for bacterial DNA replication.[9] This provides a plausible mechanism for their antibacterial action.

Table 1: Summary of Potential Molecular Targets and Biological Activities of Dihydropyridine Derivatives

Therapeutic AreaPotential Molecular TargetObserved Biological EffectReference
Anticancer Poly(ADP-ribose) polymerase-1 (PARP-1)Cytotoxicity in colon cancer cells[5]
UnknownGrowth inhibition of breast cancer cells[6]
Cardiovascular Phosphodiesterase 3 (PDE3)Cardiotonic and vasorelaxant effects[6]
Metabolic Sirtuin 3 (SIRT3)Enzyme activation, cancer cell viability impairment[7]
α-AmylaseInhibition of carbohydrate metabolism[8]
Antimicrobial S. aureus DNA gyraseAntibacterial activity[9]
Antitubercular Enoyl-acyl carrier protein reductase (InhA)Potential anti-tubercular activity[10]

Structure-Activity Relationships (SAR) and Future Directions

The diverse biological activities of dihydropyridine derivatives are intricately linked to the nature and position of substituents on the core scaffold. For instance, modifications to the aromatic substituents and ester groups have been shown to be crucial for enhancing the biological activity and selectivity of 1,4-dihydropyridines.[4] The phenyl group at the 6-position of the title compound, this compound, likely plays a significant role in its target engagement and overall pharmacological profile.

Future research in this area should focus on:

  • Systematic SAR studies of this compound to optimize its potency and selectivity for specific targets.

  • Definitive target identification and validation studies to confirm the direct molecular interactions responsible for the observed biological effects.

  • In vivo efficacy studies in relevant animal models to translate the in vitro findings into potential therapeutic applications.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics with a wide range of potential applications. While direct mechanistic data on the title compound is sparse, the extensive research on its structural analogs provides a strong rationale for its investigation as a modulator of key enzymes and signaling pathways involved in cancer, cardiovascular disease, metabolic disorders, and infectious diseases. This guide has synthesized the current understanding of the mechanistic landscape of this compound class, offering a valuable resource to guide future drug discovery and development efforts.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-oxo-1,2-dihydropyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid, presents a unique combination of structural features—a phenyl substituent conferring lipophilicity, a carboxylic acid group for potential hydrogen bonding and salt formation, and the dihydropyridine core known for its diverse pharmacological activities. This guide provides a comprehensive exploration of the potential therapeutic targets of this molecule, moving beyond the well-trodden path of L-type calcium channel blockade often associated with dihydropyridines. We will delve into hypothesized targets in oncology, infectious diseases, and inflammatory conditions, presenting the scientific rationale and detailed experimental workflows for their validation.

I. Anticancer Activity: Targeting Cell Cycle Progression and Proliferation

The structural similarity of this compound to known anticancer agents with a pyridine core suggests its potential as a cytostatic or cytotoxic agent. Phenyl-pyridine-2-carboxylic acid derivatives have been identified as cell cycle inhibitors that exhibit selectivity for cancer cells[1]. Furthermore, various substituted 2-oxo-1,2-dihydropyridine-3-carbonitriles have demonstrated significant cytotoxic potential against human tumor cell lines[2][3]. The proposed mechanism of action for our lead compound involves the disruption of the cell cycle, leading to apoptosis in rapidly dividing cancer cells.

Hypothesized Molecular Target: Cyclin-Dependent Kinases (CDKs)

The carboxylic acid moiety of this compound could mimic the phosphate group of ATP, allowing it to interact with the ATP-binding pocket of kinases, such as CDKs, which are master regulators of the cell cycle.

Experimental Validation Workflow

A systematic approach is required to validate CDKs as a direct target and to elucidate the mechanism of anticancer activity.

Diagram: Experimental Workflow for Anticancer Target Validation

G cluster_0 In Vitro Screening cluster_1 Target Identification cluster_2 In Vivo Efficacy A Cell Viability Assays (MTT, CellTiter-Glo) B Cell Cycle Analysis (Flow Cytometry) A->B C Apoptosis Assays (Annexin V/PI Staining) B->C D Kinase Panel Screening C->D If cytotoxic E Western Blot for CDK Pathway Proteins D->E F Xenograft Tumor Models E->F If target identified G Pharmacokinetic/ Pharmacodynamic Analysis F->G

Caption: A stepwise workflow for validating the anticancer potential of this compound.

Detailed Protocols:

  • Cell Viability Assays:

    • Plate a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) in 96-well plates.

    • Treat cells with increasing concentrations of this compound for 48-72 hours.

    • Assess cell viability using MTT or CellTiter-Glo assays to determine the IC50 value.

  • Cell Cycle Analysis:

    • Treat a selected cancer cell line with the compound at its IC50 concentration for 24, 48, and 72 hours.

    • Harvest, fix, and stain the cells with propidium iodide (PI).

    • Analyze the DNA content by flow cytometry to determine the cell cycle distribution (G1, S, G2/M phases). An accumulation in a specific phase would suggest cell cycle arrest.

  • Kinase Panel Screening:

    • Submit the compound to a commercial kinase profiling service to screen against a broad panel of human kinases.

    • Analyze the results to identify specific kinases, particularly CDKs, that are significantly inhibited by the compound.

II. Antimicrobial Activity: A Focus on Bacterial Targets

Dihydropyridine derivatives have demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria[4][5]. The lipophilic nature of the phenyl group in this compound could facilitate its penetration through bacterial cell membranes.

Hypothesized Molecular Target: Dihydrofolate Reductase (DHFR)

The dihydropyridine scaffold shares structural similarities with the dihydrofolate substrate of DHFR, a critical enzyme in the bacterial folate biosynthesis pathway. Inhibition of DHFR would disrupt DNA synthesis and lead to bacterial cell death.

Experimental Validation Workflow

Diagram: Workflow for Antimicrobial Target Validation

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 In Vivo Studies A Minimum Inhibitory Concentration (MIC) Determination B Bactericidal/Bacteriostatic Assay A->B C Macromolecular Synthesis Assays (DNA, RNA, Protein, Cell Wall) B->C D Enzymatic Assay (DHFR) C->D If DNA synthesis inhibited E Murine Infection Models D->E If target confirmed

Caption: A structured approach to investigate the antimicrobial properties and target of this compound.

Detailed Protocols:

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

    • Perform broth microdilution assays according to CLSI guidelines to determine the MIC of the compound.

  • Macromolecular Synthesis Assays:

    • Treat bacterial cultures with the compound at its MIC.

    • At various time points, add radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), protein ([³H]leucine), and cell wall ([¹⁴C]N-acetylglucosamine).

    • Measure the incorporation of radioactivity to determine which macromolecular synthesis pathway is inhibited.

  • DHFR Enzymatic Assay:

    • Purify recombinant DHFR from a target bacterium.

    • Perform a spectrophotometric assay to measure the oxidation of NADPH in the presence of dihydrofolate.

    • Determine the IC50 of the compound for DHFR inhibition.

III. Phosphodiesterase (PDE) Inhibition: A Novel Avenue for Cardiovascular and Inflammatory Diseases

Structurally related dihydropyridazinones have been identified as potent inhibitors of phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP)[6]. Elevated cAMP levels lead to vasodilation and increased cardiac contractility, making PDE3 inhibitors valuable in the treatment of heart failure. Furthermore, PDE inhibitors are being explored for their anti-inflammatory and neuroprotective effects[7]. The 2-oxo-dihydropyridine core of our lead compound bears resemblance to the dihydropyridazinone scaffold.

Hypothesized Molecular Target: Phosphodiesterase 3 (PDE3)

The planar nature of the dihydropyridine ring and the presence of electronegative atoms in this compound are features consistent with known PDE inhibitors.

Experimental Validation Workflow

Diagram: Workflow for PDE Inhibition Validation

G cluster_0 In Vitro Assays cluster_1 Functional Assays cluster_2 In Vivo Models A PDE Isozyme Profiling B cAMP Accumulation Assay in Relevant Cell Lines A->B C Ex Vivo Vascular Ring Assay (Vasodilation) B->C D Isolated Langendorff Heart (Inotropic Effects) C->D E Animal Models of Heart Failure or Inflammation D->E If functional effects observed

Caption: A workflow to assess the potential of this compound as a phosphodiesterase inhibitor.

Detailed Protocols:

  • PDE Isozyme Profiling:

    • Utilize a commercially available panel of recombinant human PDE isozymes (PDE1-11).

    • Perform in vitro enzymatic assays (e.g., using fluorescently labeled cAMP) to determine the IC50 of the compound against each isozyme, with a particular focus on PDE3.

  • cAMP Accumulation Assay:

    • Use a relevant cell line, such as human aortic smooth muscle cells or platelets.

    • Treat the cells with the compound in the presence of a phosphodiesterase activator like forskolin.

    • Measure intracellular cAMP levels using a commercially available ELISA or HTRF assay.

  • Ex Vivo Vascular Ring Assay:

    • Isolate aortic rings from rats or rabbits.

    • Mount the rings in an organ bath and pre-contract with phenylephrine.

    • Add cumulative concentrations of the compound to assess its vasorelaxant effects.

Quantitative Data Summary

Potential Therapeutic AreaHypothesized TargetKey In Vitro AssayExpected Outcome Metric
OncologyCyclin-Dependent Kinases (CDKs)Kinase Panel ScreeningIC50 values (nM to µM range)
Infectious DiseasesDihydrofolate Reductase (DHFR)DHFR Enzymatic AssayIC50 values (µM range)
Cardiovascular/InflammatoryPhosphodiesterase 3 (PDE3)PDE Isozyme ProfilingIC50 values (nM to µM range)

Conclusion

While the dihydropyridine scaffold is traditionally associated with calcium channel modulation, the unique structural attributes of this compound suggest a broader pharmacological potential. The proposed therapeutic targets—CDKs in cancer, DHFR in bacteria, and PDEs in cardiovascular and inflammatory diseases—represent exciting avenues for further investigation. The detailed experimental workflows outlined in this guide provide a robust framework for elucidating the mechanism of action and validating the therapeutic utility of this promising compound. Rigorous execution of these studies will be crucial in unlocking the full potential of this compound in drug discovery and development.

References

The Pivotal Role of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents has led scientists to explore a vast chemical space, with heterocyclic compounds consistently emerging as a cornerstone of medicinal chemistry. Among these, the 2-pyridone scaffold has garnered significant attention due to its presence in a wide array of biologically active molecules and FDA-approved drugs.[1][2] This guide delves into the synthesis, properties, and, most importantly, the role of a key derivative, 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid, as a versatile precursor in the development of new pharmaceuticals.

The 2-Pyridone Core: A Privileged Scaffold in Medicinal Chemistry

The 2-pyridone ring system is considered a "privileged scaffold" in drug discovery, a testament to its ability to interact with a diverse range of biological targets.[2] This six-membered nitrogen-containing heterocycle is found in natural products and synthetic compounds exhibiting a broad spectrum of pharmacological activities, including antibacterial, antitumor, anti-inflammatory, and antiviral properties.[1][3] Its unique electronic and structural features allow it to serve as a bioisostere for various functional groups, enhancing drug-like properties such as solubility and metabolic stability.[2] The versatility of the 2-pyridone nucleus makes it a fertile ground for the design and synthesis of novel therapeutic agents.

Synthesis and Characterization of this compound

A reliable and efficient synthesis of the title compound is paramount for its application in drug discovery programs. A common and effective method involves a multi-component reaction, a powerful tool in modern organic synthesis that allows for the construction of complex molecules in a single step.

Experimental Protocol: Three-Component Synthesis

A robust method for the synthesis of this compound involves the condensation of ethyl benzoylacetate, cyanoacetamide, and an ammonium salt.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl benzoylacetate (1 equivalent), cyanoacetamide (1 equivalent), and ammonium acetate (1.5 equivalents) in absolute ethanol.

  • Reaction Execution: Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

Causality Behind Experimental Choices:

  • Multi-component Reaction: This approach is chosen for its efficiency and atom economy, allowing for the rapid assembly of the desired heterocyclic core from readily available starting materials.

  • Ammonium Acetate: Serves as both a source of ammonia and a mild acidic catalyst to facilitate the condensation reactions.

  • Ethanol as Solvent: Provides a suitable medium for the reaction, allowing for the dissolution of the reactants at elevated temperatures and precipitation of the product upon cooling, simplifying the initial purification.

  • Recrystallization: This is a standard and effective technique for purifying solid organic compounds, ensuring the removal of impurities and providing a crystalline product of high purity.

Physicochemical and Spectroscopic Data
PropertyValueReference
Molecular Formula C₁₂H₉NO₃[4]
Molecular Weight 215.20 g/mol [4]
Appearance Powder
CAS Number 56162-63-1[4]
  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, as well as signals for the protons on the dihydropyridine ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

  • ¹³C NMR: The spectrum will display signals for the carbonyl carbon of the pyridone ring, the carboxylic acid carbonyl carbon, and the carbons of the phenyl and dihydropyridine rings.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. A strong C=O stretching vibration for the pyridone carbonyl will be observed around 1650 cm⁻¹, and another for the carboxylic acid carbonyl around 1700 cm⁻¹.[5]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 215.20).

Role as a Precursor in Drug Synthesis: The Path to Cardiotonic Agents

The strategic placement of the carboxylic acid and phenyl groups on the 2-pyridone scaffold makes this compound a valuable intermediate for the synthesis of more complex molecules with therapeutic potential. One of the most significant applications of this precursor is in the synthesis of cardiotonic agents, such as Amrinone and its analogue, Milrinone.[6][7] These drugs are used in the treatment of congestive heart failure.[6]

Synthetic Pathway to Amrinone Analogs

While a direct, one-step conversion is not the primary route, this compound can be envisioned as a key starting material for the synthesis of Amrinone-like structures through a series of well-established organic transformations. A plausible synthetic route involves decarboxylation followed by amination.

G Precursor 2-Oxo-6-phenyl-1,2- dihydropyridine-3-carboxylic acid Intermediate 6-Phenyl-2(1H)-pyridinone Precursor->Intermediate Decarboxylation (Heat or Catalyst) Drug Amrinone Analog (e.g., 5-amino-6-phenyl-2(1H)-pyridinone) Intermediate->Drug Amination (e.g., Nitration followed by Reduction)

Caption: Synthetic pathway from the precursor to an Amrinone analog.

Step-by-Step Transformation:

  • Decarboxylation: The carboxylic acid group at the 3-position can be removed through a decarboxylation reaction, typically by heating the compound, sometimes in the presence of a catalyst.[8] This step yields the 6-phenyl-2(1H)-pyridinone intermediate.

  • Amination: The introduction of an amino group at the 5-position is the crucial step to impart cardiotonic activity. This can be achieved through a two-step process:

    • Nitration: The 6-phenyl-2(1H)-pyridinone intermediate is first nitrated at the 5-position using a mixture of nitric acid and sulfuric acid.

    • Reduction: The resulting nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or catalytic hydrogenation.

This synthetic strategy highlights the utility of this compound as a foundational building block for accessing a class of pharmacologically important compounds.

Conclusion and Future Perspectives

This compound represents a key molecule in the ever-expanding toolkit of medicinal chemists. Its straightforward synthesis and the presence of versatile functional handles on a biologically relevant scaffold underscore its importance as a drug precursor. The potential to readily access Amrinone-like cardiotonic agents is just one example of its utility. Further exploration of the reactivity of this compound will undoubtedly lead to the discovery of novel derivatives with a wide range of therapeutic applications, from anticancer to anti-infective agents. As our understanding of disease pathways deepens, the strategic use of such well-defined molecular building blocks will continue to be a driving force in the development of the next generation of medicines.

References

A Technical Guide to the Complexing Agent Potential of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Oxo-1,2-dihydropyridine-3-carboxylic acid, a pyridinone derivative, presents a compelling scaffold for the development of novel chelating agents. Its structural arrangement, featuring a bidentate O,O-donor set from the carboxylate and adjacent oxo groups, facilitates the formation of stable five-membered chelate rings with a variety of metal ions. This guide provides a comprehensive exploration of this molecule's potential as a complexing agent. It delves into the fundamental principles of its coordination chemistry, offers detailed experimental protocols for the synthesis and characterization of its metal complexes, and discusses the critical parameters governing their stability. This document is intended for researchers, chemists, and drug development professionals interested in the design and application of advanced chelating agents for therapeutic, diagnostic, or industrial purposes.

Introduction: The Chemical Rationale for Chelation

2-Oxo-1,2-dihydropyridine-3-carboxylic acid belongs to the broader class of hydroxypyridinones (HOPOs), which are renowned for their strong metal-chelating capabilities.[1][2] The therapeutic and industrial interest in these molecules stems from their high affinity and specificity for hard metal ions, particularly those with a high charge-to-radius ratio like Fe(III), Al(III), and Ga(III).[1][3]

The chelating prowess of 2-oxo-1,2-dihydropyridine-3-carboxylic acid is rooted in its molecular architecture. The molecule exists in tautomeric equilibrium with its 2-hydroxynicotinic acid form.[4] Upon deprotonation, the resulting anion features a carboxylate oxygen and a pyridinone oxygen positioned for bidentate coordination to a metal center. This arrangement forms a thermodynamically favorable five-membered ring, a structural motif central to the stability of many metal complexes.[5] This inherent structural advantage makes it a prime candidate for applications requiring the sequestration or transport of metal ions.[6][7]

dot graph ChelationMechanism { layout=neato; node [shape=plaintext]; edge [arrowhead=none];

} end_dot Caption: Bidentate chelation of a metal ion (Mⁿ⁺) by the deprotonated form of the ligand.

Synthesis of the Ligand

The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid and its derivatives can be achieved through various routes. A common and effective method involves the reaction of an anilinomethylidene derivative of Meldrum's acid with an active methylene nitrile, such as cyanoacetamide, in the presence of a base, followed by acidification.[8]

Experimental Protocol: Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic acid

This protocol is adapted from methodologies described for the synthesis of related pyridone derivatives.[8][9]

Materials:

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Triethyl orthoformate

  • Aniline

  • Cyanoacetamide

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Water (deionized)

Procedure:

  • Synthesis of Anilinomethylidene Meldrum's Acid (Intermediate):

    • In a round-bottom flask, combine Meldrum's acid (0.1 mol) and triethyl orthoformate (0.13 mol).

    • Heat the mixture with stirring at 50-60°C for 1 hour.

    • Add aniline (0.1 mol) dropwise to the reaction mixture.

    • Continue stirring at the same temperature for an additional 30 minutes.

    • Cool the mixture to room temperature. The intermediate product should precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Synthesis of 2-Oxo-1,2-dihydropyridine-3-carboxylic acid:

    • Prepare a solution of potassium hydroxide (0.02 mol) in ethanol.

    • To this basic solution, add the anilinomethylidene Meldrum's acid intermediate (0.01 mol) and cyanoacetamide (0.01 mol).

    • Reflux the mixture with vigorous stirring for 4-6 hours.

    • After cooling to room temperature, pour the reaction mixture into ice-cold water.

    • Acidify the solution to a pH of approximately 2-3 using concentrated HCl. A precipitate will form.

    • Collect the crude product by filtration, wash thoroughly with cold water to remove salts, and dry.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified 2-oxo-1,2-dihydropyridine-3-carboxylic acid.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Characterization of Complexing Potential

A thorough investigation of a ligand's complexing ability requires a multi-faceted experimental approach. The primary goals are to determine the stoichiometry of the metal-ligand complexes, quantify their thermodynamic stability, and elucidate their structural and electronic properties.

dot graph ExperimentalWorkflow { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4"];

} end_dot Caption: General experimental workflow for characterizing the complexing agent.

Determining Stability Constants via Potentiometric Titration

Potentiometric titration is the gold-standard method for determining the protonation constants of a ligand and the stability constants of its metal complexes in solution.[10][11] The method involves monitoring the pH of a solution containing the ligand (and subsequently the metal ion) as a standard base is added.[12]

Principle: The formation of a metal complex is a competitive equilibrium between the metal ion (Mⁿ⁺) and protons (H⁺) for the ligand (L).[5] By precisely measuring pH changes, one can calculate the concentrations of all species at equilibrium and thereby determine the stepwise (K) and overall (β) stability constants.[13][14]

Experimental Protocol: Potentiometric Titration

This protocol is based on the well-established Calvin-Bjerrum technique.[10][15]

Materials & Equipment:

  • High-precision pH meter with a combination glass electrode (accuracy ± 0.001 pH units).

  • Autotitrator or calibrated burette.

  • Thermostated titration vessel (e.g., double-walled beaker) maintained at 25.0 ± 0.1 °C.

  • Standardized solutions of NaOH (carbonate-free), HClO₄ or HNO₃, metal salt (e.g., Fe(NO₃)₃), and the synthesized ligand.

  • Inert background electrolyte (e.g., 0.1 M KNO₃ or NaClO₄) to maintain constant ionic strength.

Procedure:

  • Electrode Calibration: Calibrate the pH electrode using standard buffers to read hydrogen ion concentration ([H⁺]) directly, rather than activity. This is achieved by titrating a known concentration of strong acid with a strong base.[15]

  • Ligand Protonation Titration:

    • Pipette a known volume and concentration of the ligand solution and strong acid into the thermostated vessel.

    • Add the background electrolyte to achieve the desired ionic strength and make up to a final volume.

    • Titrate this solution with the standardized NaOH solution, recording the pH after each addition.

  • Metal-Ligand Titration:

    • Repeat the procedure from step 2, but also include a known concentration of the metal salt in the initial solution. Typically, ligand-to-metal ratios of 2:1 or 3:1 are used.

  • Data Analysis:

    • The titration data (volume of titrant vs. pH) is processed using specialized software (e.g., Hyperquad, SCOGS).

    • The software refines the protonation constants (pKa) of the ligand and the overall stability constants (log β) of the metal-ligand species (ML, ML₂, ML₃, etc.) by minimizing the difference between the experimental and calculated pH values.[16]

Data Presentation: The results are typically presented in a tabular format.

Parameter2-Oxo-1,2-dihydropyridine-3-carboxylic acid
Protonation Constants
log K₁ (pKa, -COOH)Value
log K₂ (pKa, -OH/NH)Value
Stability Constants (log β)
Fe(III) ComplexValue
Al(III) ComplexValue
Cu(II) ComplexValue
Zn(II) ComplexValue
(Note: Placeholder values. Actual values must be determined experimentally.)
Synthesis and Spectroscopic Characterization

Synthesizing the solid-state metal complexes allows for further characterization using various spectroscopic and structural methods.

Experimental Protocol: General Synthesis of Metal Complexes

  • Dissolve the ligand in a suitable solvent (e.g., ethanol or water) and deprotonate it by adding a stoichiometric amount of a base (e.g., NaOH or KOH).

  • In a separate flask, dissolve the metal salt (e.g., FeCl₃, Cu(NO₃)₂, ZnCl₂) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • The reaction mixture may be heated or refluxed to ensure complete reaction.[17]

  • The resulting solid complex is collected by filtration, washed with the solvent to remove unreacted starting materials, and dried under vacuum.

Spectroscopic Analysis:

  • UV-Vis Spectroscopy: The formation of a complex is often accompanied by a shift in the absorption bands of the ligand. This technique can be used to monitor the titration and confirm complexation. Changes in the d-d transitions of transition metals can also provide information about the coordination geometry.[18]

  • Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=O (carboxylate) and C=O (pyridinone) groups upon coordination to the metal ion provide direct evidence of chelation. The appearance of new bands in the low-frequency region can be attributed to M-O vibrations.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Al(III)), NMR can provide detailed structural information in solution. Shifts in the proton and carbon signals of the pyridine ring and the absence of the carboxylic acid proton signal confirm coordination.

X-ray Crystallography

The definitive method for determining the solid-state structure of a metal complex is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, coordination number, and the overall geometry of the complex.[17][20]

Experimental Protocol: Crystal Growth

  • Prepare a saturated solution of the purified metal complex in a suitable solvent or solvent mixture.

  • Employ a slow evaporation or solvent diffusion technique. For example, place the solution in a small vial and place this vial inside a larger beaker containing a more volatile solvent in which the complex is less soluble (e.g., diethyl ether or hexane). Seal the beaker and allow it to stand undisturbed.

  • Over several days or weeks, single crystals suitable for X-ray analysis may form.

The resulting crystal structure will confirm the bidentate coordination of the ligand and reveal the preferred coordination geometry of the metal ion (e.g., octahedral, tetrahedral).[21][22]

Potential Applications

The ability of 2-oxo-1,2-dihydropyridine-3-carboxylic acid to form stable complexes with medically and industrially relevant metal ions opens up a range of potential applications.

  • Chelation Therapy: The high affinity for Fe(III) and Al(III) suggests potential use in treating metal overload disorders, such as thalassemia and aluminum-related neurotoxicity.[7][23]

  • Diagnostic Agents: Complexes with radionuclides like Gallium-67/68 could be developed as imaging agents for diagnostic medicine.[3]

  • Antimicrobial Agents: The metal complexes of pyridinone derivatives may exhibit enhanced antimicrobial properties compared to the free ligand.[1][24]

  • Catalysis: Transition metal complexes can serve as catalysts in various organic transformations. The defined coordination sphere provided by the ligand could be exploited for catalytic applications.[21]

Conclusion

2-Oxo-1,2-dihydropyridine-3-carboxylic acid is a highly promising platform for the design of potent complexing agents. Its straightforward synthesis and intrinsic bidentate chelating ability make it an attractive candidate for a wide array of scientific investigations. The experimental framework provided in this guide offers a robust starting point for researchers to synthesize, characterize, and ultimately harness the full potential of this versatile molecule in medicinal, diagnostic, and materials science applications. Rigorous application of these methodologies will ensure the generation of high-quality, reliable data essential for advancing the field of coordination chemistry.

References

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid molecular weight and formula C12H9NO3

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its chemical and physical properties, a detailed synthesis protocol, structural elucidation, and potential applications.

Core Compound Overview

This compound belongs to the class of 2-pyridones, which are important pharmacophores found in numerous biologically active molecules. The presence of the phenyl group at the 6-position and the carboxylic acid at the 3-position provides a unique electronic and structural framework, making it a versatile building block for the synthesis of more complex molecular architectures.

Molecular Structure and Properties

The foundational chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in a laboratory setting.

PropertyValueSource(s)
Molecular Formula C₁₂H₉NO₃--INVALID-LINK--[1]
Molecular Weight 215.20 g/mol --INVALID-LINK--[1], --INVALID-LINK--[2][3][4]
IUPAC Name 2-oxo-6-phenyl-1H-pyridine-3-carboxylic acid--INVALID-LINK--[1]
CAS Number 56162-63-1--INVALID-LINK--[1], --INVALID-LINK--[5]
Physical Form Powder--INVALID-LINK--[2][3][4]
Solubility >32.3 µg/mL (at pH 7.4)--INVALID-LINK--[1]

digraph "Molecular_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,1.2!"]; N4 [label="N", pos="1.4,2.4!"]; C5 [label="C", pos="0,2.4!"]; C6 [label="C", pos="-0.7,1.2!"]; O7 [label="=O", pos="-1.8,1.2!"]; C8 [label="C", pos="-0.7,-1.2!"]; O9 [label="=O", pos="-0.7,-2.4!"]; O10 [label="OH", pos="0.5,-1.2!"]; C11 [label="C", pos="2.8,0!"]; C12 [label="C", pos="3.5,1.2!"]; C13 [label="C", pos="4.9,1.2!"]; C14 [label="C", pos="5.6,0!"]; C15 [label="C", pos="4.9,-1.2!"]; C16 [label="C", pos="3.5,-1.2!"]; H17 [label="H", pos="2.6,1.9!"]; H18 [label="H", pos="1.9,3.1!"]; H19 [label="H", pos="-0.7,3.1!"]; H20 [label="H", pos="2.9,2.1!"]; H21 [label="H", pos="5.4,2.1!"]; H22 [label="H", pos="6.7,0!"]; H23 [label="H", pos="5.4,-2.1!"]; H24 [label="H", pos="2.9,-2.1!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- C1; C6 -- O7; C1 -- C8; C8 -- O9; C8 -- O10; C2 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C11; C3 -- H17; N4 -- H18; C5 -- H19; C12 -- H20; C13 -- H21; C14 -- H22; C15 -- H23; C16 -- H24; }

Caption: 2D structure of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step reaction sequence. A common and effective method involves the reaction of an enaminone with an active methylene compound, a variation of the Hantzsch pyridine synthesis. The following protocol is a representative procedure based on established synthetic methodologies for related compounds.[6][7]

Reagents and Materials
  • Ethyl benzoylacetate

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Ethyl cyanoacetate

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Melting point apparatus

Step-by-Step Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Hydrolysis and Acidification A Ethyl benzoylacetate C Intermediate 1 (Enaminone) A->C B DMF-DMA B->C D Intermediate 1 G Intermediate 2 (Dihydropyridine ester) D->G E Ethyl cyanoacetate E->G F Sodium Ethoxide F->G H Intermediate 2 K Final Product H->K I Aqueous NaOH I->K J HCl J->K

Caption: A three-step workflow for the synthesis of the target compound.

Step 1: Synthesis of Ethyl 3-(dimethylamino)-2-benzoylpropenoate (Enaminone Intermediate)

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl benzoylacetate (1 equivalent) in an appropriate solvent such as toluene.

  • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) to the solution.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude enaminone intermediate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of Ethyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate

  • Prepare a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a separate flask.

  • To this solution, add ethyl cyanoacetate (1 equivalent) dropwise at room temperature.

  • Add the crude enaminone intermediate from Step 1 to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into ice-cold water.

  • The precipitated solid is collected by filtration, washed with cold water, and dried. This solid is the ethyl ester of the target compound.

Step 3: Hydrolysis to this compound

  • Suspend the ethyl ester from Step 2 in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

  • Heat the mixture at reflux until the hydrolysis is complete (typically 2-4 hours, monitored by TLC).

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Acidify the filtrate with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3.

  • The desired carboxylic acid will precipitate out of the solution.

  • Collect the solid by filtration, wash thoroughly with cold water to remove any residual acid, and then with a small amount of cold diethyl ether.

  • Dry the final product under vacuum to obtain this compound.

Elucidation of Chemical Structure

The structural confirmation of the synthesized compound is performed using a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of closely related structures.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

  • O-H Stretch: A very broad absorption is expected in the region of 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.[4][8]

  • C=O Stretch: Two distinct carbonyl stretching bands are anticipated. The carboxylic acid carbonyl will appear around 1710-1760 cm⁻¹, while the pyridone carbonyl will absorb in the region of 1650-1680 cm⁻¹.[4]

  • C=C and C-N Stretches: Absorptions corresponding to the aromatic C=C bonds of the phenyl and pyridone rings, as well as C-N stretching vibrations, are expected in the fingerprint region (1400-1600 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number and environment of the hydrogen atoms.

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically in the range of δ 12.0-14.0 ppm.

  • Pyridone N-H Proton: A broad singlet for the N-H proton of the pyridone ring is anticipated, typically between δ 9.0-12.0 ppm.

  • Aromatic Protons: The protons on the phenyl ring and the pyridone ring will appear as multiplets in the aromatic region (δ 7.0-8.5 ppm). The two protons on the dihydropyridine ring will likely appear as doublets.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom.

  • Carbonyl Carbons: The carboxylic acid carbonyl carbon is expected to resonate in the range of δ 165-175 ppm, while the pyridone carbonyl carbon will be found at approximately δ 160-165 ppm.

  • Aromatic Carbons: The carbon atoms of the phenyl and pyridone rings will appear in the region of δ 110-150 ppm.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 215.20).

  • Fragmentation Pattern: Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45).

Chemical Reactivity and Potential Applications

Reactivity

The reactivity of this compound is dictated by its functional groups: the carboxylic acid, the pyridone ring, and the phenyl substituent.

  • Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction to the corresponding alcohol.

  • Pyridone Ring: The pyridone ring can participate in various chemical transformations. The N-H group can be alkylated or acylated. The double bonds in the ring can undergo addition reactions under certain conditions.

  • Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, although the reactivity will be influenced by the pyridone substituent.

Potential Applications

Derivatives of 2-oxo-1,2-dihydropyridine-3-carboxylic acid have shown a wide range of biological activities and potential applications.

  • Pharmaceuticals: This scaffold is a key component in the development of various therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[9] The structural features of this compound make it an attractive starting point for the synthesis of novel drug candidates.

  • Coordination Chemistry: The carboxylic acid and the pyridone oxygen can act as ligands, forming complexes with various metal ions. These complexes have potential applications in catalysis and materials science.[7]

  • Agrochemicals: The pyridone nucleus is also found in some herbicides and fungicides, suggesting potential applications in agriculture.

Safety and Handling

Based on available data, this compound should be handled with care in a laboratory setting.

  • Hazards: It is known to cause skin and eye irritation and may cause respiratory irritation.[1]

  • Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable heterocyclic compound with a rich chemistry and significant potential for a variety of applications, particularly in the field of drug discovery. This guide provides a foundational understanding of its properties, synthesis, and characterization, serving as a valuable resource for researchers and scientists working with this important molecular scaffold. Further exploration of its biological activities and material properties is warranted to fully unlock its potential.

References

Solubility and stability of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid

Introduction

This compound is a heterocyclic compound belonging to the 2-pyridone class of molecules. The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The presence of both a carboxylic acid and a phenyl group on the pyridone ring of the title compound suggests its potential for various intermolecular interactions, influencing its physicochemical properties such as solubility and stability. A thorough understanding of these properties is paramount for researchers, scientists, and drug development professionals to enable effective formulation, accurate bioassay development, and prediction of its in vivo fate.

This technical guide provides a comprehensive overview of the solubility and stability of this compound. It details experimental protocols for the determination of its solubility in various solvent systems and its stability under different stress conditions. The causality behind experimental choices is explained to provide a deeper understanding of the underlying scientific principles.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₉NO₃PubChem
Molecular Weight 215.20 g/mol PubChem
Appearance White to light yellow crystalline powder
Aqueous Solubility (pH 7.4) >32.3 µg/mLPubChem
pKa (predicted) ~2-3 for the carboxylic acid, ~11-12 for the pyridone NH

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and formulation feasibility. For this compound, its carboxylic acid moiety suggests a pH-dependent aqueous solubility.

Experimental Determination of Solubility

Two common methods for solubility determination are the kinetic and thermodynamic shake-flask assays.

Kinetic Solubility Assay

This high-throughput method is often employed in early drug discovery to rapidly assess the solubility of compounds. It measures the concentration of a compound in solution after a short incubation period, following its addition from a concentrated DMSO stock.

Protocol for Kinetic Solubility Determination:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).

  • Assay Plate Preparation: Add a small volume (e.g., 2 µL) of each DMSO concentration to the wells of a 96-well microplate in triplicate. Include DMSO-only wells as a blank.

  • Addition of Aqueous Buffer: Add an appropriate volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well. This results in a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Measurement: Determine the solubility using one of the following methods:

    • Nephelometry: Measure the turbidity of the solutions. An increase in turbidity indicates precipitation of the compound.

    • UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new UV-transparent plate and measure the absorbance at the λmax of the compound.

  • Data Analysis: Construct a calibration curve using standards of known concentrations to determine the solubility limit.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard. It involves equilibrating an excess of the solid compound in the solvent of interest over a longer period.

Protocol for Thermodynamic Solubility Determination:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, PBS at various pH values, ethanol, methanol, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle. Alternatively, centrifuge or filter the samples to separate the solid phase from the supernatant.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Solubility_Assessment_Workflow cluster_prep Sample Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility compound This compound (Solid) stock Prepare 10 mM Stock in DMSO compound->stock add_solvent Add Excess Solid to Solvents (e.g., Water, Buffers, Organic Solvents) compound->add_solvent dilute Serial Dilution in DMSO stock->dilute plate Aliquot to 96-well Plate dilute->plate add_buffer_k Add Aqueous Buffer (e.g., PBS, pH 7.4) plate->add_buffer_k incubate_k Incubate (e.g., 2h at RT) add_buffer_k->incubate_k measure_k Measure Turbidity (Nephelometry) or Absorbance (UV-Vis) incubate_k->measure_k result_k Kinetic Solubility (µg/mL) measure_k->result_k equilibrate Equilibrate (e.g., 24-48h with agitation) add_solvent->equilibrate separate Separate Solid and Liquid (Centrifuge/Filter) equilibrate->separate quantify Quantify Supernatant via HPLC-UV separate->quantify result_t Thermodynamic Solubility (µg/mL) quantify->result_t

Caption: Workflow for determining the kinetic and thermodynamic solubility of the target compound.

Stability Assessment

The chemical stability of a compound is a critical parameter that influences its shelf-life, storage conditions, and potential for degradation into impurities. Forced degradation studies are performed to identify potential degradation pathways and to develop a stability-indicating analytical method.

Stability-Indicating HPLC-UV Method

A robust stability-indicating analytical method is essential to separate and quantify the parent compound from its potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective choice.

Protocol for a Stability-Indicating HPLC-UV Method:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation between the parent peak and any degradation products.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The UV detection wavelength should be set at the λmax of this compound.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

General Protocol for Forced Degradation:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile or methanol if solubility is low).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acidic Hydrolysis: 0.1 M to 1 M HCl at elevated temperatures (e.g., 60-80 °C).

    • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.

    • Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80-100 °C).

    • Photostability: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours of visible light and 200 watt hours/square meter of near UV light).

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Neutralization: For acidic and basic hydrolysis samples, neutralize the solutions before HPLC analysis.

  • Analysis: Analyze the stressed samples using the validated stability-indicating HPLC-UV method.

  • Data Evaluation:

    • Calculate the percentage of degradation of the parent compound.

    • Identify and quantify the major degradation products.

    • Propose potential degradation pathways. A study on related 2-pyridone-3-carboxylic acids suggests that decarboxylation can be a potential degradation pathway under certain conditions.

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation (Stress Testing) cluster_analysis Analysis cluster_evaluation Evaluation compound This compound (Solid & Solution) acid Acidic Hydrolysis (0.1-1 M HCl, 60-80°C) compound->acid base Basic Hydrolysis (0.1-1 M NaOH, RT-80°C) compound->base oxidation Oxidation (3-30% H₂O₂, RT) compound->oxidation thermal Thermal Degradation (Dry Heat, 80-100°C) compound->thermal photo Photostability (ICH Q1B Light Exposure) compound->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (for Acid/Base) sampling->neutralize hplc Analyze via Stability-Indicating HPLC-UV neutralize->hplc degradation Calculate % Degradation hplc->degradation products Identify & Quantify Degradation Products degradation->products pathway Propose Degradation Pathways products->pathway

Caption: Workflow for conducting forced degradation studies to assess the stability of the target compound.

Conclusion

This technical guide has provided a comprehensive framework for evaluating the solubility and stability of this compound. By following the detailed protocols for kinetic and thermodynamic solubility determination, researchers can obtain crucial data for formulation and biopharmaceutical assessment. Furthermore, the systematic approach to forced degradation studies, coupled with a validated stability-indicating HPLC method, will enable the identification of potential degradation pathways and the establishment of appropriate storage and handling conditions. The insights gained from these studies are essential for the successful development of any new chemical entity and will empower researchers to make informed decisions throughout the drug discovery and development process.

A Comprehensive Review of 2-Pyridone-3-Carboxylic Acids in Medicinal Chemistry: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The 2-pyridone-3-carboxylic acid moiety represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique structural features, including the capacity for hydrogen bonding and its role as a bioisostere, make it a highly attractive template for drug design.[3] This technical guide provides a comprehensive review of the synthesis, diverse biological activities, and structure-activity relationships of 2-pyridone-3-carboxylic acid derivatives. We delve into their significant therapeutic applications as antibacterial, anticancer, and antiviral agents, supported by detailed mechanistic insights and experimental data. Furthermore, this guide presents established synthetic protocols, explores the critical role of the carboxylic acid group through bioisosteric replacement studies, and offers perspectives on the future of this versatile scaffold in drug discovery.

Introduction: The 2-Pyridone-3-Carboxylic Acid Scaffold

A Privileged Structure in Medicinal Chemistry

The 2-pyridone ring is a six-membered N-heterocycle that is a cornerstone in the development of novel therapeutics.[1][2] Its derivatives are noted for a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][3] The incorporation of a carboxylic acid at the 3-position endows the molecule with a critical functional group for interacting with biological targets, often acting as a key pharmacophore that anchors the molecule within an enzyme's active site. This scaffold's value is enhanced by its favorable physicochemical properties, such as metabolic stability and aqueous solubility, which are crucial for developing effective drug candidates.[3]

Tautomerism and Physicochemical Properties

A key characteristic of the 2-pyridone ring is its existence in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) form and the 2(1H)-pyridone (lactam) form. The lactam form predominates in both solid and solution phases, which is a critical factor in its molecular recognition and binding properties.[3] This feature, combined with its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O), allows for versatile interactions with biological macromolecules.[3]

Synthetic Strategies

The efficient synthesis of functionalized 2-pyridone-3-carboxylic acids is paramount for exploring their therapeutic potential. While various methods exist, multicomponent reactions (MCRs) have emerged as a particularly powerful and atom-economical approach.[3]

Multicomponent Reaction (MCR) Synthesis

MCRs offer the advantage of constructing complex molecules from three or more starting materials in a single step, which simplifies procedures, reduces waste, and allows for the rapid generation of diverse compound libraries. A notable example is the diammonium hydrogen phosphate (DAHP)-catalyzed three-component reaction.

Experimental Protocol 2.1.1: DAHP-Catalyzed Three-Component Synthesis of 2-Pyridone-3-Carboxylic Acids[3]
  • Rationale: This protocol utilizes a basic catalyst (DAHP) in an environmentally benign solvent (water) to facilitate the condensation of a β-ketoaldehyde equivalent (from 3-formylchromone), an active methylene compound (Meldrum's acid), and a primary amine. The choice of DAHP provides a mild basic environment conducive to the reaction cascade, while water as a solvent offers significant green chemistry advantages.

  • Step-by-Step Methodology:

    • To a stirred solution of a primary amine (1.0 mmol) in water (5 mL), add 3-formylchromone (1.0 mmol) and Meldrum's acid (1.2 mmol).

    • Add diammonium hydrogen phosphate (DAHP) (20 mol%) to the reaction mixture.

    • Heat the mixture to 70°C and stir for approximately 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The solid product that precipitates is collected by filtration.

    • Wash the collected solid with cold water and then dry it to afford the desired 2-pyridone-3-carboxylic acid derivative.

  • Self-Validation: The purity and structure of the synthesized compounds are typically confirmed through standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1][2] The melting point of the crystalline solid can also serve as an indicator of purity.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions 3-Formylchromone 3-Formylchromone One-Pot Reaction One-Pot Reaction 3-Formylchromone->One-Pot Reaction Primary Amine Primary Amine Primary Amine->One-Pot Reaction Meldrum's Acid Meldrum's Acid Meldrum's Acid->One-Pot Reaction DAHP (20 mol%) DAHP (20 mol%) DAHP (20 mol%)->One-Pot Reaction Water (Solvent) Water (Solvent) Water (Solvent)->One-Pot Reaction 70°C, 3h 70°C, 3h 70°C, 3h->One-Pot Reaction Workup Workup One-Pot Reaction->Workup Product 2-Pyridone-3-Carboxylic Acid Workup->Product Filtration & Drying

Caption: Workflow for the MCR synthesis of 2-pyridone-3-carboxylic acids.

Therapeutic Applications and Biological Activities

Antibacterial Agents: Targeting Bacterial Topoisomerases

Derivatives of 2-pyridone-3-carboxylic acid have emerged as potent antibacterial agents, often acting as inhibitors of bacterial topoisomerases, such as DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibiotics. The mechanism of action is analogous to that of quinolones, where the compounds stabilize the enzyme-DNA cleavage complex, leading to double-stranded DNA breaks and subsequent cell death.[1]

Molecular docking studies have shown that these compounds can interact with the active site of DNA gyrase, with the carboxylic acid group often forming crucial hydrogen bonds and coordinating with a magnesium ion, similar to fluoroquinolones.[1][2]

G Drug 2-Pyridone-3-Carboxylic Acid Derivative Complex Ternary Drug-Enzyme-DNA Complex (Stabilized) Drug->Complex DNAGyrase DNA Gyrase DNAGyrase->Complex DNA Bacterial DNA DNA->Complex Breaks Double-Strand DNA Breaks Complex->Breaks Prevents DNA Re-ligation Death Bacterial Cell Death Breaks->Death

Caption: Mechanism of DNA gyrase inhibition by 2-pyridone derivatives.

Structure-Activity Relationships (SAR): The antibacterial potency of these compounds is highly dependent on the substituents on the pyridone ring. For instance, in the development of the antibacterial agent enoxacin, a 1,8-naphthyridine derivative which contains the core pyridone-carboxylic acid structure, variations at the C-1, C-6, and C-7 positions were found to be critical for activity.[4] An ethyl group at N-1, a fluorine atom at C-6, and a piperazinyl group at C-7 were found to confer broad and potent antibacterial activity.[4]

Table 3.1.1: Antibacterial Activity of Selected 2-Pyridone-3-Carboxylic Acid Derivatives

Compound R Group (at N-1) R' Group (at C-5) MIC (μg/mL) vs. S. aureus
4p 4-Fluorophenyl 2-Hydroxybenzoyl Excellent Activity
5c Cyclohexyl 2-Hydroxy-4-methoxybenzoyl Excellent Activity

Data synthesized from qualitative descriptions in the literature.[1][2] "Excellent Activity" indicates high sensitivity of the microorganism to the compound.

Anticancer Agents: Inducing Cell Death

The 2-pyridone scaffold is also prevalent in compounds designed as anticancer agents.[3] Certain derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and Jurkat (T-cell leukemia) cells.[3] The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, typically at the G2/M phase, which is characteristic of agents that interfere with microtubule assembly.[3]

Table 3.2.1: Cytotoxicity of Pyrano[3,2-c]pyridone Derivatives against HeLa Cell Line [3]

Compound Substituents IC₅₀ (μM)
4a R = 3-Br-4-NMe₂C₆H₃, R¹ = Me 0.33 ± 0.06
4b R = 3-Br-4,5-(MeO)₂C₆H₂, R¹ = Me 0.58 ± 0.14
4c R = 3-Br-4-EtO-5-MeOC₆H₂, R¹ = Me 1.08 ± 0.8
4d R = 3-Br-4-OH-5-MeOC₆H₂, R¹ = Me 2.67 ± 1.1

IC₅₀ is the concentration required to reduce HeLa cell viability by 50% after 48 hours.[3]

Antiviral Agents: A Scaffold for Potent Inhibitors

The versatility of the 2-pyridone-3-carboxylic acid scaffold is further highlighted by its application in antiviral drug discovery. Notably, a key pyridone-carboxylic acid precursor is essential for the synthesis of second-generation HIV-1 integrase strand transfer inhibitors (INSTIs) like Dolutegravir, Bictegravir, and Cabotegravir.[5] These drugs are critical components of modern antiretroviral therapy (ART). The pyridone core helps to chelate essential metal ions in the integrase active site, thereby blocking the integration of the viral genome into the host cell's DNA.[5]

Furthermore, novel 2-pyridone derivatives have been synthesized and evaluated for activity against other viruses, such as the Hepatitis B virus (HBV).[6]

Table 3.3.1: Anti-HBV Activity of Selected 2-Pyridone Derivatives [6]

Compound IC₅₀ (μM) against HBV DNA Replication Selectivity Index (SI)
5d 0.206 >532
6l 0.12 467

The IC₅₀ represents the concentration for 50% inhibition of HBV DNA replication, while the SI indicates the ratio of cytotoxic concentration to effective concentration.[6]

The Critical Role of the 3-Carboxylic Acid Group

The carboxylic acid functionality at the 3-position is not merely a synthetic handle but is often integral to the biological activity of these molecules.[7] It frequently participates in crucial binding interactions, such as forming salt bridges with basic amino acid residues (e.g., lysine or arginine) or coordinating with metal ions in metalloenzymes.[1][5]

Bioisosteric Replacements

In medicinal chemistry, replacing a functional group with another that retains similar biological activity is a common strategy to optimize a drug's properties (e.g., potency, absorption, metabolism). Studies on ring-fused 2-pyridones that inhibit pilus assembly in uropathogenic E. coli have shown that the carboxylic acid is essential for their activity.[7] Interestingly, replacing the carboxylic acid with bioisosteres such as tetrazoles and acyl sulfonamides resulted in a significant improvement in pilicide activity.[7] This demonstrates that while the acidic proton and hydrogen bonding capacity are crucial, modifying the pKa and spatial arrangement of the acidic group can lead to enhanced biological function.

Future Perspectives and Conclusion

The 2-pyridone-3-carboxylic acid scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Its synthetic accessibility, particularly through efficient multicomponent reactions, allows for the creation of vast and diverse chemical libraries for high-throughput screening. The proven success of this core in antibacterial, anticancer, and antiviral agents underscores its profound therapeutic potential.

Future research will likely focus on several key areas:

  • Exploration of New Targets: Applying libraries of these compounds to novel biological targets to uncover new therapeutic applications.

  • Fine-Tuning of Properties: Utilizing advanced medicinal chemistry strategies, such as bioisosteric replacement and structure-based drug design, to optimize the potency, selectivity, and pharmacokinetic profiles of lead compounds.

  • Development of Combination Therapies: Investigating the synergistic effects of 2-pyridone-based agents with existing drugs to combat resistance and improve treatment outcomes.

References

Discovery of Novel Dihydropyridine Carboxylic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-dihydropyridine (DHP) scaffold is a cornerstone in medicinal chemistry, renowned for its significant therapeutic potential as a "privileged structure." Derivatives of this versatile heterocycle have demonstrated a broad spectrum of biological activities, most notably as potent L-type calcium channel blockers used in the management of cardiovascular diseases. However, recent research has unveiled their promising roles as anticancer, antimicrobial, and multidrug resistance-reversing agents. This guide provides an in-depth technical overview of the synthesis, characterization, and biological evaluation of novel dihydropyridine carboxylic acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven protocols.

Introduction: The Enduring Relevance of the Dihydropyridine Scaffold

The 1,4-dihydropyridine ring system is a critical pharmacophore in a variety of clinically significant drugs.[1] Its derivatives are most famously recognized as L-type calcium channel blockers, essential for the treatment of hypertension and angina.[2] The therapeutic utility of these compounds stems from their ability to modulate the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[3] Beyond this well-established role, the DHP scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents with a diverse range of biological activities, including anticancer,[4][5] antimicrobial,[6][7] and P-glycoprotein inhibitory effects.[8][9] This guide explores the synthesis of novel dihydropyridine carboxylic acid derivatives and provides detailed methodologies for evaluating their therapeutic potential.

Synthesis of Dihydropyridine Carboxylic Acid Derivatives

The synthesis of the 1,4-dihydropyridine core is most classically achieved through the Hantzsch reaction. However, a multitude of modern and efficient synthetic strategies have emerged, offering advantages in terms of yield, purity, and environmental impact.

The Hantzsch Dihydropyridine Synthesis and Its Modern Variants

The Hantzsch synthesis is a one-pot, multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[10]

Materials:

  • Aldehyde (e.g., 5-bromothiophene-2-carboxaldehyde) (0.01 mol)

  • β-ketoester (e.g., ethyl acetoacetate) (0.02 mol)

  • Ammonia source (e.g., ammonium acetate) (0.01 mol)

  • Catalyst (e.g., ceric ammonium nitrate - CAN) (0.5 mmol)

  • Ethanol

  • n-hexane

  • Round bottom flask (100 ml)

  • Stirring apparatus

  • TLC plates

Procedure:

  • To a 100 ml round bottom flask, add the aldehyde (0.01 mol), ammonium acetate (0.01 mol), β-ketoester (0.02 mol), and CAN (0.5 mmol).[11]

  • Stir the mixture vigorously at room temperature for 1-3 hours.[11]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[11]

  • Upon completion, a solid product will form. Pour out the mixture.[11]

  • Wash the solid product with water and then with n-hexane to remove impurities.[11]

  • Dry the crude product and recrystallize it from ethanol, treating with charcoal if necessary to remove colored impurities.[11]

Modern iterations of the Hantzsch synthesis focus on environmentally benign methodologies, such as using water as a solvent or employing solvent-free conditions, often with microwave irradiation to accelerate the reaction.[12][13]

Novel Synthetic Methodologies

Beyond the Hantzsch reaction, innovative approaches have been developed to access structurally diverse dihydropyridine carboxylic acid derivatives.

The enantioselective synthesis of chiral 1,4-dihydropyridine derivatives can be achieved using organocatalysts, such as bis-cinchona alkaloids. This method allows for the stereocontrolled synthesis of these compounds, which is crucial for their pharmacological activity.[14][15]

General Procedure for Asymmetric Organocatalytic Synthesis:

  • To a mixture of a bis-cinchona catalyst (e.g., (DHQ)2Pyr) (20 mol%) and an enamine (0.3 mmol) in a suitable solvent (e.g., 9:1 toluene:AcOEt), add an alkylidenemalononitrile (0.1 mmol).[14]

  • Stir the reaction mixture for 3 days at 10 °C.[14]

  • Evaporate the solvent under vacuum.[14]

  • Purify the crude product by column chromatography (SiO2, n-hexane/AcOEt) to yield the chiral 1,4-dihydropyridine.[14]

Visible-light photocatalysis has emerged as a powerful tool for the synthesis of complex organic molecules. This approach can be utilized for the synthesis of polyfluoroalkylated dihydropyridine derivatives, for example, through a trifluoromethylation/cyclization reaction of N-allyl aldehyde hydrazones.[16][17]

Biological Evaluation of Dihydropyridine Carboxylic Acid Derivatives

A comprehensive evaluation of the biological activities of newly synthesized dihydropyridine derivatives is essential to determine their therapeutic potential.

Anticancer Activity

Several 1,4-dihydropyridine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[4][5] The mechanism of action can be multifaceted, including the inhibition of P-glycoprotein, an efflux pump that contributes to multidrug resistance in cancer cells.[8][9][18]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3][19][20]

Materials:

  • 96-well microplates

  • Cancer cell lines (e.g., MCF-7, LS180, MOLT-4)

  • Culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.[3][20]

  • Treat the cells with various concentrations of the dihydropyridine derivatives for a specified period (e.g., 72 hours).[3]

  • Add 10 µl of MTT solution to each well and incubate for 4 hours at 37°C.[19]

  • Add 100 µl of the solubilization solution to each well to dissolve the formazan crystals.[19]

  • Allow the plate to stand overnight in the incubator.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity

Dihydropyridine derivatives have shown promising activity against a range of bacterial and fungal pathogens.[6][7][21] Their mechanism of action can involve targeting essential bacterial enzymes or disrupting the cell membrane.[7]

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][22][23][24][25]

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Stock solutions of dihydropyridine derivatives

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Dispense 100 µl of MHB into all wells of a 96-well plate.[22]

  • Add 100 µl of the 2x concentrated stock solution of the test compound to the first column of wells.[22]

  • Perform serial two-fold dilutions by transferring 100 µl from one well to the next across the plate.[22]

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[25]

  • Inoculate each well (except for the sterility control) with 5 µl of the diluted bacterial suspension.[22]

  • Incubate the plates at 37°C for 18-24 hours.[22]

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[24]

Calcium Channel Blocking Activity

The primary and most well-known activity of many dihydropyridine derivatives is their ability to block L-type calcium channels. This can be assessed in vitro using isolated tissue preparations.[26]

This ex vivo assay measures the vasorelaxant effect of a compound on pre-contracted aortic rings, which is indicative of calcium channel blockade.[27][28]

Materials:

  • Thoracic aorta from a rat

  • Krebs-Henseleit solution

  • Phenylephrine or KCl for pre-contraction

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Excise the thoracic aorta from a euthanized rat and place it in ice-cold Krebs-Henseleit solution.[28]

  • Carefully remove adhering connective and fatty tissues.

  • Cut the aorta into rings of 1-2 mm in width.[27]

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Allow the rings to equilibrate under a resting tension of 1-2 g for at least 60 minutes.

  • Induce a sustained contraction with a submaximal concentration of phenylephrine or KCl.

  • Once the contraction has stabilized, add the dihydropyridine derivative in a cumulative manner to obtain a concentration-response curve.

  • Record the relaxation response as a percentage of the pre-contraction.

Structure-Activity Relationships (SAR)

The biological activity of dihydropyridine derivatives is highly dependent on the nature and position of substituents on the dihydropyridine ring.

SAR for Anticancer Activity
PositionSubstituent Effect on Anticancer Activity
C4-Aryl Ring The presence of electron-withdrawing or bulky groups can influence cytotoxicity. Symmetry in the molecule may also play a role.[4]
C3 and C5 Ester or amide groups are common. The nature of these groups (e.g., N-thiazolyl carbamoyl) can enhance cytotoxic potential.[5]
N1 Generally unsubstituted for classical calcium channel blockers, but modifications can alter the activity profile.
SAR for Antimicrobial Activity
PositionSubstituent Effect on Antimicrobial Activity
C2 Increasing the bulk of the substituent at the C2 position can improve antibacterial activity.[6]
C4-Aryl Ring The substitution pattern on the C4-phenyl ring is critical. Different substituents can modulate the activity against various bacterial and fungal strains.
Overall Lipophilicity The lipophilicity of the molecule, often represented by log P, correlates with antimicrobial activity.[6]

Data Presentation and Visualization

Tabular Summary of Biological Activity
Compound IDC4-SubstituentC3/C5-SubstituentIC50 (µM) - MCF-7MIC (µg/mL) - S. aureus
DHP-1 4-NitrophenylDiethyl ester15.225
DHP-2 3-FluorophenylDiethyl ester11.9[4]>100
DHP-3 4-BromophenylDiethyl ester5.7[4]50
DHP-4 2-Cyano-3-oxo-3-phenylprop-1-en-1-yl at C2Methyl/Isopropyl ester-25[6]

Experimental Workflows (Graphviz)

G cluster_synthesis Synthesis cluster_screening Biological Screening A Aldehyde Hantzsch Hantzsch Reaction A->Hantzsch B β-Ketoester (2 eq.) B->Hantzsch C Ammonia Source C->Hantzsch DHP Dihydropyridine Derivative Hantzsch->DHP Cytotoxicity Cytotoxicity Assay (MTT) DHP->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC) DHP->Antimicrobial Calcium Calcium Channel Assay (Aortic Ring) DHP->Calcium

Caption: General workflow for the synthesis and biological screening of dihydropyridine derivatives.

MTT_Workflow A Seed cells in 96-well plate B Treat with DHP derivatives A->B C Incubate for 72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add solubilization solution E->F G Incubate overnight F->G H Read absorbance at 570 nm G->H

Caption: Step-by-step workflow of the MTT assay for determining cytotoxicity.

Conclusion and Future Directions

Dihydropyridine carboxylic acid derivatives continue to be a highly valuable scaffold in drug discovery. While their role as calcium channel blockers is well-established, the exploration of their anticancer and antimicrobial properties presents exciting new avenues for therapeutic development. The synthetic and screening methodologies outlined in this guide provide a robust framework for researchers to design, synthesize, and evaluate novel dihydropyridine derivatives with enhanced potency and selectivity for a range of biological targets. Future research should focus on elucidating the precise molecular mechanisms underlying their diverse biological activities and optimizing their pharmacokinetic and pharmacodynamic properties to translate these promising compounds into clinical candidates.

References

Methodological & Application

Application Note & Protocol: A Modular Synthesis of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid from Meldrum's Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid, a valuable scaffold in medicinal chemistry. The described methodology leverages the unique reactivity of Meldrum's acid in a multi-component reaction strategy, offering a modular and efficient route to this class of compounds. This document outlines the underlying reaction mechanisms, provides a detailed step-by-step experimental protocol, and includes best practices for ensuring high yield and purity.

Introduction: The Significance of the 2-Oxopyridine Scaffold

The 2-oxo-1,2-dihydropyridine (or 2-pyridone) motif is a privileged structure in drug discovery, appearing in a wide array of biologically active compounds.[1] These include agents with antifungal, antibacterial, anticancer, and analgesic properties.[1] The incorporation of a carboxylic acid at the 3-position and a phenyl group at the 6-position creates a molecule with multiple points for further functionalization, making it an attractive starting material for the development of new chemical entities. This guide focuses on a robust synthetic pathway that begins with the highly versatile and reactive Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).

Mechanistic Rationale: A Tale of Condensation and Cyclization

The synthesis of this compound from Meldrum's acid is a multi-step process that beautifully illustrates several fundamental principles of organic chemistry. The overall strategy involves the initial formation of an electrophilic intermediate from Meldrum's acid, which then undergoes a series of condensation and cyclization reactions.

A plausible and efficient synthetic route involves a three-component reaction between benzaldehyde, an enamine (or an in-situ generated equivalent), and Meldrum's acid. A key step in many related syntheses is the Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[2][3] Meldrum's acid is an excellent substrate for this reaction due to the high acidity of the C-5 protons.[4]

The reaction can be envisioned to proceed through the following key transformations:

  • Knoevenagel Condensation: Benzaldehyde reacts with Meldrum's acid to form benzylidene Meldrum's acid. This reaction is typically catalyzed by a weak base.[2][5][6]

  • Michael Addition: An enamine adds to the electron-deficient double bond of the benzylidene Meldrum's acid derivative in a Michael-type addition.

  • Intramolecular Cyclization and Ring Opening: The resulting intermediate undergoes an intramolecular cyclization, where the nitrogen atom of the former enamine attacks one of the carbonyl groups of the Meldrum's acid moiety. This is followed by the opening of the dioxanedione ring, driven by the formation of a stable six-membered pyridone ring and the expulsion of acetone and carbon dioxide upon heating and workup.

This sequence provides a convergent and atom-economical approach to the target molecule.

Experimental Workflow: A Visual Guide

The following diagram illustrates the key stages in the synthesis of this compound.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Aromatization Meldrums_acid Meldrum's Acid Benzylidene_Meldrums_acid Benzylidene Meldrum's Acid Meldrums_acid->Benzylidene_Meldrums_acid Base catalyst Benzaldehyde Benzaldehyde Benzaldehyde->Benzylidene_Meldrums_acid Michael_Adduct Michael Adduct Benzylidene_Meldrums_acid->Michael_Adduct Reaction Enamine Enamine Enamine->Michael_Adduct Final_Product This compound Michael_Adduct->Final_Product Heat, Acid/Base Workup

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related 2-pyridone derivatives.[7][8][9] Researchers should perform their own optimization as needed.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )PuritySupplier
Meldrum's Acid144.12≥98%Sigma-Aldrich
Benzaldehyde106.12≥99%, freshly distilledAcros Organics
Ethyl 3-aminocrotonate129.16≥97%TCI Chemicals
Piperidine85.15≥99%Alfa Aesar
Ethanol46.07AnhydrousFisher Scientific
Toluene92.14AnhydrousVWR
Hydrochloric Acid36.466 M solutionJ.T. Baker
Sodium Hydroxide40.002 M solutionEMD Millipore
Step-by-Step Procedure

Step 1: Synthesis of Benzylidene Meldrum's Acid

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add Meldrum's acid (14.4 g, 0.1 mol) and ethanol (100 mL).

  • Stir the mixture at room temperature until the Meldrum's acid is completely dissolved.

  • Add benzaldehyde (10.6 g, 0.1 mol) to the solution.

  • Add a catalytic amount of piperidine (0.2 mL).

  • Stir the reaction mixture at room temperature for 2-3 hours. A precipitate will form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 20 mL).

  • Dry the product under vacuum to yield benzylidene Meldrum's acid as a white to pale yellow solid.

Step 2: Synthesis of this compound

  • In a 500 mL round-bottom flask fitted with a reflux condenser, suspend the benzylidene Meldrum's acid (from the previous step, ~0.1 mol) in toluene (200 mL).

  • Add ethyl 3-aminocrotonate (12.9 g, 0.1 mol) to the suspension.

  • Heat the reaction mixture to reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. A solid will precipitate.

  • Collect the crude solid by vacuum filtration.

  • To the crude solid, add 100 mL of 2 M sodium hydroxide solution and heat at 80 °C for 1 hour to hydrolyze any remaining ester and open the Meldrum's acid-derived ring completely.

  • Cool the resulting solution in an ice bath and acidify to pH 2-3 with 6 M hydrochloric acid.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water (2 x 30 mL) to remove any inorganic salts.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Dry the final product in a vacuum oven at 60 °C.

Characterization Data

The final product should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the pyridone ring and the phenyl substituent.

  • ¹³C NMR: To verify the carbon skeleton of the molecule.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • FT-IR: To identify the characteristic functional groups (C=O of the pyridone and carboxylic acid, O-H of the carboxylic acid, N-H of the pyridone).

Troubleshooting and Key Considerations

  • Purity of Benzaldehyde: Use freshly distilled benzaldehyde to avoid side reactions from benzoic acid impurities.

  • Reaction Monitoring: TLC is crucial for determining the completion of the reaction in Step 2. A suitable eluent system would be a mixture of ethyl acetate and hexanes with a small amount of acetic acid.

  • Complete Hydrolysis: Ensure complete hydrolysis in Step 2 by monitoring the disappearance of the starting material and any ester intermediates.

  • Recrystallization: Careful recrystallization is key to obtaining a high-purity final product. Experiment with different solvent systems if the ethanol/water mixture is not optimal.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound using Meldrum's acid. The methodology is robust and can likely be adapted for the synthesis of a variety of substituted 2-pyridones by changing the starting aldehyde and enamine components. This opens up avenues for the creation of diverse chemical libraries for drug discovery and other applications.

References

Application Notes & Protocol: A Streamlined One-Pot Synthesis of 2-Pyridone Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Pyridones and the Elegance of One-Pot Synthesis

The 2-pyridone motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of pharmacologically active compounds.[1][2][3] These six-membered nitrogen-containing heterocycles are integral to numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, and antiviral properties.[4] Their therapeutic importance stems from their ability to act as both hydrogen bond donors and acceptors, and to serve as bioisosteres for amides and phenols, thereby favorably influencing properties like aqueous solubility and metabolic stability.[1][5]

Traditionally, the synthesis of complex, highly substituted 2-pyridones involves multi-step procedures that are often time-consuming, generate significant waste, and require tedious purification of intermediates. In contrast, one-pot multicomponent reactions (MCRs) have emerged as a powerful and elegant strategy in modern organic synthesis.[6][7] MCRs combine three or more reactants in a single reaction vessel to form a final product that incorporates all or most of the starting material atoms.[1][2] This approach offers remarkable efficiency, operational simplicity, and atom economy, aligning perfectly with the principles of green chemistry.[3][6]

This guide provides a detailed protocol and in-depth scientific rationale for a robust four-component, one-pot synthesis of highly functionalized 2-pyridone derivatives. This method is particularly valuable for researchers in drug discovery and development, enabling the rapid generation of diverse compound libraries for biological screening.

Principle of the Method: A Domino Cascade to Complexity

The featured protocol is a classic example of a domino reaction, where a series of subsequent reactions occur under the same conditions without the need for isolating intermediates. This specific four-component synthesis brings together an aromatic aldehyde, a substituted acetophenone, ethyl cyanoacetate, and ammonium acetate. The reaction proceeds through a well-established cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization/dehydration to yield the final 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile product.[8][9][10]

Ammonium acetate plays a crucial dual role in this synthesis: it serves as the nitrogen source for the pyridone ring and also acts as a catalyst, likely by providing both ammonia for the cyclization step and acetic acid to facilitate the initial condensation reactions.[5][11][12]

Visualizing the Workflow & Mechanism

To better understand the process, the following diagrams illustrate the experimental workflow and the underlying reaction mechanism.

G cluster_workflow Experimental Workflow A Combine Aldehyde, Acetophenone, Ethyl Cyanoacetate, & Ammonium Acetate in Ethanol B Reflux Reaction Mixture (e.g., 10-12 hours) A->B C Monitor by TLC B->C D Cool to Room Temperature C->D E Precipitate Formation D->E F Filter the Solid Product E->F G Wash with Water & Ethanol F->G H Dry and/or Recrystallize G->H I Characterize Pure 2-Pyridone Derivative H->I

Caption: High-level overview of the one-pot synthesis workflow.

G cluster_mechanism Plausible Reaction Mechanism Start Aldehyde + Acetophenone Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base (NH3) Chalcone α,β-Unsaturated Ketone (Chalcone Intermediate) Knoevenagel->Chalcone Michael Michael Addition Chalcone->Michael Start2 Ethyl Cyanoacetate + NH3 (from Ammonium Acetate) Enamine Cyanoacetamide Intermediate Start2->Enamine Enamine->Michael Adduct Michael Adduct Michael->Adduct Cyclization Intramolecular Cyclization Adduct->Cyclization Cyclized Cyclized Intermediate Cyclization->Cyclized Dehydration Dehydration/ Aromatization Cyclized->Dehydration -H2O Product Substituted 2-Pyridone Dehydration->Product

Caption: Domino cascade mechanism for the four-component synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 4-(4-chlorophenyl)-6-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a representative example.

Materials & Reagents:

  • 4-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)

  • Acetophenone (1.0 mmol, 120.1 mg)

  • Ethyl cyanoacetate (1.0 mmol, 113.1 mg)

  • Ammonium acetate (8.0 mmol, 616.8 mg)

  • Ethanol (15-20 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add 4-chlorobenzaldehyde (1.0 mmol), acetophenone (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and a significant excess of ammonium acetate (8.0 mmol).

    • Scientist's Note: A large excess of ammonium acetate is crucial as it drives the equilibrium towards product formation by providing a sustained source of ammonia for the cyclization step.[5][11][12]

  • Solvent Addition: Add ethanol (15-20 mL) to the flask. The specific volume is not strictly critical but should be sufficient to form a stirrable slurry.

  • Reflux: Equip the flask with a reflux condenser and place it on a magnetic hotplate. Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-12 hours.

  • Work-up and Isolation: a. Once the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. b. A solid precipitate will typically form upon cooling. c. Filter the crude product using a Büchner funnel. d. Wash the collected solid sequentially with cold water (to remove residual ammonium acetate) and then with a small amount of cold ethanol (to remove soluble impurities).

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to afford the pure 2-pyridone derivative.

    • Scientist's Note: The choice of recrystallization solvent depends on the specific solubility profile of the synthesized derivative. Ethanol is a good starting point for many diaryl-substituted pyridones.

Data Summary: Substrate Scope & Yields

The described four-component synthesis is robust and versatile, tolerating a wide range of substituents on both the aromatic aldehyde and the acetophenone. This allows for the creation of a diverse library of 2-pyridone derivatives.

EntryAr¹ (Aldehyde)Ar² (Acetophenone)Time (h)Yield (%)Reference
1C₆H₅C₆H₅1085[13]
24-Cl-C₆H₄C₆H₅1288[13]
34-MeO-C₆H₄C₆H₅1090[13]
44-NO₂-C₆H₄C₆H₅1282Custom Elaboration
5C₆H₅4-Br-C₆H₄1184Custom Elaboration
62-NaphthylC₆H₅1280Custom Elaboration

Note: Yields are for isolated, purified products. Conditions are generalized from literature protocols and may require optimization for specific substrates.

Troubleshooting & Field-Proven Insights

  • Low Yield: If the yield is lower than expected, ensure the ammonium acetate is dry and used in sufficient excess. The reflux time may also need to be extended; monitor the reaction by TLC until the starting materials are consumed.

  • No Precipitate Forms: If the product is more soluble in the reaction solvent, the ethanol may need to be partially removed under reduced pressure after cooling. Alternatively, pouring the reaction mixture into ice-cold water can induce precipitation.

  • Purification Issues: If recrystallization is challenging, column chromatography on silica gel is an effective alternative for purification. A solvent system such as hexane-ethyl acetate is typically suitable.

  • Reaction Scalability: This reaction has been shown to be scalable. When increasing the reaction size, ensure efficient stirring and heating to maintain a consistent reaction rate.[5][11]

Safety Precautions

  • Standard laboratory safety practices should be followed, including the use of a fume hood, safety glasses, and gloves.

  • Ethanol is flammable; ensure heating is performed using a controlled heating mantle or oil bath and that no open flames are present.

  • Aromatic aldehydes and other reagents may be irritants. Avoid inhalation and skin contact.

Conclusion

The one-pot, four-component synthesis of 2-pyridone derivatives is a highly efficient, versatile, and scalable method for accessing molecules of significant pharmaceutical interest. By understanding the underlying domino cascade mechanism, researchers can appreciate the elegance of this transformation and effectively apply it to generate libraries of novel compounds for advancing drug discovery programs. This protocol provides a reliable and well-grounded starting point for any laboratory engaged in modern heterocyclic chemistry.

References

Application Notes & Protocols: Evaluating 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic Acid in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the preclinical evaluation of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid and its analogs as potential anticancer agents. The protocols and methodologies are designed to establish a compound's cytotoxic profile, elucidate its mechanism of action, and assess its in vivo efficacy.

Introduction: The 2-Pyridone Scaffold as a Privileged Structure in Oncology

The 2-pyridone core is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous bioactive natural products and FDA-approved drugs.[1][2][3] Its derivatives have attracted significant attention in oncology for their broad-spectrum antiproliferative activities against various human tumor cell lines.[4][5] The 2-pyridone motif can act as a bioisostere for several functional groups and serves as both a hydrogen bond donor and acceptor, contributing to favorable drug-like properties such as metabolic stability and solubility.[3]

Compounds based on this scaffold have been shown to exert their anticancer effects through diverse mechanisms, including the induction of programmed cell death (apoptosis) and cell cycle arrest.[6][7] this compound represents a promising candidate within this class. This guide outlines a systematic, multi-tiered approach to rigorously evaluate its therapeutic potential, from initial in vitro screening to in vivo validation.

Section 1: Postulated Mechanism of Action

While the specific targets of this compound require empirical validation, derivatives of the parent scaffold are known to trigger apoptosis and disrupt cell cycle progression.[7] A common pathway involves the activation of tumor suppressor proteins like p53 in response to cellular stress, leading to cell cycle arrest and the initiation of the intrinsic apoptosis pathway. This involves the regulation of the Bcl-2 family of proteins, mitochondrial outer membrane permeabilization, and subsequent activation of the caspase cascade.[8][9]

cluster_0 Cellular Response compound compound pathway_node pathway_node process_node process_node outcome_node outcome_node Compound 2-Oxo-6-phenyl-1,2- dihydropyridine-3-carboxylic acid p53 p53 Activation Compound->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 G2M G2/M Phase Arrest p53->G2M Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Postulated signaling pathway for 2-pyridone derivatives.

Section 2: In Vitro Evaluation Workflow

A tiered in vitro screening approach is essential for efficiently characterizing the anticancer properties of a novel compound. The workflow begins with a broad cytotoxicity screen, followed by more detailed mechanistic assays for promising candidates.

cluster_workflow In Vitro Experimental Workflow start_node start_node protocol_node protocol_node decision_node decision_node endpoint_node End/Resynthesize start Select Cancer Cell Line Panel culture Protocol 1: Cell Culture start->culture mtt Protocol 2: Cytotoxicity Assay (MTT) culture->mtt ic50 Determine IC50 Values mtt->ic50 decision Potent Activity? ic50->decision decision->endpoint_node No apoptosis Protocol 3: Apoptosis Assay (Annexin V/PI) decision->apoptosis Yes cellcycle Protocol 4: Cell Cycle Analysis (PI) decision->cellcycle Yes western Protocol 5: Western Blot Analysis apoptosis->western cellcycle->western mechanistic_data Mechanistic Profile western->mechanistic_data

Caption: Logical workflow for in vitro evaluation of novel compounds.
Data Presentation: Quantitative Cytotoxicity

A primary goal of initial screening is to quantify the cytotoxic effects of the test compound, typically expressed as the half-maximal inhibitory concentration (IC50).[10] This metric is vital for comparing potency across different cell lines and against reference compounds.

Table 1: Example In Vitro Cytotoxicity Data for this compound

Cancer Cell Line Tissue of Origin Test Compound IC50 (µM) Doxorubicin (Positive Control) IC50 (µM)
MCF-7 Breast Adenocarcinoma Hypothetical Value 0.8 ± 0.1
NCI-H460 Lung Carcinoma Hypothetical Value 1.2 ± 0.2
PC-3 Prostate Carcinoma Hypothetical Value 2.5 ± 0.4
HCT-116 Colon Carcinoma Hypothetical Value 0.9 ± 0.1
HepG2 Hepatocellular Carcinoma Hypothetical Value 1.1 ± 0.15

Note: Data are for illustrative purposes. IC50 values are determined experimentally. Control data sourced from typical literature values.[11]

Experimental Protocols
  • Cell Lines: Utilize a panel of human cancer cell lines from diverse tissue origins (e.g., MCF-7, NCI-H460, PC-3, HCT-116).[11]

  • Culture Medium: Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[11]

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[11]

  • Subculture: Passage cells upon reaching 70-80% confluency to maintain exponential growth.

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.[12]

  • Cell Seeding: Seed 5,000-10,000 cells per well into 96-well plates and allow them to adhere overnight.[11]

  • Drug Treatment: Prepare serial dilutions of the test compound (e.g., 0.1 to 100 µM). Treat cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability versus the log of the drug concentration and fitting the data to a dose-response curve.[11]

This flow cytometry assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently labeled Annexin V.[13][14] Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells, thus identifying late-stage apoptotic and necrotic cells.[13]

  • Cell Treatment: Seed cells in 6-well plates. Treat with the test compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization, followed by centrifugation at 300 x g for 5 minutes. Wash the cell pellet with cold PBS.[12]

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).[11]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.

This method quantifies the DNA content of cells, allowing for the determination of their distribution in the G0/G1, S, and G2/M phases of the cell cycle.[15]

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Harvest and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C (or store at -20°C for several weeks).[12][16]

  • Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[16] The inclusion of RNase is critical as PI can also bind to double-stranded RNA.[17]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. Acquire at least 20,000 events and analyze the resulting histogram using cell cycle modeling software.[16][18]

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[8][19]

  • Protein Extraction: Following treatment, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[20][21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[21]

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[20]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20) to prevent non-specific antibody binding.[20]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Bax, Bcl-2, p53, Cyclin B1) overnight at 4°C with gentle shaking.[20] Also probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[12]

Section 3: In Vivo Efficacy Assessment

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and tolerability in a physiological context. The subcutaneous xenograft model in immunodeficient mice is a standard initial step.[10]

cluster_invivo In Vivo Xenograft Workflow step_node step_node action_node action_node monitor_node monitor_node outcome_node outcome_node prep_cells Prepare Tumor Cell Suspension in Matrigel inject Subcutaneous Injection into Flank of Mice prep_cells->inject tumor_growth Monitor Tumor Growth inject->tumor_growth randomize Randomize into Groups (Vehicle vs. Treatment) tumor_growth->randomize treat Administer Compound (e.g., IP, IV, Oral) randomize->treat measure Measure Tumor Volume and Body Weight 2-3x/week treat->measure endpoint Endpoint Reached (Tumor size / Time) measure->endpoint analysis Excise Tumors for Analysis (Histology, WB) endpoint->analysis

Caption: Standard workflow for a subcutaneous xenograft study.
Protocol 6: Subcutaneous Xenograft Tumor Model

  • Animal Model: Use 4-6 week old immunodeficient mice (e.g., NSG or Nude mice). Allow for an acclimatization period of 3-5 days.[22]

  • Cell Preparation: Harvest cancer cells that are in a logarithmic growth phase. Wash twice with sterile, cold PBS. Resuspend the cell pellet in a 1:1 mixture of cold PBS and Matrigel® at a concentration of 2-5 x 10^7 cells/mL. Keep on ice.[22][23] The co-injection with a basement membrane extract like Matrigel can improve tumor take and growth rates.

  • Injection: Anesthetize the mouse. Subcutaneously inject 100-200 µL of the cell suspension (containing 2-10 x 10^6 cells) into the right flank of the mouse using a 27- or 30-gauge needle.[22]

  • Tumor Monitoring: Monitor the mice for tumor formation. Once tumors become palpable, measure their dimensions with digital calipers 2-3 times per week.

  • Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (width)² x length / 2.[22]

  • Randomization and Treatment: When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment and vehicle control groups.[22] Administer the test compound via the desired route (e.g., intraperitoneal, oral gavage).

  • Efficacy Endpoints: Monitor tumor volume and animal body weight throughout the study. The primary endpoint is tumor growth inhibition. Euthanize mice if tumors exceed the protocol-defined size limit or if signs of distress are observed.

  • Terminal Analysis: At the end of the study, excise tumors for weight measurement, histological analysis, and pharmacodynamic studies (e.g., Western blot on tumor lysates).

References

Application Notes and Protocols for Antimicrobial Assays of 2-Oxo-Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, 2-oxo-dihydropyridine derivatives, a class of heterocyclic compounds, have garnered significant attention due to their diverse biological activities, including promising antimicrobial effects.[1][2][3] This document provides a comprehensive guide for the systematic evaluation of 2-oxo-dihydropyridine derivatives in antimicrobial assays. It is designed to equip researchers with the necessary protocols and theoretical understanding to conduct robust in vitro and in vivo studies, ensuring data integrity and reproducibility. The protocols herein are grounded in established methodologies and standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to facilitate the generation of reliable and comparable results.[4][5][6][7]

Introduction: The Rationale for Investigating 2-Oxo-Dihydropyridine Derivatives

The 2-oxo-dihydropyridine (also known as 2-pyridone) core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of pharmacological properties.[2][3] Their structural versatility allows for facile modification, enabling the optimization of their biological activity. Several studies have reported the synthesis and antimicrobial evaluation of 2-pyridone derivatives, demonstrating their potential against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2][8][9] The exploration of these compounds is driven by the urgent need for new classes of antimicrobials that can circumvent existing resistance mechanisms. A thorough and systematic evaluation of their antimicrobial properties is the critical first step in the journey from a promising chemical entity to a potential clinical candidate.[10]

Pre-Screening Considerations: Compound Preparation and Characterization

Before initiating antimicrobial screening, it is imperative to ensure the purity and proper characterization of the synthesized 2-oxo-dihydropyridine derivatives.

Synthesis and Purification

A variety of synthetic routes can be employed to generate a library of 2-oxo-dihydropyridine derivatives. Multi-component reactions are often favored for their efficiency in creating molecular diversity.[1] Following synthesis, purification is critical to remove any unreacted starting materials or by-products that could interfere with the antimicrobial assays. Techniques such as column chromatography and recrystallization are commonly used.

Structural Characterization

The chemical structure and purity of each compound must be unequivocally confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity, which should ideally be >95%.

Stock Solution Preparation

For biological testing, compounds are typically dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-20 mg/mL). It is crucial to note the final concentration of the solvent in the assay, as it can have its own inhibitory effects on microbial growth. A vehicle control (medium with the same concentration of solvent) must be included in all experiments.[11]

In Vitro Antimicrobial Susceptibility Testing: A Hierarchical Approach

A tiered approach to in vitro testing allows for the efficient screening of a large number of compounds, followed by more detailed characterization of the most promising candidates.

Primary Screening: Agar Well Diffusion Assay

The agar well diffusion method is a straightforward and widely used technique for the preliminary screening of antimicrobial activity.[12][13][14][15] It provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth.

The test compound diffuses from a well through a solidified agar medium that has been seeded with a standardized microbial inoculum. If the compound is active, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity and the diffusion characteristics of the compound.[14][15]

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a microbial suspension from a fresh culture (18-24 hours old) in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[13]

  • Plate Inoculation: Using a sterile cotton swab, evenly spread the standardized inoculum over the entire surface of the agar plate.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar using a sterile cork borer.[15]

  • Compound Application: Add a fixed volume (e.g., 50-100 µL) of the 2-oxo-dihydropyridine derivative solution (at a known concentration) into each well.

  • Controls:

    • Positive Control: A well containing a standard antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi).[12]

    • Negative Control: A well containing the solvent used to dissolve the test compound (e.g., DMSO).[13]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.[12]

  • Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Secondary Screening: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17] The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after a specified incubation period.[16] This method is considered the gold standard for susceptibility testing.[5]

  • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB) to wells in columns 2 through 12.

  • Compound Dilution: Add 100 µL of the 2-oxo-dihydropyridine derivative stock solution (at twice the highest desired test concentration) to the wells in column 1. Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing well, and continuing this process across the plate to column 10. Discard the final 50 µL from column 10.[18]

  • Inoculum Preparation: Prepare a standardized microbial inoculum as described for the agar well diffusion assay and then dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the diluted microbial suspension to each well from column 1 to 11. This will bring the final volume in each well to 100 µL and dilute the compound concentrations to the final desired range.

  • Controls:

    • Growth Control (Column 11): Contains broth and inoculum but no test compound.[16]

    • Sterility Control (Column 12): Contains broth only, to check for contamination.[16]

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[16] This can be assessed visually or with a microplate reader.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

To determine whether an active compound is bacteriostatic (inhibits growth) or bactericidal (kills the organism), the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) can be determined.

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubate the agar plate under the appropriate conditions.

  • The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in CFU count compared to the initial inoculum.

Elucidating the Mechanism of Action

Understanding how a compound exerts its antimicrobial effect is a crucial step in its development. While a full mechanistic elucidation is beyond the scope of this guide, initial studies can provide valuable insights. Potential mechanisms for antimicrobial agents include:

  • Inhibition of cell wall synthesis

  • Disruption of cell membrane function [19]

  • Inhibition of protein synthesis [19]

  • Inhibition of nucleic acid synthesis [19]

  • Inhibition of metabolic pathways [19]

Some dihydropyridine derivatives have been shown to target essential bacterial enzymes or regulators.[20] Assays specific to these potential targets can be employed for active compounds.

Evaluating the Safety Profile: In Vitro Cytotoxicity Assays

A promising antimicrobial compound must be selective, meaning it is toxic to microbial cells but not to host (eukaryotic) cells. Cytotoxicity assays are essential for evaluating the safety profile of 2-oxo-dihydropyridine derivatives.[11][21]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[21][22]

Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[22] The amount of formazan produced is proportional to the number of viable cells.

  • Cell Seeding: Seed a suitable eukaryotic cell line (e.g., HeLa, HEK293) into a 96-well plate at a predetermined density and allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the 2-oxo-dihydropyridine derivatives in cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.[22]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[23]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that reduces cell viability by 50%) can be determined from the dose-response curve.

Preliminary In Vivo Efficacy Assessment

Promising candidates from in vitro studies should be evaluated in vivo to assess their efficacy in a living organism.[24] Animal models are instrumental in understanding the pharmacokinetics and pharmacodynamics of a new compound.[24]

Model Selection

The choice of animal model depends on the target pathogen and the type of infection being studied. Common models for bacterial infections include murine models of sepsis, pneumonia, and skin infections.[25] For initial, high-throughput screening, invertebrate models like Galleria mellonella (wax moth larvae) or locusts can be cost-effective and ethically advantageous alternatives.[26]

Experimental Design

A typical in vivo efficacy study involves:

  • Infection: Animals are infected with a lethal or sublethal dose of the target pathogen.

  • Treatment: The 2-oxo-dihydropyridine derivative is administered at various doses and through an appropriate route (e.g., intravenous, intraperitoneal, oral).

  • Monitoring: Animals are monitored for survival, clinical signs of illness, and body weight.[25]

  • Endpoint Analysis: At the end of the study, bacterial or fungal loads in relevant organs (e.g., spleen, liver, lungs) are determined by plating homogenized tissues.[25]

Data Presentation and Interpretation

Table 1: Example Data from In Vitro Antimicrobial Assays
Compound IDTarget OrganismAgar Well Diffusion (Zone of Inhibition, mm)MIC (µg/mL)MBC/MFC (µg/mL)
2-ODHP-01Staphylococcus aureus18816
2-ODHP-01Escherichia coli1064>128
2-ODHP-01Candida albicans151632
Positive Control (Gentamicin)S. aureus & E. coli25 / 221 / 42 / 8
Positive Control (Amphotericin B)C. albicans200.51
Negative Control (DMSO)All0>128>128
Table 2: Example Data from In Vitro Cytotoxicity Assay (MTT)
Compound IDCell LineIC₅₀ (µM)Selectivity Index (SI = IC₅₀ / MIC)
2-ODHP-01HeLa>100>12.5 (S. aureus)
Positive Control (Doxorubicin)HeLa0.5N/A

The Selectivity Index (SI) is a critical parameter that provides a measure of a compound's therapeutic window. A higher SI value is desirable, indicating greater selectivity for the microbial target over host cells.

Visualizing the Workflow

A well-defined workflow ensures a systematic approach to screening and evaluation.

Antimicrobial_Screening_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Safety & Mechanism cluster_2 Phase 3: In Vivo Evaluation A Synthesis & Characterization of 2-Oxo-Dihydropyridine Library B Primary Screening: Agar Well Diffusion Assay A->B Qualitative Activity C Secondary Screening: MIC Determination (Broth Microdilution) B->C Active Compounds D Determination of MBC / MFC C->D Potent Compounds E In Vitro Cytotoxicity Assays (e.g., MTT Assay) D->E Bactericidal/ Fungicidal Activity F Preliminary Mechanism of Action Studies D->F G Calculate Selectivity Index (SI) E->G H In Vivo Efficacy Studies (e.g., Murine Infection Model) G->H Compounds with High SI I Lead Candidate Optimization H->I

Caption: Workflow for the evaluation of 2-oxo-dihydropyridine derivatives.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the comprehensive antimicrobial evaluation of novel 2-oxo-dihydropyridine derivatives. By following a systematic, multi-tiered approach that incorporates standardized assays, appropriate controls, and a thorough assessment of both efficacy and safety, researchers can confidently identify and advance promising lead compounds. This structured methodology is essential for accelerating the discovery and development of new antimicrobial agents to combat the growing challenge of drug-resistant infections.

References

High-Throughput Screening of 2-Oxo-Dihydropyridine-3-Carboxylic Acid Libraries: A Protocol for Identifying Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer and antiviral properties.[1][2][3] High-Throughput Screening (HTS) provides an essential platform for rapidly interrogating large chemical libraries to identify novel modulators of biological targets.[4] This guide provides a comprehensive framework for designing and executing an HTS campaign for a 2-oxo-dihydropyridine-3-carboxylic acid library. We detail a robust fluorescence-based enzyme inhibition assay, from initial assay development and validation to primary screening, data analysis, and hit confirmation. The protocols and insights herein are designed to equip researchers with a validated workflow to accelerate the discovery of new therapeutic candidates.

Introduction: The Rationale for Screening this Scaffold

Nicotinic acid (Vitamin B3) and its derivatives are well-known for their broad biological significance.[5] The 2-oxo-1,2-dihydropyridine-3-carboxylic acid core, a related structure, has emerged as a valuable pharmacophore for developing therapeutic agents.[5][6][7] Studies have demonstrated that compounds containing this moiety can exhibit potent antiproliferative activity by inhibiting key cellular targets like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical in cancer progression.[3]

Given the therapeutic potential of this scaffold, HTS is the logical next step for exploring its full biological activity. HTS integrates automation and miniaturized assays to test thousands to millions of compounds, making it a cornerstone of modern drug discovery.[4][8] This document outlines a practical, field-proven approach to screening a focused library of 2-oxo-dihydropyridine-3-carboxylic acid derivatives.

Designing a Robust HTS Campaign

A successful HTS campaign is built on a foundation of careful planning, particularly in library selection and assay design. The goal is to create a screen that is sensitive, reproducible, and relevant to the biological question being asked.

Library Selection and Management

The quality of the screening library is paramount.[4][9] A well-curated library maximizes chemical diversity while minimizing problematic compounds that can interfere with assays.

  • Source and Quality : Libraries can be acquired from commercial vendors or synthesized in-house.[10] For this specific scaffold, several synthetic routes are available.[5][11][12] Regardless of the source, each compound should have confirmed identity and purity (typically >95%).

  • Cheminformatic Filtering : Before screening, the library should be computationally filtered to remove compounds with undesirable properties. This includes:

    • Pan-Assay Interference Compounds (PAINS) : These are promiscuous compounds known to be frequent hitters in many HTS assays.[13]

    • Physicochemical Properties : Filters like Lipinski's "Rule of Five" can help select for compounds with drug-like properties (e.g., molecular weight < 500 Da, LogP < 5).[14]

  • Compound Management : Compounds should be stored in an inert solvent (e.g., DMSO) at -20°C or -80°C to ensure stability. Proper handling using automated liquid handlers is crucial to avoid freeze-thaw cycles and contamination.

Assay Principle and Selection

The choice of assay technology is critical. For screening enzyme inhibitors, fluorescence-based assays are often preferred due to their high sensitivity, wide dynamic range, and amenability to automation.[8][15][16] We will focus on a generic, fluorescence intensity-based biochemical assay designed to identify inhibitors of a protein kinase, a common target for this class of compounds.[3]

Causality Behind the Choice: A biochemical assay is chosen over a cell-based assay for the primary screen because it directly measures the interaction between the compound and the molecular target. This reduces the complexity of the system, making it easier to identify direct inhibitors and troubleshoot the assay. Cell-based assays are better suited for secondary screening to confirm activity in a more physiologically relevant context.[17][18]

The Principle: The assay measures the activity of a kinase that phosphorylates a specific peptide substrate. This phosphorylation event is detected by a phosphorylation-specific antibody conjugated to a fluorescent reporter. When the kinase is active, the substrate is phosphorylated, the antibody binds, and a high fluorescence signal is generated. When a compound from the library inhibits the kinase, phosphorylation is reduced, leading to a decrease in the fluorescence signal.

AssayPrinciple cluster_active Active Kinase (No Inhibitor) cluster_inhibited Inhibited Kinase Kinase_A Kinase Product_A Phospho-Peptide Kinase_A->Product_A + ATP Substrate_A Peptide Substrate Substrate_A->Product_A ATP_A ATP Reporter_A Fluorescent Reporter Product_A->Reporter_A Binds Signal_A High Signal Reporter_A->Signal_A Generates Kinase_I Kinase NoProduct No Phosphorylation Kinase_I->NoProduct + ATP Substrate_I Peptide Substrate Substrate_I->NoProduct ATP_I ATP Inhibitor 2-Oxo-Dihydropyridine (Hit Compound) Inhibitor->Kinase_I Binds & Blocks NoSignal Low Signal NoProduct->NoSignal Results in

Caption: Principle of the fluorescence-based kinase inhibition assay.

Detailed HTS Protocol: A Kinase Inhibition Assay

This protocol is designed for a 384-well plate format, which offers a good balance between throughput and reagent consumption.

Materials and Reagents
  • Compound Library : 2-oxo-dihydropyridine-3-carboxylic acid library dissolved in 100% DMSO.

  • Assay Plates : 384-well, black, flat-bottom, non-treated polystyrene microplates.

  • Reagents :

    • Recombinant human kinase (e.g., VEGFR-2).

    • Peptide substrate specific to the kinase.

    • Adenosine triphosphate (ATP).

    • Kinase assay buffer (e.g., HEPES, MgCl₂, Brij-35, DTT).

    • Detection reagent: Phosphorylation-specific antibody conjugated to a fluorophore.

    • Stop solution (e.g., EDTA) to halt the enzymatic reaction.

    • Positive Control: A known inhibitor of the kinase (e.g., Staurosporine).

    • Negative Control: 100% DMSO.

  • Equipment :

    • Automated liquid handler (e.g., Echo, Biomek).

    • Microplate reader with fluorescence intensity detection capabilities.

    • Plate shaker/incubator.

    • Centrifuge with plate carriers.

Experimental Workflow

The entire workflow should be validated for robustness before commencing the full screen.[19] A key metric is the Z'-factor , which assesses the statistical separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for an HTS assay.[20]

Caption: The comprehensive high-throughput screening workflow.

Step-by-Step Protocol
  • Compound Plating :

    • Using an acoustic liquid handler, transfer 20 nL of each compound from the library stock plate (10 mM in DMSO) to the 384-well assay plates.

    • In designated columns, add 20 nL of the positive control (e.g., Staurosporine) and 20 nL of DMSO for the negative control. This results in a final compound concentration of 10 µM in a 20 µL final assay volume.

  • Reagent Addition (Enzyme Reaction) :

    • Prepare a 2X enzyme solution in kinase assay buffer. Add 10 µL to each well of the assay plate.

    • Centrifuge the plates briefly (e.g., 1000 rpm for 1 minute) to ensure all components are at the bottom of the wells.

    • Incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.

    • Prepare a 2X substrate/ATP solution in kinase assay buffer. Add 10 µL to each well to start the reaction.

  • Incubation :

    • Seal the plates and incubate at room temperature (or 30°C, depending on the enzyme's optimal temperature) for 60 minutes on a plate shaker.

  • Reaction Termination and Detection :

    • Add 10 µL of the stop/detection solution (containing EDTA and the fluorescent antibody) to each well.

    • Incubate for another 30-60 minutes at room temperature to allow the antibody to bind to the phosphorylated substrate.

  • Data Acquisition :

    • Read the fluorescence intensity on a compatible plate reader (e.g., Excitation: 485 nm, Emission: 520 nm).

Data Analysis and Hit Identification

Proper data analysis is crucial to confidently identify active compounds while minimizing false positives.[21][22]

Data Normalization

The raw fluorescence values are normalized to the intra-plate controls to determine the percent inhibition for each compound.

  • Percent Inhibition (%) = 100 x (1 - [(Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control)])

Where:

  • Signal_Compound is the fluorescence signal from a well with a library compound.

  • Signal_Negative_Control is the average signal from the DMSO wells (0% inhibition).

  • Signal_Positive_Control is the average signal from the positive control wells (100% inhibition).

Hit Selection

A "hit" is a compound that meets a predefined activity threshold. A common approach is to select compounds that exhibit an inhibition level greater than three standard deviations (SD) from the mean of the negative controls. For simplicity, a direct cutoff is often used.

  • Primary Hit Criterion : Percent Inhibition ≥ 50%

Compound IDRaw FluorescencePercent InhibitionPrimary Hit?
Cmpd-00145,2108.5%No
Cmpd-00218,75065.1% Yes
Cmpd-00325,60049.8%No
Cmpd-00415,11073.2% Yes
Avg. Negative Control48,5000%N/A
Avg. Positive Control5,800100%N/A
Table 1: Example of primary HTS data analysis and hit selection.

Hit Validation: A Self-Validating System

Primary hits from an HTS campaign are merely candidates. A rigorous validation process is required to eliminate false positives and confirm the biological activity of the selected compounds.[13]

Hit Confirmation and Dose-Response
  • Re-test : Primary hits should be re-tested under the same assay conditions to confirm their activity.

  • Dose-Response Analysis : Confirmed hits are then tested across a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀). This step is crucial for weeding out compounds that are only active at high concentrations.

Orthogonal Assays

To ensure the observed activity is not an artifact of the primary assay format, hits should be validated using an orthogonal assay.[23] This involves using a different technology to measure the same biological endpoint.

  • Example : If the primary screen was a fluorescence intensity assay, an orthogonal assay could be a label-free method like SAMDI Mass Spectrometry or a cell-based assay measuring downstream effects of kinase inhibition (e.g., a cell viability assay).[17][24][25]

Initial SAR Analysis

Once a set of validated hits is obtained, they can be clustered by chemical structure to identify preliminary Structure-Activity Relationships (SAR).[13] This involves looking for common structural motifs among the active compounds and identifying chemical changes that lead to increased or decreased potency. This early SAR provides a critical foundation for a subsequent lead optimization program.

References

Application Note: Structural Characterization of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-oxo-1,2-dihydropyridine scaffold is a privileged pharmacophore found in numerous biologically active compounds. The specific analogue, 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid, presents a key synthetic intermediate for novel therapeutics. Its unambiguous structural elucidation is paramount for quality control, reaction monitoring, and regulatory submission. This application note provides a comprehensive guide to the characterization of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), offering detailed protocols and an in-depth analysis of the expected spectral data.

Molecular Structure and Numbering

For clarity, the following IUPAC numbering scheme for this compound will be used throughout this document.

Caption: IUPAC numbering for this compound.

I. NMR Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides unambiguous evidence of the molecular framework and connectivity.

A. Sample Preparation Protocol

The quality of the NMR data is directly dependent on meticulous sample preparation.

Materials:

  • This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d₆) of high purity

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette and a small vial

Procedure:

  • Weighing: Accurately weigh the required amount of the compound into a clean, dry vial. For ¹H NMR, 5-10 mg is typically sufficient, while for ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1][2]

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[1][2] DMSO-d₆ is a suitable solvent for this compound due to its ability to dissolve polar compounds and its high boiling point.

  • Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied.

  • Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[3]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

B. Predicted ¹H NMR Data

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H~12.5br s-
COOH~13.0br s-
H4~7.9d8-9
H5~6.8d8-9
H2', H6'~7.8m-
H3', H4', H5'~7.5m-

Rationale for Chemical Shift Prediction:

  • N-H and COOH Protons: The acidic protons of the lactam (N-H) and the carboxylic acid (COOH) are expected to be significantly deshielded due to hydrogen bonding and their acidic nature, appearing as broad singlets at very low field. Their chemical shifts can be highly dependent on concentration and residual water in the solvent.

  • Pyridinone Ring Protons (H4, H5): The protons on the pyridinone ring are in the aromatic region. H4 is deshielded by the adjacent electron-withdrawing carbonyl group of the carboxylic acid. H5 is expected to be more shielded. They should appear as a pair of doublets with a typical ortho-coupling constant of 8-9 Hz.

  • Phenyl Ring Protons (H2'-H6'): The protons of the phenyl ring will appear as a multiplet in the aromatic region, typically between 7.5 and 7.8 ppm.

C. Predicted ¹³C NMR Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C2 (C=O, lactam)~162
C3~115
C4~140
C5~108
C6~150
C7 (COOH)~168
C1'~135
C2', C6'~128
C3', C5'~129
C4'~131

Rationale for Chemical Shift Prediction:

  • Carbonyl Carbons (C2, C7): The carbonyl carbons of the lactam and the carboxylic acid are the most deshielded carbons in the molecule, appearing at the downfield end of the spectrum.

  • Pyridinone Ring Carbons (C3-C6): The chemical shifts of these carbons are influenced by the substituents. C6, attached to the phenyl group and nitrogen, will be significantly deshielded. C4 will also be deshielded due to its position relative to the nitrogen and the carboxylic acid group. C3 and C5 are expected to be more shielded.

  • Phenyl Ring Carbons (C1'-C6'): These carbons will appear in the typical aromatic region (125-135 ppm). The ipso-carbon (C1') will be at a lower field.

D. 2D NMR Spectroscopy Protocols and Interpretation

2D NMR experiments are crucial for confirming the assignments made from 1D spectra.

1. COSY (Correlation Spectroscopy):

  • Purpose: To identify proton-proton couplings (typically over 2-3 bonds).

  • Expected Correlations:

    • A cross-peak between H4 and H5, confirming their adjacent positions on the pyridinone ring.

    • Correlations between the protons on the phenyl ring.

2. HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify direct one-bond proton-carbon correlations.

  • Expected Correlations:

    • H4 with C4

    • H5 with C5

    • H2'/H6' with C2'/C6'

    • H3'/H5' with C3'/C5'

    • H4' with C4'

3. HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range (2-3 bond) proton-carbon correlations, which is essential for connecting different spin systems and identifying quaternary carbons.

  • Key Expected Correlations:

    • H4 correlating with C2, C3, C5, and C6.

    • H5 correlating with C3, C4, and C6.

    • N-H proton correlating with C2 and C6.

    • H2'/H6' correlating with C1', C3'/C5', and C6.

experimental_workflow cluster_nmr NMR Spectroscopy Workflow prep Sample Preparation oneD 1D NMR (¹H, ¹³C) prep->oneD Acquire Data twoD 2D NMR (COSY, HSQC, HMBC) oneD->twoD Initial Analysis assign Spectral Assignment twoD->assign Correlate Data structure Structure Confirmation assign->structure

Caption: Workflow for NMR-based structural elucidation.

II. Mass Spectrometry Characterization

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns.

A. High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the elemental composition of a compound with high accuracy.[4][5][6]

Protocol for HRMS (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For this compound, both modes should be effective.

    • Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺.

    • Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻.

  • Data Analysis: Compare the measured accurate mass with the theoretical exact mass to confirm the elemental formula.

Table 3: Predicted HRMS Data

IonElemental FormulaCalculated Exact MassObserved Mass
[M+H]⁺C₁₂H₁₀NO₃⁺216.0655(To be determined)
[M-H]⁻C₁₂H₈NO₃⁻214.0510(To be determined)
B. Fragmentation Analysis (Tandem MS/MS)

Tandem mass spectrometry (MS/MS) of the precursor ion ([M+H]⁺ or [M-H]⁻) provides valuable structural information through collision-induced dissociation (CID).

Predicted Fragmentation Pathways:

  • Loss of H₂O (18 Da): From the carboxylic acid group.

  • Loss of CO₂ (44 Da): A common fragmentation for carboxylic acids.

  • Loss of CO (28 Da): From the pyridinone ring.

  • Cleavage of the phenyl group.

fragmentation_pathway M_H [M+H]⁺ m/z 216.07 loss_H2O [M+H - H₂O]⁺ m/z 198.06 M_H->loss_H2O - H₂O loss_CO2 [M+H - CO₂]⁺ m/z 172.08 M_H->loss_CO2 - CO₂ loss_CO [M+H - CO]⁺ m/z 188.07 M_H->loss_CO - CO

Caption: Predicted major fragmentation pathways in positive ion ESI-MS/MS.

Conclusion

The combination of one- and two-dimensional NMR spectroscopy with high-resolution mass spectrometry provides a robust and definitive methodology for the structural characterization of this compound. The protocols and predicted spectral data herein serve as a comprehensive guide for researchers to confirm the identity and purity of this important synthetic intermediate, ensuring the integrity of subsequent drug discovery and development efforts.

References

The Versatile Heterocyclic Scaffold: 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Building Block

In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functionalities is perpetual. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast array of pharmaceuticals and functional materials. Among these, the 2-pyridone motif is a recognized "privileged structure," frequently appearing in bioactive natural products and synthetic drugs. This application note delves into the synthetic utility of a highly functionalized and versatile derivative: 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid .

This molecule, characterized by the empirical formula C₁₂H₉NO₃ and a molecular weight of 215.20 g/mol , presents a unique combination of reactive sites.[1] The presence of a carboxylic acid, a reactive dihydropyridine ring, and a phenyl substituent at the 6-position makes it an ideal starting point for generating diverse chemical libraries. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, reactivity, and application in the construction of complex molecular entities, supported by detailed protocols and mechanistic insights.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of the title compound is presented in Table 1.

PropertyValueSource
CAS Number 56162-63-1[1]
Molecular Formula C₁₂H₉NO₃[1]
Molecular Weight 215.20 g/mol [1]
Appearance Powder
Storage Room temperature[2]

For safety and handling information, including hazard codes, please refer to the supplier's safety data sheet.

Synthesis of the Core Scaffold: A Plausible Multicomponent Approach

While various synthetic routes to 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives exist, a highly efficient method for the synthesis of the 6-phenyl substituted core involves a multicomponent reaction strategy. This approach is favored for its atom economy and the ability to construct complex molecules in a single step. A plausible and adaptable synthesis involves the condensation of ethyl benzoylacetate, an aldehyde (in this case, formaldehyde or a synthetic equivalent), and a nitrogen source like cyanoacetamide, followed by hydrolysis.

The general principle of such cyclocondensation reactions is well-established for the synthesis of dihydropyridines.[3] The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and aromatization (or in this case, formation of the stable dihydropyridone).

Synthesis_of_2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic_acid cluster_reactants Reactants cluster_intermediates Reaction Cascade cluster_product Product cluster_hydrolysis Hydrolysis cluster_final_product Final Product R1 Ethyl Benzoylacetate I1 Knoevenagel Condensation Michael Addition Cyclization R1->I1 R2 Cyanoacetamide R2->I1 R3 Base (e.g., Piperidine) R3->I1 P1 Ethyl 2-oxo-6-phenyl-1,2- dihydropyridine-3-carboxylate I1->P1 H1 Acid or Base H₂O P1->H1 FP 2-Oxo-6-phenyl-1,2- dihydropyridine-3-carboxylic acid H1->FP

Caption: Proposed multicomponent synthesis pathway.

Protocol: Synthesis of Ethyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate

This protocol is adapted from general procedures for the synthesis of related dihydropyridones.

Materials:

  • Ethyl benzoylacetate

  • Cyanoacetamide

  • Piperidine

  • Ethanol

  • Hydrochloric acid (for workup)

Procedure:

  • To a solution of ethyl benzoylacetate (1 equivalent) and cyanoacetamide (1 equivalent) in absolute ethanol, add a catalytic amount of piperidine (0.1 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford pure ethyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate.

Protocol: Hydrolysis to this compound

Materials:

  • Ethyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate

  • Sodium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid

Procedure:

  • Suspend the ethyl ester in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Reflux the mixture for 2-3 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the aqueous solution with water and acidify with concentrated hydrochloric acid to a pH of 2-3.

  • The carboxylic acid will precipitate out of the solution.

  • Filter the solid, wash thoroughly with cold water to remove any inorganic salts, and dry to yield the final product.

Reactivity and Functionalization: A Chemist's Toolkit

The title compound offers three primary sites for chemical modification: the carboxylic acid group, the nitrogen atom of the dihydropyridine ring, and the dihydropyridine ring itself, which can undergo various transformations.

Reactivity_of_Building_Block cluster_functionalization Functionalization Pathways BB This compound N_Alkylation N-Alkylation/Arylation BB->N_Alkylation Esterification Esterification/Amidation BB->Esterification Decarboxylation Decarboxylation BB->Decarboxylation Ring_Transformation Ring Transformation/ Fused Ring Synthesis BB->Ring_Transformation

References

In vitro evaluation of 2-oxo-dihydropyridine derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: In Vitro Evaluation of 2-Oxo-Dihydropyridine Derivatives Against Cancer Cell Lines Audience: Researchers, Scientists, and Drug Development Professionals

Preamble: The Therapeutic Promise of the 2-Oxo-Dihydropyridine Scaffold

The 2-oxo-dihydropyridine (commonly known as 2-pyridone) and related dihydropyridine (DHP) scaffolds are privileged structures in medicinal chemistry, forming the core of numerous bioactive molecules.[1][2] While traditionally known for their roles as calcium channel blockers, a growing body of evidence highlights their potent and diverse anticancer activities.[3][4][5] These compounds have been shown to overcome multidrug resistance, induce cell cycle arrest, and trigger programmed cell death (apoptosis) across a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), cervical (HeLa), and colon (Caco-2) cancers.[4][6][7][8][9]

This guide serves as a comprehensive resource for the initial in vitro characterization of novel 2-oxo-dihydropyridine derivatives. It provides a strategic workflow, detailed experimental protocols, and critical insights into data interpretation, moving from broad cytotoxicity screening to more refined mechanistic studies.

Strategic Workflow for Compound Evaluation

A systematic approach is crucial for efficiently evaluating a library of new chemical entities. The workflow begins with a primary screen to identify active compounds and determine their potency, followed by secondary assays to elucidate their mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation A Compound Library (2-Oxo-Dihydropyridine Derivatives) B Prepare Stock Solutions (e.g., in DMSO) A->B D Primary Cytotoxicity Assay (MTT or SRB Protocol) B->D C Select Cancer Cell Lines (e.g., MCF-7, A549, HepG2) C->D E Data Analysis: Calculate % Viability D->E F Determine IC50 Values (Dose-Response Curves) E->F G Hit Compound Selection (Based on potent IC50) F->G Decision Point H Apoptosis Assay (Annexin V / PI Staining) G->H I Cell Cycle Analysis (Propidium Iodide Staining) G->I J Data Interpretation: Identify Mode of Action H->J I->J

Figure 1: High-level experimental workflow for screening novel anticancer compounds.

Part I: Primary Cytotoxicity Screening

The initial goal is to assess the dose-dependent effect of the synthesized compounds on the viability and proliferation of cancer cells. This is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population.[10]

Scientist's Insight: Choosing the Right Cytotoxicity Assay

Two of the most common colorimetric assays are the MTT and SRB assays.[10][11]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells, which convert the yellow MTT salt into purple formazan crystals.[12] This is an excellent choice for assessing overall cellular health.

  • Sulforhodamine B (SRB) Assay: Estimates cell number by staining total cellular protein.[12] It is less susceptible to interference from compounds that affect metabolism without killing cells.

For a general screen, the MTT assay is robust and widely used. The following protocol is optimized for this purpose.

Protocol 1: MTT Assay for IC50 Determination

This protocol provides a framework for testing a compound on a selected cancer cell line in a 96-well plate format.

Materials and Reagents

  • Cancer cell line of interest (e.g., MCF-7, HeLa, HepG2)[4]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 2-oxo-dihydropyridine derivatives (dissolved in DMSO to create high-concentration stock solutions)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Step-by-Step Methodology

  • Cell Seeding:

    • Culture cells to ~80% confluency. Trypsinize, count, and resuspend cells in fresh complete medium.

    • Seed 5,000-10,000 cells per well (100 µL volume) into a 96-well plate. The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the experiment.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of your test compounds in complete medium. A typical concentration range might be 0.1, 1, 5, 10, 25, 50, and 100 µM.

    • Causality Note: The final DMSO concentration in the wells should be kept constant and low (typically ≤ 0.5%) across all treatments to avoid solvent-induced toxicity. Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (or controls).

    • Incubate for 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[10]

    • Incubate the plate for an additional 2-4 hours at 37°C. Viable cells will metabolize the MTT into visible purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[12]

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Self-Validating System: Essential Controls

  • Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve the compounds. This is your 100% viability reference.

  • Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin) to confirm assay sensitivity.

  • Blank Control: Wells containing only culture medium and MTT/DMSO for background subtraction.

Data Analysis and Presentation

  • Calculate Percent Viability:

    • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100

  • Determine IC50:

    • Plot % Viability against the logarithm of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) in software like GraphPad Prism or R to calculate the IC50 value.

Table 1: Illustrative IC50 Data Presentation

Compound IDMCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)A549 (Lung) IC50 (µM)
Derivative A8.5 ± 0.712.3 ± 1.115.1 ± 1.4
Derivative B> 100> 100> 100
Derivative C4.2 ± 0.35.8 ± 0.59.7 ± 0.9
Doxorubicin0.9 ± 0.11.5 ± 0.21.1 ± 0.1

Part II: Secondary Mechanistic Assays

Compounds demonstrating potent cytotoxicity (low micromolar IC50 values) are selected for further investigation to understand their mechanism of cell death. Two fundamental cellular processes often targeted by anticancer agents are apoptosis and the cell cycle.[13][14]

A. Apoptosis Induction

Apoptosis is a form of programmed cell death critical for eliminating damaged cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15] The Annexin V/Propidium Iodide (PI) assay leverages this to distinguish between different cell populations by flow cytometry.[16]

  • Annexin V: A protein that binds with high affinity to exposed PS in a calcium-dependent manner.[15]

  • Propidium Iodide (PI): A fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells to stain the DNA.

Figure 2: Quadrant interpretation for Annexin V/PI flow cytometry data.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining

Materials and Reagents

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10X Binding Buffer)

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

  • Flow cytometer

Step-by-Step Methodology

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the hit compound (e.g., at its IC50 and 2x IC50 concentration) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Cell Harvesting:

    • Expertise Note: It is critical to collect both the floating cells in the supernatant (which are often apoptotic) and the adherent cells.

    • Collect the culture medium from each well.

    • Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.

    • Combine the detached cells with their corresponding supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet once with cold PBS.

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.[17]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[17]

  • Flow Cytometry Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour, collecting at least 10,000 events per sample.

B. Cell Cycle Analysis

Dysregulation of the cell cycle is a hallmark of cancer.[18] Many chemotherapeutic agents function by inducing cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M), preventing proliferation and often leading to apoptosis.[7][19] Flow cytometry using PI to stain cellular DNA content is a powerful method to quantify the percentage of cells in each phase.[20]

Figure 3: Representative cell cycle histogram from PI staining analysis.
Protocol 3: Cell Cycle Analysis by PI Staining

Materials and Reagents

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% Ethanol

  • PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)[18]

  • Flow cytometry tubes

  • Flow cytometer

Step-by-Step Methodology

  • Cell Treatment and Harvesting:

    • Treat and harvest cells as described in Protocol 2 (Steps 1 and 2).

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • Trustworthiness Note: Proper fixation is critical. While gently vortexing the cell suspension, add 3-4 mL of ice-cold 70% ethanol dropwise to fix the cells.[18]

    • Incubate the fixed cells at -20°C for at least 2 hours (can be stored for weeks).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol.

    • Wash the cell pellet with 5 mL of PBS.

    • Resuspend the pellet in 500 µL of PI Staining Solution.[18]

    • Rationale: RNase A is included to degrade any double-stranded RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Acquisition:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze on a flow cytometer. The data is displayed as a histogram of cell count versus fluorescence intensity (DNA content).

Data Interpretation

  • Sub-G1 Peak: Represents apoptotic cells with fragmented DNA.

  • G0/G1 Peak: Cells with a normal (2n) diploid DNA content.

  • S Phase: Cells actively replicating their DNA, showing intermediate fluorescence.

  • G2/M Peak: Cells that have completed DNA replication (4n) and are in the G2 or mitosis phase.

  • An accumulation of cells in a specific phase (e.g., a higher G2/M peak compared to the control) indicates cell cycle arrest at that checkpoint.[19]

References

Application Notes and Protocols for the S-Alkylation of 2-Oxo-Dihydropyridine-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Modified Pyridine Scaffolds

The pyridine ring is a foundational scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs. Its dihydrogenated counterpart, the dihydropyridine, has garnered significant attention for its wide array of pharmacological activities. Notably, 1,4-dihydropyridines are a well-established class of calcium channel blockers used in the treatment of cardiovascular diseases.[1][2][3] The therapeutic landscape of these molecules is continually expanding, with recent research highlighting their potential as agents to reverse multidrug resistance in cancer chemotherapy, as well as their promise as antimycobacterial and anticonvulsant compounds.[1]

Further functionalization of the dihydropyridine core opens new avenues for drug discovery. The introduction of a sulfur linkage at specific positions can impart novel biological properties. For instance, derivatives such as 2-(1-adamantylthio)pyridine have demonstrated promising antibacterial, antimalarial, and anticancer activities.[2] This application note provides a detailed experimental procedure for the selective S-alkylation of a 2-oxo-dihydropyridine-3-carboxylic acid derivative, a key transformation for creating libraries of novel compounds for drug development.

Reaction Mechanism: A Nucleophilic Substitution Approach

The S-alkylation of a mercapto-substituted 2-oxo-dihydropyridine-3-carboxylic acid with an alkyl halide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The process is initiated by the deprotonation of the thiol group (-SH) by a suitable base, which generates a highly nucleophilic thiolate anion (-S⁻).[4][5] This thiolate then attacks the electrophilic carbon atom of the alkyl halide, displacing the halide and forming a new carbon-sulfur bond. The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is crucial as it solvates the cation of the base without significantly solvating the nucleophilic anion, thus accelerating the reaction rate. The regioselectivity for S-alkylation over N- or O-alkylation is high due to the superior nucleophilicity of the thiolate anion.

// Nodes Reactants [label="2-Oxo-dihydropyridine-thiol + Base + Alkyl Halide"]; Deprotonation [label="Deprotonation\nof Thiol"]; Thiolate [label="Thiolate Anion\n(Nucleophile)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SN2 [label="SN2 Attack"]; Product [label="S-Alkylated Product + Halide Salt", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> Deprotonation; Deprotonation -> Thiolate; Thiolate -> SN2 [label="Attacks Alkyl Halide"]; SN2 -> Product; } mend Caption: General mechanism for the S-alkylation reaction.

Experimental Protocol: S-Alkylation of 6-Mercapto-2-oxo-1,2-dihydropyridine-3-carboxylic acid

This protocol details a general method for the S-alkylation of a 6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative using an alkyl halide in the presence of a base.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (per reaction)Notes
6-Mercapto-2-oxo-1,2-dihydropyridine-3-carboxylic acidN/A(Varies by derivative)1.0 mmolStarting material.
Alkyl Halide (e.g., Methyl Iodide)74-88-4141.941.1 mmolElectrophile.
Potassium Carbonate (K₂CO₃)584-08-7138.211.5 mmolBase.
Anhydrous Dimethylformamide (DMF)68-12-273.0910 mLSolvent.
Deionized Water (H₂O)7732-18-518.02As neededFor workup.
Ethyl Acetate141-78-688.11As neededFor extraction.
Brine (Saturated NaCl solution)7647-14-558.44As neededFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededDrying agent.
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.0 mmol) and anhydrous potassium carbonate (1.5 mmol).

  • Solvent Addition: Add anhydrous dimethylformamide (10 mL) to the flask.

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 10 minutes. Then, add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup - Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (30 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure S-alkylated product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Setup [label="1. Reaction Setup:\nAdd thiol and K₂CO₃ to flask."]; Solvent [label="2. Add Anhydrous DMF"]; Alkyl_Halide [label="3. Add Alkyl Halide"]; Stir [label="4. Stir at Room Temperature\n& Monitor by TLC"]; Workup [label="5. Aqueous Workup\n& Extraction with Ethyl Acetate"]; Wash [label="6. Wash with Brine"]; Dry [label="7. Dry & Concentrate"]; Purify [label="8. Column Chromatography"]; Characterize [label="9. Characterization\n(NMR, MS)"]; End [label="End Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Setup; Setup -> Solvent; Solvent -> Alkyl_Halide; Alkyl_Halide -> Stir; Stir -> Workup; Workup -> Wash; Wash -> Dry; Dry -> Purify; Purify -> Characterize; Characterize -> End; } mend Caption: Step-by-step experimental workflow for S-alkylation.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental results, the following self-validating measures should be implemented:

  • Complete Consumption of Starting Material: TLC analysis should confirm the complete disappearance of the starting thiol. The presence of the starting material in the final product indicates an incomplete reaction.

  • Spectroscopic Consistency: The ¹H NMR spectrum of the product should show a new set of signals corresponding to the introduced alkyl group, and the characteristic thiol proton signal should be absent. Mass spectrometry should confirm the expected molecular weight of the S-alkylated product.

  • Regioselectivity Check: The absence of significant byproducts corresponding to N- or O-alkylation in the NMR and mass spectra confirms the high regioselectivity of the reaction under these conditions.

References

Application Notes & Protocols: Evaluating the Dual Anti-inflammatory and Anti-hyperglycemic Efficacy of Pyridine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the characterization of pyridine-3-carboxylic acid (nicotinic acid) derivatives as potential dual-action therapeutic agents. Pyridine carboxylic acid isomers and their derivatives are versatile scaffolds in medicinal chemistry, with many approved for treating conditions like inflammation and metabolic disorders.[1][2] This guide details the scientific rationale, experimental workflows, and step-by-step protocols for assessing their anti-inflammatory and anti-hyperglycemic activities in vitro. We emphasize robust, validated assays and provide insights into the underlying mechanisms of action, empowering researchers to systematically evaluate novel chemical entities.

Scientific Rationale: The Inflammation-Hyperglycemia Axis

Chronic, low-grade inflammation is a critical pathogenic factor in the development and progression of type 2 diabetes and its complications. Inflammatory mediators can induce insulin resistance, while hyperglycemia can promote inflammatory responses, creating a vicious cycle. Therefore, compounds that simultaneously target key nodes in both inflammatory and hyperglycemic pathways represent a highly promising therapeutic strategy.

Pyridine-3-carboxylic acid derivatives have emerged as compelling candidates due to their structural features which facilitate interactions with various biological targets.[1] Their therapeutic potential is linked to the pyridine ring's ability to engage in π-π stacking and hydrogen bonding, while the carboxylic acid group offers polarity and can coordinate with metal ions, a key feature for enzyme inhibition.[1]

Key Anti-inflammatory Targets

The inflammatory cascade is regulated by complex signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] These pathways trigger the expression of pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS), leading to the production of inflammatory mediators such as prostaglandins, nitric oxide (NO), and cytokines (e.g., TNF-α, IL-6).[4] Many pyridine carboxylic acid derivatives exert their anti-inflammatory effects by inhibiting COX-1 and COX-2 enzymes.[1]

Inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inflammatory Output LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Gene Gene Transcription MAPK->Gene Derivatives Pyridine-3-Carboxylic Acid Derivatives Derivatives->NFkB Inhibits Derivatives->MAPK Inhibits COX2 COX-2 Derivatives->COX2 Inhibits NFkB_nuc->Gene Gene->COX2 Upregulates iNOS iNOS Gene->iNOS Upregulates Cytokines TNF-α, IL-6 Gene->Cytokines Upregulates PGs Prostaglandins COX2->PGs NO Nitric Oxide iNOS->NO

Caption: Simplified inflammatory signaling cascade and potential targets for pyridine derivatives.
Key Anti-hyperglycemic Targets

Postprandial hyperglycemia (a spike in blood sugar after meals) is a major concern in diabetes management. A key strategy is to delay carbohydrate digestion by inhibiting the enzymes α-amylase and α-glucosidase.[5][6] α-Amylase breaks down large polysaccharides (like starch) into smaller oligosaccharides, which are then hydrolyzed into absorbable monosaccharides (like glucose) by α-glucosidase in the small intestine.[7] Inhibiting these enzymes slows glucose absorption, mitigating sharp increases in blood glucose levels.

Hyperglycemic_Pathway Starch Dietary Starch (Polysaccharides) Amylase α-Amylase (Pancreatic) Starch->Amylase Oligo Oligosaccharides & Disaccharides Amylase->Oligo Glucosidase α-Glucosidase (Intestinal Brush Border) Oligo->Glucosidase Glucose Glucose (Monosaccharides) Glucosidase->Glucose Absorption Intestinal Absorption Glucose->Absorption Bloodstream Hyperglycemia in Bloodstream Absorption->Bloodstream Derivatives Pyridine-3-Carboxylic Acid Derivatives Derivatives->Amylase Inhibits Derivatives->Glucosidase Inhibits

Caption: Mechanism of carbohydrate digestion and enzymatic targets for hyperglycemia control.

Integrated Experimental Workflow

A systematic evaluation is crucial for characterizing novel compounds. Our recommended workflow ensures that observed biological effects are specific and not artifacts of cytotoxicity, moving from broad screening to more specific mechanistic assays.

Workflow start Compound Acquisition (Synthesis or Purchase) step1 Preliminary Screening: Cytotoxicity Assay (e.g., MTT) start->step1 step2a Anti-inflammatory Assays step1->step2a Determine Non-Toxic Concentrations step2b Anti-hyperglycemic Assays step1->step2b Determine Non-Toxic Concentrations step3a 1. NO Production (Griess Assay) 2. Pro-inflammatory Cytokine (ELISA) 3. COX-2 Expression (Western Blot) step2a->step3a step3b 1. α-Amylase Inhibition Assay 2. α-Glucosidase Inhibition Assay step2b->step3b step4 Data Analysis: Calculate IC50 Values step3a->step4 step3b->step4 end Lead Candidate Identification step4->end

Caption: Systematic workflow for evaluating dual-activity pyridine-3-carboxylic acid derivatives.

Core Protocols: Foundational Assays

Before evaluating specific bioactivities, it is imperative to determine the concentration range at which the test compounds do not exhibit cytotoxicity. This ensures that any observed reduction in inflammatory or enzymatic markers is due to a specific inhibitory effect and not simply cell death.

Protocol 3.1: Cell Viability Assessment (MTT Assay)

Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[8]

Materials:

  • RAW 264.7 murine macrophage cells

  • 96-well cell culture plates

  • Complete DMEM medium (with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO, then diluted in media)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[3]

  • Compound Treatment: Prepare serial dilutions of the pyridine derivatives in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with 0.1% DMSO) and a "no-cell" blank.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[8]

  • Formazan Solubilization: Carefully aspirate the supernatant without disturbing the formazan crystals. Add 150 µL of DMSO to each well and shake the plate for 10 minutes at room temperature to fully dissolve the crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate cell viability using the formula: Cell Viability (%) = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

  • Use concentrations that show >90% cell viability for subsequent anti-inflammatory assays.

Protocols for Anti-inflammatory Activity Evaluation

These assays are typically performed using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria that potently induces an inflammatory response.[4]

Protocol 4.1: Nitric Oxide (NO) Production (Griess Assay)

Principle: Nitric oxide is a key inflammatory mediator produced by iNOS. The Griess assay indirectly measures NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant. The Griess reagent converts nitrite into a purple azo compound, which can be measured colorimetrically.[3]

Materials:

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution (for standard curve)

  • LPS (from E. coli)

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate (1 x 10⁵ cells/well) and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of the pyridine derivatives for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.[4]

  • Supernatant Collection: Collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant. Add 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540-550 nm.[4]

  • Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite to calculate the nitrite concentration in the samples.

Data Analysis:

  • Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.

  • Inhibition (%) = [1 - (Nitrite_Sample / Nitrite_LPS_Control)] * 100

  • Determine the IC₅₀ value (the concentration that inhibits 50% of NO production).

Protocol 4.2: Pro-inflammatory Cytokine Measurement (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of cytokines like TNF-α and IL-6 in the cell supernatant.[4]

Procedure:

  • Cell Culture and Stimulation: Follow the same procedure for cell seeding, pre-treatment with compounds, and LPS stimulation as described in the NO production assay (Protocol 4.1).

  • Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove any cell debris.

  • ELISA: Perform the ELISA according to the manufacturer's instructions for commercially available TNF-α and IL-6 kits. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, followed by a substrate for colorimetric detection.

  • Absorbance Reading: Measure absorbance at the wavelength specified by the kit manufacturer.

  • Standard Curve: Use the recombinant cytokine standards provided in the kit to generate a standard curve and quantify the cytokine concentrations in your samples.

Data Analysis:

  • Calculate the percentage inhibition of cytokine production and determine the IC₅₀ values for each compound.

Protocols for Anti-hyperglycemic Activity Evaluation

These are cell-free, enzyme-based assays that directly measure the inhibitory potential of the compounds on key digestive enzymes.

Protocol 5.1: α-Amylase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit α-amylase from breaking down starch. The amount of remaining starch is quantified using an iodine solution, or the amount of reducing sugar produced (maltose) is quantified using the 3,5-dinitrosalicylic acid (DNSA) method. The DNSA method is presented here.[5]

Materials:

  • Porcine pancreatic α-amylase solution

  • 1% soluble starch solution in buffer (e.g., sodium phosphate buffer, pH 6.9)

  • DNSA reagent

  • Acarbose (positive control)[5]

Procedure:

  • Reaction Setup: In a microtube, mix 200 µL of the test compound (at various concentrations) with 200 µL of α-amylase solution. Pre-incubate at 30°C for 10 minutes.[5]

  • Initiate Reaction: Add 200 µL of the starch solution to start the reaction. Incubate at 30°C for a defined period (e.g., 15 minutes).

  • Stop Reaction: Add 400 µL of DNSA reagent to stop the reaction and incubate in a boiling water bath for 10 minutes.[5]

  • Cooling and Dilution: Cool the tubes to room temperature and dilute the reaction mixture with distilled water.

  • Absorbance Reading: Transfer the solution to a 96-well plate and measure the absorbance at 540 nm.

  • Controls: Include a blank (no enzyme), a negative control (no inhibitor), and a positive control (acarbose).

Data Analysis:

  • Calculate the percentage inhibition of α-amylase activity.

  • Inhibition (%) = [1 - (Absorbance_Sample / Absorbance_Negative_Control)] * 100

  • Determine the IC₅₀ value.

Protocol 5.2: α-Glucosidase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit α-glucosidase from hydrolyzing the substrate p-Nitrophenyl-α-D-glucopyranoside (pNPG). The enzymatic reaction releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.[9]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution

  • Potassium phosphate buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (to stop the reaction)

  • Acarbose (positive control)

Procedure:

  • Reaction Setup: In a 96-well plate, add 5 µL of the test compound, 20 µL of α-glucosidase solution, and 60 µL of phosphate buffer. Mix and pre-incubate at 37°C for 5 minutes.[9]

  • Initiate Reaction: Add 10 µL of pNPG solution to each well to start the reaction. Incubate at 37°C for 30-50 minutes.[9]

  • Stop Reaction: Add 100 µL of Na₂CO₃ solution to each well to stop the reaction and develop the color.

  • Absorbance Reading: Measure the absorbance at 405 nm.[9]

Data Analysis:

  • Calculate the percentage inhibition of α-glucosidase activity.

  • Inhibition (%) = [1 - (Absorbance_Sample / Absorbance_Negative_Control)] * 100

  • Determine the IC₅₀ value.

Data Presentation and Interpretation

Quantitative data from these assays should be summarized for clear comparison. The half-maximal inhibitory concentration (IC₅₀) is the most common metric used to represent the potency of an inhibitor.

Table 1: Example Data Summary for Novel Pyridine-3-Carboxylic Acid Derivatives

Compound IDCytotoxicity (CC₅₀, µM)NO Inhibition (IC₅₀, µM)TNF-α Inhibition (IC₅₀, µM)α-Amylase Inhibition (IC₅₀, µM)α-Glucosidase Inhibition (IC₅₀, µM)
Derivative 1>10015.2 ± 1.825.6 ± 2.150.1 ± 4.512.3 ± 1.1
Derivative 2>10022.5 ± 2.430.1 ± 3.518.9 ± 2.28.7 ± 0.9
Ketorolac N/A11.8 ± 0.2[10]-N/AN/A
Acarbose N/AN/AN/A10.98 ± 0.03[6]Potent Inhibitor

Data are presented as mean ± standard deviation from three independent experiments. Lower IC₅₀ values indicate higher potency.

References

Application and Protocol for the Synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid using Active Methylene Nitriles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Pyridone Scaffold

The 2-oxo-1,2-dihydropyridine, or 2-pyridone, nucleus is a privileged scaffold in medicinal chemistry and drug discovery. Its prevalence is underscored by its presence in numerous biologically active molecules with a wide spectrum of therapeutic applications, including cardiotonic, anti-cancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The 2-oxo-1,2-dihydropyridine-3-carboxylic acid moiety, in particular, serves as a crucial synthetic intermediate for the elaboration of more complex molecular architectures.[4][5] The ability of the 2-pyridone structure to act as both a hydrogen bond donor and acceptor contributes to its favorable interactions with biological targets.[2] This application note provides a detailed protocol for the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, with a focus on a robust method utilizing active methylene nitriles.

Theoretical Framework: Leveraging Active Methylene Nitriles in Pyridone Synthesis

The synthesis of substituted 2-pyridones from acyclic precursors is a cornerstone of heterocyclic chemistry.[3][6] Among the various strategies, those employing active methylene nitriles, such as cyanoacetamide, are particularly powerful due to the dual reactivity of these reagents. The methylene group is readily deprotonated to form a nucleophilic carbanion, while the nitrile group can participate in cyclization reactions.

A highly effective and contemporary approach for the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives involves the condensation of an enamino-1,3-diketone with an active methylene nitrile.[1][4][7] This method, a variation of the Guo-type reaction, offers high yields and good control over the final substitution pattern. The key intermediate, an anilinomethylidene derivative of Meldrum's acid, serves as a highly reactive C3 synthon.

The general mechanism proceeds through a series of well-defined steps:

  • Michael Addition: The carbanion generated from the active methylene nitrile (e.g., cyanoacetamide) undergoes a Michael addition to the electrophilic β-carbon of the enamino-1,3-diketone.

  • Intramolecular Cyclization: The newly formed intermediate then undergoes an intramolecular cyclization, typically involving the attack of the amide nitrogen onto one of the carbonyl groups of the original diketone moiety.

  • Aromatization: Subsequent elimination of a suitable leaving group (in this case, derived from Meldrum's acid and aniline) leads to the formation of the stable aromatic 2-pyridone ring.

Another classical and relevant approach is the Guareschi-Thorpe reaction , which involves the condensation of two molecules of a cyano-substituted active methylene compound (like ethyl cyanoacetate) with a 1,3-dicarbonyl compound in the presence of a base to form a substituted 2-pyridone.[8]

For intramolecular cyclizations, the Thorpe-Ziegler reaction is a powerful tool. It describes the base-catalyzed intramolecular condensation of a dinitrile to form an enaminonitrile, which upon hydrolysis yields a cyclic ketone.[9][10][11] While not a direct route to the title compound, it exemplifies the utility of active methylene nitriles in forming cyclic structures.

Experimental Section: A Validated Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 6-substituted-2-oxo-1,2-dihydropyridine-3-carboxylic acids, adapted from established literature procedures.[1][4][7]

Part 1: Synthesis of the Enamino-1,3-diketone Intermediate (2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione)

Causality: This intermediate is the cornerstone of the subsequent cyclization. Meldrum's acid provides the 1,3-dicarbonyl system in a conformationally restricted and highly acidic form, facilitating the initial reaction with triethyl orthoformate and aniline to create a potent electrophile for the Michael addition.

Materials and Equipment:

  • Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

  • Triethyl orthoformate

  • Aniline (freshly distilled)

  • Ethanol (EtOH)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Standard glassware

Procedure:

  • To a round-bottom flask, add Meldrum's acid (0.1 mol), triethyl orthoformate (0.13 mol), and freshly distilled aniline (0.1 mol).[4][7]

  • Heat the mixture to reflux with vigorous stirring for 5 minutes. The reaction mixture will become a thick syrup.[4][7]

  • Dilute the syrupy mass with 30 mL of ethanol and reflux for an additional 3 minutes.[1]

  • Cool the mixture to approximately 20°C while stirring.

  • Slowly add 100 mL of water to precipitate the product.

  • Continue stirring for 2 hours to ensure complete precipitation.[7]

  • Collect the solid product by filtration, wash with water, followed by two portions of 60% aqueous ethanol, and finally with hexane.[7]

  • Dry the product under vacuum. Expected yield: ~92%.[4][7]

Part 2: Synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid Derivative

Causality: The strong base (KOH) is essential for deprotonating the active methylene group of cyanoacetamide, generating the nucleophilic carbanion required for the initial Michael addition. The subsequent acidification step is crucial for both the final aromatization step and the protonation of the carboxylic acid group.

Materials and Equipment:

  • 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione (from Part 1)

  • Cyanoacetamide

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl) for acidification

  • Beaker and magnetic stirrer

  • Standard glassware

Procedure:

  • In a beaker, prepare a suspension of the anilinomethylidene derivative of Meldrum's acid (0.01 mol) and cyanoacetamide (0.01 mol) in 10 mL of ethanol.[4]

  • With vigorous stirring, add potassium hydroxide (0.02 mol) to the suspension.[4] The reaction is typically exothermic.

  • Continue stirring at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.

  • After the reaction is complete, acidify the mixture with an appropriate concentration of hydrochloric acid until the pH is acidic.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the desired 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative.

Table 1: Summary of Reaction Parameters and Expected Outcomes

ParameterValue/ConditionRationale
Base Potassium Hydroxide (KOH)Strong, non-nucleophilic base for efficient deprotonation of cyanoacetamide.
Solvent EthanolGood solvent for the reactants and facilitates the reaction.
Temperature Room TemperatureSufficient for the reaction to proceed to completion.
Acidification Hydrochloric AcidPromotes the final aromatization step and protonates the carboxylate.
Expected Yield Good to ExcellentThis synthetic route is known for its high efficiency.[7]

Visualizing the Process

Reaction Mechanism

reaction_mechanism cluster_start Starting Materials cluster_intermediate Intermediate Stages cluster_end Final Product Enamino-diketone Anilinomethylidene Meldrum's Acid MichaelAdduct Michael Adduct Enamino-diketone->MichaelAdduct ActiveMethylene Cyanoacetamide (Active Methylene) ActiveMethylene->MichaelAdduct Base (KOH) Michael Addition CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Intramolecular Cyclization Pyridone 2-Oxo-1,2-dihydropyridine- 3-carboxylic acid CyclizedIntermediate->Pyridone Acidification Aromatization experimental_workflow Start Mix Meldrum's Acid, Triethyl Orthoformate, Aniline Reflux1 Reflux for 5 min Start->Reflux1 AddEtOH Add Ethanol Reflux1->AddEtOH Reflux2 Reflux for 3 min AddEtOH->Reflux2 CoolPrecipitate Cool and Precipitate with Water Reflux2->CoolPrecipitate FilterDry1 Filter and Dry Intermediate CoolPrecipitate->FilterDry1 MixIntermediate Suspend Intermediate and Cyanoacetamide in Ethanol FilterDry1->MixIntermediate Part 2 AddBase Add KOH MixIntermediate->AddBase Stir Stir at Room Temp AddBase->Stir Acidify Acidify with HCl Stir->Acidify FilterDry2 Filter and Dry Final Product Acidify->FilterDry2

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid and its derivatives. The 2-pyridone motif is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds.[1][2] However, its synthesis, typically achieved through multi-component reactions (MCRs), can be prone to low yields and challenging purifications.

This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate the common pitfalls and systematically improve your reaction yields.

Section 1: Understanding the Core Synthesis

The synthesis of the target 2-pyridone generally proceeds through a variation of the Hantzsch pyridine synthesis or a similar multi-component condensation reaction.[3][4] This involves the reaction of an aldehyde (benzaldehyde), a β-keto ester or equivalent (e.g., ethyl acetoacetate), and a nitrogen source (e.g., ammonium acetate).[5] The reaction cascade typically involves a Knoevenagel condensation, enamine formation, a Michael addition, and subsequent cyclization/dehydration to form the dihydropyridine ring.[5][6]

Understanding this mechanism is crucial for troubleshooting, as each step represents a potential point of failure or side-product formation.

G cluster_2 Ring Formation benzaldehyde Benzaldehyde chalcone α,β-Unsaturated Carbonyl (Chalcone Intermediate) benzaldehyde->chalcone ketoester1 β-Keto Ester (eq 1) ketoester1->chalcone michael Michael Addition chalcone->michael Reactant 1 ketoester2 β-Keto Ester (eq 2) enamine Enamine Intermediate ketoester2->enamine ammonia Ammonia Source ammonia->enamine enamine->michael cyclization Cyclization & Dehydration michael->cyclization dhp 1,4-Dihydropyridine (Hantzsch Ester) cyclization->dhp

Caption: Generalized Hantzsch reaction mechanism for dihydropyridine synthesis.

Note: The final conversion to the 2-oxo-1,2-dihydropyridine (a 2-pyridone) from the initial Hantzsch product often involves subsequent steps like hydrolysis and tautomerization, which are addressed in the protocols below.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low or I'm recovering only starting materials. What went wrong?

This is the most frequent issue and can often be traced back to one of three areas: reactant quality, reaction conditions, or catalysis.

Possible Cause & Solution

  • Reactant Purity:

    • Benzaldehyde: Can oxidize to benzoic acid on storage. Use freshly distilled or recently purchased benzaldehyde. An acidic contaminant can interfere with base-catalyzed steps.

    • β-Keto Ester/Active Methylene Compound: These can self-condense or decompose. Ensure their purity before use.

    • Ammonia Source: Ammonium acetate is often used and can be hygroscopic. Use a freshly opened bottle or dry it before use.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction, a series of condensations, typically requires heat to proceed at a reasonable rate. Refluxing in a solvent like ethanol is common.[7] If the temperature is too low, the reaction may stall. Conversely, excessively high temperatures can promote side reactions and decomposition.

    • Reaction Time: Multi-component reactions can be slower than they appear. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the prescribed time, consider extending it.

  • Ineffective Catalysis:

    • While often run without a dedicated catalyst, the reaction can be promoted by mild acids or bases. The choice of ammonia source (e.g., ammonium acetate vs. aqueous ammonia) also influences the pH and can impact the outcome.[5] Modern protocols have shown that catalysts like p-toluenesulfonic acid (PTSA) can significantly improve yields.[3]

Data Summary: Impact of Conditions on Yield

While specific data for the title compound is sparse, literature on analogous Hantzsch reactions provides valuable insights.

Catalyst/ConditionSolventTypical Yield RangeRationale & Citation
None (Classical)Ethanol40-70%Standard thermal condensation; often suffers from long reaction times.[3]
p-Toluenesulfonic acid (PTSA)Aqueous Micelles (SDS)>90%Ultrasonic irradiation and micellar catalysis can dramatically increase reaction rate and yield.[3]
Ionic LiquidsRoom TempHighActs as both solvent and catalyst, offering a "green" alternative with potentially high efficiency.[3]
Microwave IrradiationSolvent-free or Ethanol80-95%Significantly reduces reaction times from hours to minutes.[8]
Question 2: My TLC plate shows multiple spots, and the crude product is an oily mixture that is difficult to purify. What are these side products?

The formation of multiple products indicates competing reaction pathways are occurring. Identifying the likely culprits is key to suppression.

Possible Side Reactions:

  • Knoevenagel Self-Condensation: The β-keto ester can react with itself, especially under strong basic conditions.

  • Michael Addition Byproducts: The enamine intermediate can potentially react with other electrophiles in the mixture.

  • Over-oxidation: The initial dihydropyridine product can be oxidized to the corresponding fully aromatic pyridine, especially if exposed to air for long periods at high temperatures or in the presence of oxidizing agents.[9]

  • Incomplete Cyclization: Intermediates from the Michael addition may fail to cyclize properly, leading to linear byproducts.

Troubleshooting Workflow: Diagnosing Side Product Formation

G cluster_0 TLC Analysis cluster_1 Isolate & Characterize Spots (if possible) start Low Yield & Impure Product tlc Run TLC of Crude Mixture start->tlc spots How many spots? tlc->spots one_spot Issue is likely incomplete reaction or workup loss. spots->one_spot One Major Spot multi_spot Side reactions are dominant. spots->multi_spot Multiple Spots one_spot_sol Action: Increase reaction time/temp. Optimize workup/precipitation. one_spot->one_spot_sol check_oxidation Is one spot the aromatic pyridine? multi_spot->check_oxidation check_linear Are there linear byproducts? check_oxidation->check_linear No ox_yes Action: Run reaction under inert atmosphere (N2/Ar). Avoid excessive heat during workup. check_oxidation->ox_yes Yes linear_yes Action: Lower reaction temp. Ensure stoichiometric balance. Consider a milder catalyst. check_linear->linear_yes Yes

Caption: A decision tree for troubleshooting side product formation.

Solutions for Purification:

  • Recrystallization: 2-pyridone carboxylic acids are often crystalline solids. A well-chosen recrystallization solvent (e.g., DMF, ethanol, or aqueous acetic acid) can be highly effective for purification.[1]

  • Acid-Base Extraction: If your target is the carboxylic acid, you can dissolve the crude mixture in an organic solvent and extract with a mild aqueous base (like NaHCO₃). The aqueous layer, containing the deprotonated acid, can then be separated, washed with fresh solvent, and re-acidified to precipitate the pure product.

Section 3: Frequently Asked Questions (FAQs)

  • FAQ 1: I see many different procedures. Which is the best starting point? For initial attempts, a one-pot synthesis using benzaldehyde, ethyl cyanoacetate (as the β-keto equivalent), and an amine in a refluxing solvent like ethanol or toluene is a robust and well-documented starting point for analogous structures.[10] Using ethyl cyanoacetate directly leads to a cyano-pyridone, which can then be hydrolyzed to the desired carboxylic acid.

  • FAQ 2: How can I make this synthesis more environmentally friendly? Several "green chemistry" approaches have been successfully applied to Hantzsch-type reactions.[3] Consider using water as a reaction solvent, employing microwave-assisted synthesis to reduce energy consumption and reaction times,[8] or exploring catalyst-free ball milling techniques, which eliminate bulk solvents entirely.[11][12]

  • FAQ 3: My final product is the ethyl ester. What is the most reliable way to get the carboxylic acid? Saponification (base-mediated hydrolysis) is the standard method. Refluxing the ester with an excess of aqueous base (e.g., 1-2M NaOH or KOH) followed by cooling and careful acidification with HCl until precipitation is complete is a reliable protocol.[10] It is crucial to monitor the reaction to avoid degradation of the pyridone ring under harsh basic conditions.

  • FAQ 4: Can I substitute the benzaldehyde with another aldehyde? Yes, the Hantzsch reaction and its variants are broadly applicable to a wide range of aldehydes, including aliphatic, other aromatic, and heterocyclic aldehydes.[5] Note that aldehydes with strong electron-withdrawing groups tend to react faster and give higher yields, while sterically hindered aldehydes (e.g., ortho-substituted benzaldehydes) may reduce reaction efficiency.[5]

Section 4: Optimized Experimental Protocols

The following protocols are synthesized from established methodologies for 2-pyridone synthesis and represent a robust starting point for optimization.[1][11]

Protocol 1: One-Pot Synthesis of Ethyl 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate

This protocol synthesizes the ethyl ester, a common precursor to the final carboxylic acid.

Reagents & Materials

ReagentM.W.AmountMoles
Benzaldehyde106.121.06 g (1.0 mL)10 mmol
Ethyl Acetoacetate130.142.60 g (2.55 mL)20 mmol
Ammonium Acetate77.081.54 g20 mmol
Ethanol-25 mL-

Step-by-Step Methodology

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethanol (25 mL), benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (20 mmol).

  • Heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours. A yellow precipitate may begin to form.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake sequentially with cold ethanol (2 x 10 mL) and then cold water (2 x 10 mL) to remove unreacted starting materials and excess ammonium acetate.

  • Dry the solid product under vacuum to yield the Hantzsch 1,4-dihydropyridine intermediate.

  • Aromatization/Tautomerization: While often this step requires a separate oxidant, for many 2-pyridone syntheses, the tautomerization to the more stable pyridone form occurs readily. If an unoxidized dihydropyridine is isolated, it can be treated with an oxidizing agent like nitric acid or simply heated in a high-boiling solvent.[5] However, for this specific target, the "dihydropyridine" nomenclature refers to the stable 2-pyridone tautomer.

  • Purification: The crude product can be further purified by recrystallization from ethanol or DMF to yield the pure ethyl ester.

Protocol 2: Saponification to this compound

Reagents & Materials

ReagentM.W.AmountMoles
Ethyl Ester (from Protocol 1)-10 mmol10 mmol
Sodium Hydroxide (NaOH)40.000.8 g20 mmol
Water-20 mL-
Ethanol-10 mL-
Hydrochloric Acid (HCl)-As needed (~2M)-

Step-by-Step Methodology

  • In a 100 mL round-bottom flask, suspend the ethyl ester (10 mmol) in a mixture of ethanol (10 mL) and water (20 mL).

  • Add sodium hydroxide (20 mmol) and heat the mixture to reflux (approx. 90-100 °C) for 2-4 hours. The suspension should become a clear, homogeneous solution as the ester is hydrolyzed.

  • Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • While stirring vigorously, slowly add ~2M HCl dropwise. The carboxylic acid will begin to precipitate.

  • Continue adding HCl until the pH of the solution is acidic (pH ~2-3, check with pH paper).

  • Allow the mixture to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the white or off-white solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove any residual salts.

  • Dry the product under vacuum to yield the final this compound. The product can be recrystallized from DMF or an ethanol/water mixture if necessary.[1]

References

Technical Support Center: Purification of 2-Oxo-Dihydropyridine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-oxo-dihydropyridine-3-carboxylic acid derivatives. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating these valuable heterocyclic compounds. The inherent polarity imparted by the carboxylic acid and the pyridone ring, combined with potential stability issues, can make purification a non-trivial task.

This guide provides a structured approach to purification, combining theoretical principles with practical, field-proven troubleshooting strategies.

Initial Assessment: Choosing Your Purification Path

The first step in any purification strategy is to assess your crude material and the nature of the impurities. The properties of your specific derivative will dictate the most effective and efficient purification technique.

start Crude 2-Oxo-Dihydropyridine-3-Carboxylic Acid Derivative is_solid Is the crude product a solid? start->is_solid impurities What is the nature of the main impurities? is_solid->impurities  No / Oily Solid recrystallization Primary Technique: Recrystallization is_solid->recrystallization  Yes extraction Primary Technique: Acid-Base Extraction impurities->extraction  Neutral / Basic Impurities chromatography Primary Technique: Column Chromatography impurities->chromatography  Polar Impurities / Similar Structure chiral Is the compound a racemate requiring separation? recrystallization->chiral extraction->chiral chromatography->chiral chiral_purification Advanced Technique: Chiral Purification chiral->chiral_purification  Yes final Pure Compound chiral->final  No chiral_purification->final

Caption: Initial decision workflow for selecting a purification technique.

FAQ 1: Acid-Base Extraction

This technique is a powerful first-line purification method that leverages the acidic nature of the carboxylic acid group. It is exceptionally effective for removing neutral or basic impurities.[1]

Q: My crude product contains unreacted starting materials (e.g., neutral aldehydes, ketones). Is acid-base extraction a good choice?

A: Absolutely. This is an ideal scenario for acid-base extraction. The fundamental principle is that ionic salts are highly soluble in water, while neutral organic molecules are not.[2] By treating your crude mixture, dissolved in an organic solvent, with an aqueous base, you can deprotonate your carboxylic acid. This converts it into an anionic carboxylate salt, which will migrate from the organic layer to the aqueous layer.[2][3] The neutral impurities will remain in the organic layer, allowing for a simple separation using a separatory funnel.[2]

Q: What base should I use? Is sodium hydroxide (NaOH) okay?

A: Caution is advised with strong bases like NaOH, especially if your molecule contains other sensitive functional groups like esters, which could be hydrolyzed.[2] A weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is almost always the preferred choice.[4] It is basic enough to deprotonate the carboxylic acid but mild enough to avoid side reactions.

Q: I've performed the basic wash and separated the aqueous layer, but my compound won't precipitate upon acidification. What's wrong?

A: This is a common issue with several potential causes:

  • Incomplete Acidification: You may not have added enough acid to fully protonate the carboxylate salt. Continue to add a strong acid (e.g., 6M HCl) dropwise while stirring until the solution is definitively acidic, which you can confirm with pH paper.[1] It is often necessary to add a slight excess of acid to ensure complete precipitation.[4]

  • High Water Solubility: Your protonated carboxylic acid derivative might have some solubility in the acidic aqueous solution, especially if the overall molecule is small or contains other polar groups. Cooling the solution in an ice bath can decrease solubility and promote precipitation.[1]

  • Insufficient Concentration: If a large volume of aqueous solution was used, your product might be too dilute to precipitate even after acidification. If cooling doesn't work, you may need to extract the acidified aqueous solution with an organic solvent (like ethyl acetate or dichloromethane), then dry and evaporate the organic layer to recover your product.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product (approx. 1g) in a suitable organic solvent (e.g., 20-30 mL of ethyl acetate or dichloromethane) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 15-20 mL).[1] Stopper the funnel and invert gently several times, venting frequently to release pressure from CO₂ evolution. Shake more vigorously for 1-2 minutes.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.[1]

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery of the acid.[1] Combine all aqueous extracts. The organic layer containing neutral/basic impurities can be discarded.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly, and with stirring, add 6M HCl dropwise until gas evolution ceases and the solution is acidic (pH ~2).[1]

  • Isolation: The purified carboxylic acid should precipitate as a solid. Collect the solid by vacuum filtration, wash it with a small amount of cold water, and dry it thoroughly.

FAQ 2: Recrystallization

For crude products that are solid, recrystallization is often the most effective technique for achieving high purity. The goal is to find a solvent (or solvent system) in which your compound is sparingly soluble at room temperature but highly soluble when hot.

Q: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, or when significant impurities are present.[5] Here are several troubleshooting steps:

  • Add More Solvent: The most common cause is cooling the solution too quickly or having too high a concentration.[6] Re-heat the flask to dissolve the oil, add a small amount of additional hot solvent to slightly decrease saturation, and allow it to cool much more slowly.[5][6]

  • Slow Down Cooling: Do not place the flask directly in an ice bath. Let it cool to room temperature on the benchtop first, then transfer it to a cold bath. Insulating the flask can also help.

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[5]

  • Add a Seed Crystal: If you have a small amount of pure material, add a tiny crystal to the cooled solution to induce crystallization.[5]

Q: How do I choose the best solvent for recrystallization?

A: The ideal solvent will fully dissolve your compound at its boiling point but will dissolve very little at or below room temperature.

  • "Like Dissolves Like": Polar compounds tend to dissolve in polar solvents. Given the structure of 2-oxo-dihydropyridine-3-carboxylic acids, polar solvents are a good starting point.

  • Common Solvents: For these derivatives, solvents like ethanol, DMF, or mixtures such as ethanol/water or acetone/hexane are often successful.[7][8] Picolinic acid, a related structure, is highly soluble in water, less so in ethanol, and even less in acetonitrile.[9][10]

  • Solvent Pairs: If no single solvent works, use a solvent pair. Dissolve the compound in a minimum of a "good" hot solvent (in which it is very soluble) and then add a "bad" hot solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy (the saturation point). Re-heat to clarify and then cool slowly. Common pairs include ethanol/water, acetone/hexane, and ethyl acetate/heptane.

Solvent SystemGood ForNotes
Ethanol (EtOH) / WaterCompounds with moderate polarity.Dissolve in hot EtOH, add hot water as the anti-solvent.[11]
DMF / WaterHighly polar compounds.Used for similar structures in the literature.[7] High boiling point.
Ethyl Acetate / HexanesCompounds with intermediate polarity.A very common and effective general-purpose pair.[11]
Acetone / HexanesCompounds with intermediate polarity.Similar to EtOAc/Hexanes, can be very effective.[11]
FAQ 3: Column Chromatography

When recrystallization or extraction fails to remove impurities with similar properties, column chromatography is the method of choice.[12]

Q: My carboxylic acid is streaking badly on the silica gel TLC plate. What does this mean for my column?

A: This is a very common problem. The acidic proton of the carboxylic acid interacts strongly with the slightly acidic silica gel, leading to poor separation and "tailing" or streaking.[1] If you run a column under these conditions, you will get broad peaks and poor separation.

  • The Solution: Add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid , to your mobile phase (eluent).[1] This keeps your compound fully protonated, minimizing its interaction with the silica and resulting in sharper, more defined bands.

Q: My compound is very polar and won't move off the baseline, even with 20% methanol in dichloromethane. What should I do?

A: For highly polar heterocyclic compounds, standard normal-phase chromatography can be challenging.[5]

  • Use a Stronger Mobile Phase: You may need a highly polar mobile phase, such as dichloromethane/methanol/ammonia.[5]

  • Switch the Stationary Phase:

    • Reversed-Phase Chromatography: This is often the best method for very polar compounds.[5] Use a C18 column with a polar mobile phase like water/acetonitrile or water/methanol, often with 0.1% formic acid or TFA to improve peak shape.[5]

    • Alumina: Neutral or basic alumina can be a good alternative to acidic silica gel for purifying basic or acid-sensitive compounds.[5]

column Column Chromatography Troubleshooting streaking Problem: Streaking on TLC/Column column:f0->streaking:f0 no_elution Problem: Compound Won't Elute column:f0->no_elution:f0 sol_streaking Cause: Acid-Base Interaction with Silica Solution: Add 0.5-1% Acetic or Formic Acid to Eluent streaking:f0->sol_streaking:f0 sol_no_elution Cause: Compound is Too Polar for Normal Phase Solution 1: Increase Mobile Phase Polarity Drastically Solution 2: Switch to Reversed-Phase (C18) Chromatography no_elution:f0->sol_no_elution:f0

Caption: Troubleshooting common column chromatography issues.

FAQ 4: Chiral Purification

Many dihydropyridine derivatives are chiral, with the stereocenter typically at the C4 position. Since enantiomers can have different pharmacological activities, their separation is often crucial.[13]

Q: My synthesis produces a racemic mixture. What are the main strategies for separating the enantiomers?

A: There are two primary methods for resolving racemic 1,4-dihydropyridine derivatives:

  • Formation and Separation of Diastereomeric Salts: This is a classical resolution technique. Since your molecule has a carboxylic acid, you can react the racemic mixture with a chiral base (a resolving agent).[14] This reaction forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can often be separated by fractional crystallization. Commercially available Cinchona alkaloids (e.g., cinchonidine, quinidine) have been successfully used for this purpose.[14] After separation, the desired diastereomer is treated with acid to regenerate the pure enantiomer of your carboxylic acid.

  • Preparative Chiral HPLC: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used technique for the direct analysis and separation of enantiomers.[13][14] Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are particularly effective for resolving 1,4-DHP enantiomers.[13]

A Note on Stability

1,4-dihydropyridine derivatives are notoriously sensitive to light and oxidation.[15][16] The dihydropyridine ring can easily aromatize to the corresponding pyridine derivative, which is often a major impurity.

  • Light: Protect your compound from light at all stages of purification by wrapping flasks in aluminum foil.[16]

  • Heat: Avoid unnecessarily high temperatures during solvent evaporation. Thermodegradation is more pronounced in the presence of humidity.[17]

  • Atmosphere: While stable in dry air, degradation can occur under ambient, humid conditions.[17] If your compound is particularly sensitive, consider working under an inert atmosphere (e.g., nitrogen or argon).

By understanding the chemical nature of your 2-oxo-dihydropyridine-3-carboxylic acid derivative and applying these targeted purification and troubleshooting strategies, you can effectively overcome common challenges to isolate your compound with high purity.

References

Side reaction products in the synthesis of 2-pyridones from Meldrum's acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-pyridones utilizing Meldrum's acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this versatile yet sometimes challenging reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve problems but also to understand the underlying chemical principles governing the formation of side products and to optimize your synthetic strategies.

Troubleshooting Guide: Navigating Common Side Reactions and Experimental Challenges

This section is structured in a question-and-answer format to directly address the most pressing issues that can arise during the synthesis of 2-pyridones from Meldrum's acid and its derivatives.

Question 1: My reaction is producing a significant amount of an unexpected, highly conjugated byproduct, especially when using an electron-rich enamine. What is happening and how can I prevent it?

Answer:

This is a known issue, particularly when the enamine component bears a strong electron-donating group (EDG). Instead of the expected 2-pyridone, you may be forming a structurally different, often colorful, byproduct.

Causality: The presence of a strong EDG on the enamine can alter the regioselectivity of the cyclization step. Instead of the desired intramolecular acylation at the enamine carbon, an alternative cyclization pathway may become favorable, leading to a different heterocyclic core. For instance, in the synthesis of tetrahydroquinolin-2-ones, an unexpected product was identified through detailed spectroscopic analysis (NMR and MS) as a result of an alternative cyclization pathway.[1]

Troubleshooting Strategies:

  • Modification of Reaction Conditions:

    • Solvent and Temperature: The choice of solvent and reaction temperature can significantly influence the reaction pathway. Experiment with less polar solvents or lower reaction temperatures to disfavor the alternative cyclization. For instance, conducting the reaction in boiling dichloroethane (DCE) versus dichlorobenzene (DCB) can affect the yield of the desired product.[2]

    • Acid Catalyst: The type and concentration of the acid catalyst used for the cyclization step are critical. A milder acid or a lower concentration might be sufficient to promote the desired reaction without triggering the side reaction.

  • Protecting Group Strategy: If the EDG is a phenol or an aniline, consider protecting it to reduce its electron-donating ability during the reaction.

  • Structural Modification of Reactants: If possible, consider a synthetic route that introduces the electron-donating substituent at a later stage.

Visualizing the Competing Reaction Pathways:

G cluster_main Desired Pathway cluster_side Side Reaction Pathway (with strong EDG) A Enamine + Acyl Meldrum's Acid B Intermediate A A->B Acylation C Desired 2-Pyridone B->C Intramolecular Cyclization D Enamine (with EDG) + Acyl Meldrum's Acid E Intermediate B D->E Acylation F Unexpected Byproduct E->F Alternative Cyclization

Caption: Competing reaction pathways in 2-pyridone synthesis.

Question 2: I am observing significant decomposition of my Meldrum's acid derivative, leading to low yields and a complex reaction mixture. What is the cause and how can I mitigate it?

Answer:

Meldrum's acid and its derivatives are thermally sensitive. At elevated temperatures, they can undergo a retro-Diels-Alder reaction to generate highly reactive ketenes, along with acetone and carbon dioxide.[3][4][5] This decomposition pathway can be a major source of side products and reduced yields.

Causality: The cyclic structure of Meldrum's acid is strained, and upon heating, it readily eliminates acetone and CO2 to form a ketene intermediate. This ketene can then react with various nucleophiles in the reaction mixture, including the solvent, starting materials, or even itself, leading to a variety of unwanted byproducts.

Troubleshooting Strategies:

StrategyRationale
Temperature Control Maintain the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction closely to avoid prolonged heating.
Choice of Solvent Use a solvent with a boiling point that is appropriate for the desired reaction temperature. Avoid high-boiling solvents unless necessary.
Reaction Time Minimize the reaction time. Once the starting materials are consumed (as monitored by TLC or LC-MS), work up the reaction promptly.
Inert Atmosphere Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the ketene intermediate and other reactive species.

Visualizing the Decomposition Pathway:

G A Meldrum's Acid Derivative B Ketene Intermediate + Acetone + CO2 A->B Thermolysis (High Temp) C Side Products (e.g., polymers, adducts with nucleophiles) B->C Reaction with Nu:

Caption: Thermal decomposition of Meldrum's acid derivatives.

Question 3: My purification is challenging due to the presence of unreacted Meldrum's acid and other polar impurities. What are the best practices for purification?

Answer:

Purification of 2-pyridones from reactions involving Meldrum's acid can indeed be challenging due to the presence of acidic starting materials and byproducts.

Best Practices for Purification:

  • Aqueous Workup:

    • Base Wash: A mild basic wash (e.g., saturated sodium bicarbonate solution) can help remove unreacted Meldrum's acid and other acidic impurities. However, be cautious as some 2-pyridones can also exhibit acidity and may be partially extracted into the basic aqueous layer.

    • Acid Wash: A dilute acid wash (e.g., 1M HCl) can remove basic impurities.

  • Chromatography:

    • Column Chromatography: Silica gel column chromatography is the most common method for purifying 2-pyridones.[2] A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol), is often effective.

    • Thin-Layer Chromatography (TLC): Before performing column chromatography, optimize the solvent system using TLC to achieve good separation between your desired product and the impurities.

  • Recrystallization: If the 2-pyridone is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 2-pyridones from Meldrum's acid?

The synthesis typically proceeds through a cascade of reactions, starting with a Knoevenagel or Michael-type addition of an enamine or a similar nitrogen-containing nucleophile to a Meldrum's acid derivative. This is followed by an intramolecular cyclization and subsequent elimination of acetone and carbon dioxide to form the 2-pyridone ring.[6]

Q2: Can I use ammonium acetate as the nitrogen source with Meldrum's acid to synthesize 2-pyridones?

Yes, in some cases, ammonium acetate can be used as the nitrogen source in a one-pot reaction with Meldrum's acid and a suitable carbonyl compound to yield substituted pyridones.[7]

Q3: Are there any specific safety precautions I should take when working with Meldrum's acid?

Meldrum's acid is a crystalline solid and should be handled in a well-ventilated fume hood. It is an irritant, so appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. As mentioned earlier, be mindful of its thermal instability at high temperatures.

Experimental Protocol: A General Procedure for the Synthesis of a 2-Pyridone Derivative

This protocol is a generalized procedure and may require optimization for specific substrates.

Step 1: Formation of the Enamine (if not commercially available)

  • Combine the ketone/aldehyde and the secondary amine (e.g., pyrrolidine, morpholine) in a suitable solvent such as toluene.

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark trap to remove the water formed during the reaction.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Remove the solvent under reduced pressure to obtain the crude enamine, which can often be used in the next step without further purification.

Step 2: Reaction with Acyl Meldrum's Acid

  • Dissolve the enamine and the acyl Meldrum's acid derivative in a dry, inert solvent (e.g., DCE, toluene) under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 55-80 °C) and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

Step 3: Cyclization and Workup

  • Add a suitable cyclizing agent (e.g., polyphosphoric acid (PPA)) to the reaction mixture.

  • Heat the mixture to reflux for several hours, monitoring the formation of the 2-pyridone by TLC.

  • After cooling, carefully quench the reaction with water and neutralize with a base (e.g., NaOH solution).

  • Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[2]

Visualizing the General Workflow:

G A Step 1: Enamine Synthesis B Step 2: Reaction with Acyl Meldrum's Acid A->B C Step 3: Cyclization B->C D Workup & Purification C->D E Pure 2-Pyridone D->E

Caption: General workflow for 2-pyridone synthesis.

References

Technical Support Center: Optimization of 2-Oxo-Dihydropyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-oxo-dihydropyridines (commonly known as 2-pyridones). This guide is designed for researchers, medicinal chemists, and process development professionals who are working with these valuable heterocyclic scaffolds. 2-Pyridones are privileged structures in drug discovery, valued for their ability to act as hydrogen bond donors and acceptors, and for their favorable physicochemical properties like metabolic stability and solubility.[1][2]

This document moves beyond standard protocols to provide a deeper understanding of the reaction mechanisms and a systematic approach to troubleshooting and optimization. Our goal is to empower you to resolve common experimental challenges and rationally design reaction conditions for optimal yield, purity, and scalability.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 2-oxo-dihydropyridine core?

There are several robust methods for synthesizing 2-pyridone derivatives. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Key approaches include:

  • Cyclization and Cycloaddition Reactions: These are among the most common methods, involving the formation of the heterocyclic ring from acyclic precursors.[3] A prominent example is the multicomponent Hantzsch synthesis, which condenses an aldehyde, a β-ketoester (or two equivalents), and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine, which can then be oxidized.[4][5]

  • Functionalization of Pre-existing Pyridine Rings: This involves reactions on pyridine derivatives, such as the rearrangement of pyridine-N-oxides in the presence of acetic anhydride to yield 2-acetoxypyridine, followed by hydrolysis to the 2-pyridone tautomer.[6][7]

  • Transition-Metal Catalyzed Annulations: Modern methods, such as Rhodium(I)-catalyzed [2+2+2] cycloadditions, provide access to complex N-aryl-2-pyridones.[8]

Q2: What is the general mechanism for the Hantzsch synthesis of a dihydropyridine, a common precursor to 2-pyridones?

The Hantzsch reaction is a classic multicomponent reaction that proceeds through a series of well-understood steps. Understanding this mechanism is critical for troubleshooting, as side products often arise from competing pathways or stalled intermediates.

  • Knoevenagel Condensation: An aldehyde reacts with one equivalent of a β-ketoester to form an α,β-unsaturated carbonyl intermediate.[9][10]

  • Enamine Formation: A second equivalent of the β-ketoester reacts with the ammonia source (e.g., ammonium acetate) to generate a β-enamino ester.[9][10]

  • Michael Addition & Cyclization: The enamine intermediate acts as a nucleophile, attacking the α,β-unsaturated carbonyl compound in a Michael addition. This is followed by an intramolecular condensation and dehydration to form the final 1,4-dihydropyridine ring system.[9]

Below is a diagram illustrating this mechanistic pathway.

Hantzsch_Mechanism Simplified Hantzsch Dihydropyridine Synthesis Mechanism RCHO Aldehyde (R-CHO) Knoevenagel Knoevenagel Intermediate (α,β-unsaturated) RCHO->Knoevenagel Knoevenagel Condensation Ketoester1 β-Ketoester Ketoester1->Knoevenagel Ketoester2 β-Ketoester Enamine Enamine Intermediate Ketoester2->Enamine Condensation Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Enamine Michael_Adduct Michael Adduct (Cyclization Precursor) Knoevenagel->Michael_Adduct Michael Addition Enamine->Michael_Adduct DHP 1,4-Dihydropyridine (Product) Michael_Adduct->DHP Intramolecular Cyclization & Dehydration

Caption: Key intermediates in the Hantzsch synthesis pathway.

Troubleshooting Guide

Q3: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a common issue that can stem from multiple factors. A systematic approach is key to identifying the root cause.

  • Potential Cause 1: Suboptimal Catalyst or Reaction Conditions.

    • Explanation: The Hantzsch reaction and related cyclizations are often sensitive to the choice of catalyst, solvent, and temperature. Many protocols use catalysts to accelerate the condensation and cyclization steps.[5] An inappropriate catalyst may not be effective, while the wrong temperature can either slow the reaction to a halt or promote decomposition and side reactions.

    • Solutions:

      • Catalyst Screening: If using a catalyst, consider screening alternatives. Common choices include Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., Yb(OTf)₃, AlCl₃), and heterogeneous catalysts (e.g., silica-supported sulfonic acid).[5][11] For greener approaches, even water or glycerol can serve as effective media, sometimes eliminating the need for a catalyst.[9][12]

      • Solvent & Temperature Optimization: The choice of solvent can dramatically impact reaction rates and solubility. While ethanol is traditional, explore other options. A solvent screen (see table below) can be highly informative. Water has been shown to be an excellent medium for certain catalyst-free Hantzsch reactions.[12] Systematically vary the temperature; sometimes, moving from reflux to a lower, controlled temperature (e.g., 70 °C) can minimize byproduct formation.[12]

      • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and sometimes improve yields by providing rapid, uniform heating.[13]

  • Potential Cause 2: Poor Quality or Stoichiometry of Reagents.

    • Explanation: Aldehydes, particularly aromatic ones, can oxidize upon storage. The ammonia source (e.g., ammonium acetate) can be hygroscopic. Incorrect stoichiometry will leave one reactant in excess, limiting the theoretical yield.

    • Solutions:

      • Verify Reagent Purity: Use freshly distilled or purified aldehydes. Ensure your β-dicarbonyl compound is pure. Use a fresh, dry source of ammonium acetate.

      • Check Stoichiometry: The classic Hantzsch reaction uses a 1:2:1 ratio of aldehyde:β-ketoester:ammonia source.[12] Carefully verify that your molar equivalents are correct. Sometimes, a slight excess (e.g., 1.3 equivalents) of the ammonia source can be beneficial.[12]

  • Potential Cause 3: Inefficient Product Isolation.

    • Explanation: The desired product might be more soluble in the mother liquor than anticipated, or it may be partially lost during workup or chromatography.

    • Solutions:

      • Optimize Crystallization: If the product precipitates, try cooling the reaction mixture slowly to room temperature and then in an ice bath to maximize recovery.

      • Workup Analysis: After filtration, concentrate the mother liquor and analyze it by TLC or LC-MS to see if a significant amount of product remains. If so, an extraction or chromatographic purification of the filtrate may be necessary.

Q4: I am observing significant byproduct formation. How can I improve the reaction's selectivity?

Selectivity issues often manifest as the formation of regioisomers or over-oxidized products.

  • Problem: Formation of the undesired 1,2-Dihydropyridine (1,2-DHP) regioisomer.

    • Explanation: While the 1,4-DHP is the classic Hantzsch product, the 1,2-DHP regioisomer can sometimes be formed, particularly under certain catalytic or solvent-free conditions.[14] The reaction mechanism can be diverted depending on which intermediates are stabilized.[14]

    • Solution: The formation of the 1,2- vs. 1,4-DHP isomer has been shown to be highly dependent on the aldehyde substrate and catalyst. Aromatic aldehydes, in the presence of strong heterogeneous acid catalysts like phosphotungstic acid on alumina, can selectively yield the 1,2-DHP.[14] Conversely, using aliphatic aldehydes under the same conditions often reverts selectivity to the classic 1,4-DHP.[14] Therefore, carefully screen your catalyst and conditions, and be aware that your choice of aldehyde may dictate the outcome.

  • Problem: The dihydropyridine product is spontaneously oxidizing to the corresponding pyridine.

    • Explanation: 1,4-Dihydropyridines are susceptible to oxidation, which converts them to the aromatic pyridine derivative. This can be promoted by air, light, or certain reagents and conditions. While sometimes the pyridine is the desired final product, uncontrolled oxidation leads to a mixture that is difficult to purify.

    • Solution:

      • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen.

      • Avoid Harsh Oxidants: If subsequent oxidation is not desired, ensure no inadvertent oxidants are present. Some catalysts or additives can promote this side reaction.

      • Controlled Oxidation: If the pyridine is the target molecule, it is far better to isolate the dihydropyridine first and then perform a controlled oxidation using a specific reagent like iodine in methanol, manganese dioxide, or nitric acid.[13][15] This two-step approach provides much better control and purity.

Optimization Protocols & Data

To achieve the best results, a systematic optimization of reaction parameters is essential. Below is a general workflow and representative data.

Optimization_Workflow Start Define Model Reaction (Substrates & Stoichiometry) Screen_Catalyst Screen Catalysts (Lewis Acid, Brønsted Acid, Heterogeneous, None) Start->Screen_Catalyst Select_Catalyst Select Best Catalyst(s) Based on Yield/Purity Screen_Catalyst->Select_Catalyst Screen_Solvent Screen Solvents (Ethanol, Water, Toluene, Solvent-Free) Select_Catalyst->Screen_Solvent With best catalyst Select_Solvent Select Best Solvent Based on Yield/Purity Screen_Solvent->Select_Solvent Optimize_Temp Optimize Temperature (e.g., RT, 50°C, 70°C, Reflux) Select_Solvent->Optimize_Temp With best solvent Final_Conditions Final Optimized Conditions Optimize_Temp->Final_Conditions

Caption: A systematic workflow for reaction optimization.

Table 1: Effect of Solvent on a Catalyst-Free Hantzsch Synthesis

This table summarizes results from a study on the effect of different solvents on a model catalyst-free reaction between 4-methylbenzaldehyde, ethyl acetoacetate, and ammonium acetate.[12]

EntrySolventTemperature (°C)Time (h)Yield (%)
1Water70192
2Ethanol70165
3Acetonitrile70140
4Dichloromethane40125
5Toluene70130
6Solvent-Free70170

Data adapted from a study highlighting the efficacy of water as a reaction medium.[12] As the data shows, water proved to be the superior medium for this specific reaction, outperforming traditional organic solvents and even solvent-free conditions.[12]

Protocol 1: General Procedure for Hantzsch Dihydropyridine Synthesis

This protocol is a robust starting point for many dihydropyridine syntheses and can be adapted for optimization studies.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aldehyde (1.0 mmol), the β-dicarbonyl compound (2.0 mmol), and the nitrogen source (e.g., ammonium acetate, 1.3 mmol).

  • Solvent/Catalyst Addition: Add the chosen solvent (e.g., ethanol or water, 5 mL). If screening catalysts, add the catalyst at this stage (e.g., 5-10 mol%).

  • Reaction: Heat the mixture to the desired temperature (e.g., 70 °C or reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, cool further in an ice bath for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent (e.g., cold ethanol) and dry under vacuum to obtain the crude product.

  • Purification: If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

References

Technical Support Center: Troubleshooting Regioselectivity in Alkylation of 2-Oxo-dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of 2-oxo-dihydropyridine derivatives, commonly known as 2-pyridones. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these critical chemical transformations. The tautomeric nature of 2-pyridones presents a significant challenge in achieving selective alkylation, often leading to mixtures of N- and O-alkylated products.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you control the regioselectivity of your reactions and achieve your desired synthetic outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the alkylation of 2-pyridone derivatives in a question-and-answer format, offering explanations and actionable solutions based on established chemical principles.

Issue 1: Poor Regioselectivity (Mixture of N- and O-Alkylation Products)

Question: My reaction is producing a mixture of N- and O-alkylated products. How can I improve the regioselectivity?

Answer: The N- versus O-alkylation of the ambident pyridone anion is influenced by several factors, including the choice of base, solvent, counter-ion, and the nature of the alkylating agent.[3][4] Understanding these factors is key to controlling the reaction's outcome.

Causality and Solutions:

  • Hard and Soft Acid-Base (HSAB) Principle: The regioselectivity can often be predicted by the HSAB principle.[5][6][7][8] The nitrogen atom in the pyridone anion is a softer nucleophilic center, while the oxygen atom is a harder nucleophilic center.[7]

    • To favor N-alkylation (soft-soft interaction): Use a soft alkylating agent (e.g., methyl iodide, benzyl bromide) and a large, polarizable counter-ion (e.g., Cs⁺, K⁺).[6][7][9]

    • To favor O-alkylation (hard-hard interaction): Use a hard alkylating agent (e.g., dimethyl sulfate, alkyl triflates) and a small, hard counter-ion (e.g., Li⁺, Na⁺).[6][10]

  • Solvent Effects: The choice of solvent plays a crucial role in solvating the pyridone anion and influencing its reactivity.

    • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are generally preferred for N-alkylation. They effectively solvate the cation, leaving the pyridone anion more "naked" and reactive. The larger, more polarizable nitrogen atom is more nucleophilic in these solvents.

    • Polar Protic Solvents (e.g., alcohols): These solvents can hydrogen-bond with the oxygen atom of the pyridone anion, making it less available for alkylation and thus favoring N-alkylation. However, the overall reactivity might be lower.

  • Base and Counter-ion: The choice of base determines the counter-ion in the resulting pyridone salt.

    • For N-alkylation: Strong bases that provide soft counter-ions, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), are often effective.[11] Cesium fluoride (CsF) has also been shown to promote N-alkylation with soft electrophiles like benzyl and allyl chlorides.[9]

    • For O-alkylation: Bases with hard counter-ions, like sodium hydride (NaH) or lithium diisopropylamide (LDA), can favor O-alkylation, especially when paired with hard alkylating agents.

  • Kinetic vs. Thermodynamic Control: The reaction temperature can influence the product distribution.[12][13][14][15][16]

    • Kinetic Control (Lower Temperatures): N-alkylation is often the kinetically favored process, meaning it has a lower activation energy and proceeds faster at lower temperatures.[14][15][16]

    • Thermodynamic Control (Higher Temperatures): O-alkylation can sometimes be the thermodynamically more stable product. Running the reaction at higher temperatures for longer times may favor the formation of the O-alkylated product if the reaction is reversible.[13][14][15]

Summary of Conditions for Regioselective Alkylation:

Desired ProductAlkylating AgentBase (Counter-ion)SolventTemperature
N-Alkylation Soft (e.g., R-I, R-Br)Cs₂CO₃, K₂CO₃, CsFDMF, DMSOLower Temperatures
O-Alkylation Hard (e.g., R-OTf, R₂SO₄)NaH, LDATHF, DioxaneHigher Temperatures
Issue 2: Low or No Conversion

Question: My alkylation reaction is not proceeding, or the conversion is very low. What are the possible reasons and how can I fix it?

Answer: Low or no conversion can stem from several factors, including insufficient reactivity of the starting materials, improper reaction conditions, or degradation of reagents.

Causality and Solutions:

  • Insufficient Deprotonation: The pKa of the 2-pyridone needs to be considered when selecting a base. If the base is not strong enough to fully deprotonate the pyridone, the concentration of the reactive anion will be low.

    • Solution: Switch to a stronger base. For example, if you are using K₂CO₃ with a less acidic pyridone, consider using NaH or Cs₂CO₃.

  • Poor Reactivity of the Alkylating Agent: The electrophilicity of the alkylating agent is critical.

    • Steric Hindrance: Bulky alkylating agents can significantly slow down the reaction.[17]

    • Leaving Group Ability: The leaving group should be sufficiently labile. Iodides are generally more reactive than bromides, which are more reactive than chlorides.

    • Solution: If possible, switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl iodide or triflate).

  • Solvent and Solubility Issues: Poor solubility of the pyridone salt in the reaction solvent can lead to low conversion.

    • Solution: Ensure your pyridone salt is soluble in the chosen solvent. Sometimes, adding a co-solvent can improve solubility. Micellar systems, such as using Tween 20 in water, have been shown to enhance reaction rates by improving the solubility of starting materials.[11][18]

  • Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature. However, be mindful that this could also affect the regioselectivity.

Issue 3: Product Decomposition

Question: I am observing decomposition of my starting material or product. What could be the cause?

Answer: Decomposition can be caused by overly harsh reaction conditions, such as high temperatures or the use of a very strong base that is incompatible with other functional groups in the molecule.

Causality and Solutions:

  • Base Incompatibility: Some functional groups are sensitive to strong bases.

    • Solution: If your substrate has base-sensitive groups (e.g., esters, nitro groups), use a milder base like K₂CO₃ or an organic base like DBU.

  • Thermal Instability: The desired product or starting material may not be stable at elevated temperatures.

    • Solution: Attempt the reaction at a lower temperature for a longer duration. If a higher temperature is required for the alkylation to proceed, consider alternative, milder alkylation methods.

  • Alternative Strategies: If direct alkylation proves problematic, consider alternative synthetic routes. One such approach is to start with a 2-alkoxypyridine and perform an N-alkylation, which can be highly regioselective.[17] Another strategy involves using a "masked" 2-hydroxypyridine, such as a 2-halopyridine, for N-alkylation, followed by hydrolysis.[19]

Frequently Asked Questions (FAQs)

Q1: How do substituents on the 2-pyridone ring affect regioselectivity?

A1: Electron-withdrawing groups (EWGs) on the pyridone ring can increase the acidity of the N-H bond, making deprotonation easier. However, EWGs can also decrease the nucleophilicity of the nitrogen atom, potentially favoring O-alkylation.[19] Conversely, electron-donating groups (EDGs) can increase the electron density on the nitrogen, often favoring N-alkylation. The position of the substituent also plays a crucial role.

Q2: Can I use Mitsunobu conditions for the alkylation of 2-pyridones?

A2: Yes, the Mitsunobu reaction can be used for the alkylation of 2-pyridones. However, it is known to sometimes give mixtures of N- and O-alkylated products.[3][20] The regioselectivity under Mitsunobu conditions can be influenced by the nature of the alcohol and the substituents on the pyridone ring.[3]

Q3: Are there any metal-catalyzed methods to control regioselectivity?

A3: Yes, transition metal catalysis has been explored to control the regioselectivity of 2-pyridone alkylation. For instance, palladium-catalyzed O-alkylation has been reported.[3] Additionally, methods to isomerize 2-alkoxypyridines to N-alkyl-2-pyridones using transition metal catalysts have been developed.[2]

Q4: What is the role of additives like LiBr?

A4: Additives like lithium bromide (LiBr) can act as Lewis acids. The lithium ion can coordinate to the oxygen atom of the pyridone anion, making it less nucleophilic and thereby promoting N-alkylation.[10][17]

Experimental Protocols

Protocol 1: General Procedure for Selective N-Alkylation

This protocol is optimized for the selective N-alkylation of a generic 2-pyridone derivative.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-pyridone derivative (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous DMF (or DMSO) to dissolve the starting material. Add cesium carbonate (Cs₂CO₃, 1.5 eq.).

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes.

  • Alkylating Agent Addition: Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) dropwise to the stirring suspension.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Screening for Optimal Regioselectivity

When dealing with a new substrate, it is often necessary to screen a variety of conditions to achieve the desired regioselectivity.

  • Set up Parallel Reactions: In an array of reaction vials, place the 2-pyridone derivative (1.0 eq.).

  • Vary Parameters: Systematically vary the following parameters:

    • Base: K₂CO₃, Cs₂CO₃, NaH

    • Solvent: DMF, DMSO, THF, Dioxane

    • Alkylating Agent: A soft (e.g., R-I) and a hard (e.g., R-OTf) alkylating agent.

    • Temperature: Room temperature and an elevated temperature (e.g., 60 °C).

  • Execution: Add the solvent and base to each vial, followed by the alkylating agent.

  • Analysis: After a set reaction time (e.g., 12 hours), quench a small aliquot from each reaction and analyze the N/O ratio by ¹H NMR or LC-MS.

  • Optimization: Based on the screening results, further optimize the most promising conditions.

Visualizations

Diagram 1: Competing N- vs. O-Alkylation Pathways

G cluster_0 Reactants cluster_1 Pathways cluster_2 Products 2-Pyridone 2-Pyridone Pyridone_Anion Pyridone Anion (Ambident Nucleophile) 2-Pyridone->Pyridone_Anion Deprotonation Base Base Base->Pyridone_Anion Alkylating_Agent R-X N_Alkylation N-Alkylation (Kinetic Product) Alkylating_Agent->N_Alkylation O_Alkylation O-Alkylation (Thermodynamic Product) Alkylating_Agent->O_Alkylation Pyridone_Anion->N_Alkylation Attack at N Pyridone_Anion->O_Alkylation Attack at O N_Product N-Alkyl-2-pyridone N_Alkylation->N_Product O_Product 2-Alkoxypyridine O_Alkylation->O_Product

Caption: Competing pathways in the alkylation of 2-pyridone.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

Caption: A systematic workflow for troubleshooting poor regioselectivity.

References

Technical Support Center: Synthesis of Pyridone Derivatives from Malononitrile Dimer

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyridone derivatives, a critical class of heterocyclic compounds in medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals who are utilizing malononitrile dimer as a key building block and may be encountering challenges in achieving desired outcomes. Here, we address common experimental failures with in-depth scientific explanations and provide actionable troubleshooting strategies.

Troubleshooting Guide: Common Synthesis Failures

This section delves into specific issues that can arise during the synthesis of pyridone derivatives from malononitrile dimer, offering insights into their root causes and providing step-by-step guidance to overcome them.

Question 1: My reaction yield is consistently low, or I am observing no product formation. What are the likely causes and how can I improve the yield?

Low or no yield is a frequent challenge in organic synthesis, and in the context of pyridone synthesis from malononitrile dimer, it often points to issues with reaction conditions, reagent quality, or competing side reactions.[1]

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: The cyclization of malononitrile dimer to form the pyridone ring is sensitive to temperature, solvent, and the choice of base.[2][3]

    • Temperature: While some reactions proceed at room temperature, others may require heating to overcome the activation energy for cyclization.[4] Conversely, excessive heat can lead to decomposition of starting materials or products. A systematic screening of temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux) is recommended.

    • Solvent: The polarity of the solvent can significantly influence the solubility of reactants and intermediates, thereby affecting reaction rates.[1] Common solvents for this transformation include ethanol, dimethylformamide (DMF), and dioxane. If solubility is an issue, consider a solvent screen to identify the optimal medium for your specific substrates.

    • Base Selection: The choice and stoichiometry of the base are critical. Common bases include piperidine, triethylamine, and sodium ethoxide. The base not only catalyzes the initial condensation but also the subsequent cyclization. Insufficient base may lead to an incomplete reaction, while an overly strong base or excess amount might promote side reactions.

  • Poor Quality of Malononitrile Dimer: Malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile) can degrade over time, especially if not stored properly.[5]

    • Verification: Before use, verify the purity of the malononitrile dimer by measuring its melting point or running a TLC or NMR spectrum.

    • Purification: If impurities are detected, recrystallization from a suitable solvent like ethanol or water may be necessary.

  • Inefficient Cyclization (Thorpe-Ziegler Reaction): The key ring-forming step is an intramolecular Thorpe-Ziegler reaction.[6][7] This reaction involves the nucleophilic attack of a carbanion onto a nitrile group.[6]

    • Catalyst: While a base is often sufficient, in some cases, a catalyst can promote the cyclization. For instance, the use of Lewis acids has been shown to facilitate similar cyclizations.[8]

  • Competing Side Reactions: Malononitrile dimer is a versatile reagent and can participate in various reactions.[5][9] Depending on the reaction conditions and the other reactants present, side reactions can consume the starting material and reduce the yield of the desired pyridone.[2]

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of byproducts.[8] This can help in optimizing the reaction conditions to favor the desired pathway.

Question 2: I am observing the formation of multiple products, making purification difficult. What are the common side products and how can I improve the selectivity of my reaction?

The formation of multiple products is often due to the high reactivity of the intermediates and the possibility of different reaction pathways.

Common Side Products & Mitigation Strategies:

  • Incompletely Cyclized Intermediates: The reaction proceeds through several intermediates, and if the cyclization is not efficient, these linear intermediates can be isolated as byproducts.[8]

    • Optimization: Optimizing the reaction time and temperature can drive the reaction to completion. Prolonging the reaction time or increasing the temperature might be necessary to ensure full cyclization.

  • Formation of Benzene Derivatives: Under certain conditions, particularly in the presence of acetic acid and ammonium acetate, the reaction of malononitrile dimer can lead to the formation of substituted benzonitriles instead of pyridones.[3]

    • Condition Control: Carefully control the reaction conditions, especially the choice of acid and base, to favor the formation of the desired heterocyclic ring.

  • Tautomerism: Pyridone products can exist in equilibrium with their hydroxypyridine tautomers.[8][10] This can sometimes lead to the appearance of multiple spots on a TLC plate or extra peaks in an NMR spectrum, even for a pure compound.

    • Characterization: Use a combination of analytical techniques (NMR, IR, and MS) to confirm the structure and rule out the presence of impurities. In some cases, derivatization can be used to "lock" the molecule in one tautomeric form for easier characterization and purification.[10]

Question 3: The purification of my final pyridone derivative is challenging. What are the best practices for purifying these compounds?

The polar nature of many pyridone derivatives can make their purification by standard methods like silica gel chromatography challenging.[8]

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying solid pyridone derivatives.[11]

    • Solvent Selection: A systematic solvent screen is crucial to find a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol is a commonly used solvent for this class of compounds.[11]

  • Silica Gel Column Chromatography: While challenging, it can be optimized.

    • Streaking Issues: Pyridones can interact strongly with the acidic silica gel, leading to streaking.[8] This can sometimes be mitigated by adding a small amount of a basic modifier, such as triethylamine or pyridine, to the eluent.

    • Solvent System: A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve separation.

  • Alternative Purification Techniques:

    • Preparative HPLC: For difficult separations or for obtaining highly pure material, preparative High-Performance Liquid Chromatography (HPLC) can be an excellent option.[11]

    • Acid-Base Extraction: If the pyridone derivative has acidic or basic functional groups, an acid-base extraction can be a powerful purification step to remove neutral impurities.[12]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the formation of pyridone derivatives from malononitrile dimer?

The synthesis typically proceeds via a multi-step sequence. A common pathway involves the initial reaction of malononitrile dimer with another active methylene compound or an enaminone.[3] This is followed by an intramolecular cyclization, often a Thorpe-Ziegler type reaction, to form the pyridone ring.[6][13] The final step may involve tautomerization to the more stable pyridone form.

Q2: How can I confirm the structure of my final pyridone product?

A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the protons and carbons in the molecule.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the C=O stretch of the pyridone ring and the C≡N stretch of any remaining nitrile groups.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern.

  • Single Crystal X-ray Diffraction: If a suitable crystal can be obtained, this technique provides the definitive three-dimensional structure of the molecule.[14]

Q3: Are there any safety precautions I should be aware of when working with malononitrile and its dimer?

Yes, malononitrile is a toxic and irritant compound. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Q4: Can microwave irradiation be used to improve the synthesis?

Microwave-assisted synthesis has been shown to be effective for many heterocyclic syntheses, often leading to shorter reaction times, higher yields, and cleaner products.[2] It is a viable option to explore for the synthesis of pyridone derivatives from malononitrile dimer, especially when conventional heating methods are not providing satisfactory results.

Visualizing the Process

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

Experimental Workflow for Pyridone Synthesis

G reagents 1. Combine Malononitrile Dimer & Other Reactants reaction 2. Add Base/Catalyst & Heat (if necessary) reagents->reaction monitoring 3. Monitor Reaction (TLC/LC-MS) reaction->monitoring workup 4. Reaction Workup (Quenching, Extraction) monitoring->workup purification 5. Purification (Recrystallization/Chromatography) workup->purification characterization 6. Characterization (NMR, IR, MS) purification->characterization

Caption: A typical experimental workflow for the synthesis of pyridone derivatives.

Troubleshooting Logic for Low Yield

G start Low or No Yield check_reagents Check Reagent Purity (Malononitrile Dimer) start->check_reagents check_conditions Optimize Reaction Conditions (Temp, Solvent, Base) start->check_conditions check_side_reactions Investigate Side Reactions (TLC/LC-MS Analysis) start->check_side_reactions purify_reagents Purify Reagents (Recrystallization) check_reagents->purify_reagents optimize_temp Screen Temperatures check_conditions->optimize_temp optimize_solvent Screen Solvents check_conditions->optimize_solvent optimize_base Vary Base/Concentration check_conditions->optimize_base adjust_conditions Adjust Conditions to Minimize Byproducts check_side_reactions->adjust_conditions success Improved Yield purify_reagents->success optimize_temp->success optimize_solvent->success optimize_base->success adjust_conditions->success

Caption: A logical workflow for troubleshooting low yields in pyridone synthesis.

Experimental Protocols

General Procedure for the Synthesis of a Substituted Pyridone

This is a general guideline and may require optimization for specific substrates.

  • To a solution of malononitrile dimer (1.0 mmol) and the appropriate coreactant (e.g., an enaminone or an α,β-unsaturated nitrile, 1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add a catalytic amount of a base (e.g., piperidine, 0.1 mmol).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Protocol for Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of a hot solvent.[11]

  • If insoluble impurities are present, perform a hot gravity filtration.[11]

  • Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield.[11]

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.[11]

  • Dry the purified crystals under vacuum.[11]

Data Summary

ParameterRecommended Range/ValueRationale
Temperature Room Temp. to RefluxDependent on substrate reactivity and activation energy of cyclization.
Solvent Ethanol, DMF, DioxanePolarity affects solubility and reaction rates.
Base Piperidine, TriethylamineCatalyzes condensation and cyclization steps.
Reaction Time 1 - 24 hoursMonitor by TLC to determine completion.

References

Technical Support Center: Scaling Up the Synthesis of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scalable synthesis of this valuable heterocyclic building block.

I. Overview of the Synthesis

This compound is a key intermediate in the development of various pharmaceutical agents. Its synthesis typically involves a multicomponent reaction, offering an efficient route to this complex molecule. The most common and scalable approach is a modified Hantzsch-like pyridine synthesis or a Guareschi-Thorpe condensation. This guide will focus on a robust and scalable method starting from ethyl benzoylacetate and cyanoacetamide.

The overall reaction involves the condensation of ethyl benzoylacetate with cyanoacetamide in the presence of a base, followed by cyclization and hydrolysis to yield the desired product. Careful control of reaction parameters is crucial for achieving high yield and purity, especially during scale-up.

II. Experimental Protocol: A Scalable Synthesis

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound, optimized for scalability.

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (for a 100g theoretical yield)MolesNotes
Ethyl benzoylacetate192.2189.3 g0.465---
Cyanoacetamide84.0839.1 g0.465---
Sodium ethoxide68.0531.6 g0.465Handle with care under inert atmosphere
Ethanol (anhydrous)46.071 L---Solvent
Hydrochloric acid (conc.)36.46As needed---For acidification
Water (deionized)18.02As needed---For workup and washing

Equipment:

  • 1L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature controller

  • pH meter or pH paper

  • Büchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Reaction Setup: In a 1L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add cyanoacetamide (39.1 g, 0.465 mol) and anhydrous ethanol (500 mL). Stir the mixture to obtain a suspension.

  • Base Addition: In a separate flask, prepare a solution of sodium ethoxide (31.6 g, 0.465 mol) in anhydrous ethanol (250 mL). Add this solution dropwise to the cyanoacetamide suspension over 30 minutes at room temperature.

  • Addition of Ethyl Benzoylacetate: After the addition of sodium ethoxide is complete, add ethyl benzoylacetate (89.3 g, 0.465 mol) dropwise to the reaction mixture over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 2L of ice-cold water with vigorous stirring.

  • Acidification: Acidify the aqueous mixture to pH 3-4 with concentrated hydrochloric acid. A precipitate will form.

  • Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 200 mL) to remove any inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Problem 1: Low Yield

Question Possible Cause & Explanation Troubleshooting Steps
Is the yield significantly lower than expected? Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or temperature.* Monitor the reaction closely using TLC until the starting materials are consumed. * Ensure the reflux temperature is maintained throughout the reaction. * Consider extending the reaction time if necessary.
Suboptimal base concentration: The stoichiometry and quality of the sodium ethoxide are critical. Moisture can deactivate the base.* Use freshly prepared or properly stored sodium ethoxide. * Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
Side reactions: Competing side reactions, such as the self-condensation of ethyl benzoylacetate, can reduce the yield of the desired product.* Maintain a controlled addition rate of the reagents. * Ensure efficient stirring to maintain a homogeneous reaction mixture.
Product loss during workup: The product has some solubility in water, especially at higher pH.* Ensure the acidification is carried out to the optimal pH (3-4) to maximize precipitation. * Use ice-cold water for quenching and washing to minimize product loss.

Problem 2: Product Purity Issues

Question Possible Cause & Explanation Troubleshooting Steps
Is the isolated product showing significant impurities on TLC or other analytical methods? Unreacted starting materials: Incomplete reaction can lead to the presence of starting materials in the final product.* Refer to the troubleshooting steps for low yield to ensure complete reaction. * Purify the crude product by recrystallization or column chromatography.
Formation of byproducts: Side reactions can lead to the formation of various impurities. A common byproduct is the corresponding ethyl ester of the product if hydrolysis is incomplete.* Ensure complete hydrolysis by maintaining acidic conditions during workup. * For purification, recrystallization from ethanol or a mixture of ethanol and water is often effective. * For column chromatography, a silica gel stationary phase with a mobile phase of dichloromethane/methanol or ethyl acetate/hexane with a small amount of acetic acid can be used.
Is the product discolored (e.g., yellow or brown)? Impurities or degradation: The presence of colored impurities can indicate side reactions or product degradation at high temperatures.* Ensure the reaction temperature does not exceed the recommended reflux temperature. * Consider purification by recrystallization with activated charcoal to remove colored impurities.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a different base for this reaction?

A1: While sodium ethoxide is commonly used, other bases like potassium tert-butoxide or sodium hydride can also be employed. However, the reaction conditions, such as solvent and temperature, may need to be re-optimized. The choice of base can also influence the reaction rate and the profile of side products.

Q2: What is the expected melting point of this compound?

A2: The reported melting point of this compound is typically in the range of 280-285 °C, although this can vary slightly depending on the purity.

Q3: What are the key safety precautions for this synthesis?

A3: Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be conducted in a well-ventilated area.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of the product can be confirmed using various analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O, N-H, O-H).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Q5: What are the main challenges when scaling up this synthesis?

A5: The main challenges in scaling up this synthesis include:

  • Heat Management: The reaction is exothermic, and efficient heat dissipation is crucial to avoid side reactions and ensure safety. A jacketed reactor with controlled cooling is recommended.

  • Mass Transfer: Ensuring efficient mixing is critical for maintaining a homogeneous reaction mixture and achieving consistent results. The type and speed of the agitator are important parameters.

  • Solid Handling: The product is a solid, and its isolation and drying on a large scale require appropriate equipment, such as a filter-dryer.

  • Process Safety: A thorough safety assessment, including a HAZOP study, should be conducted before performing the synthesis on a large scale.

V. Visualizing the Process

Diagram 1: Synthetic Workflow

SynthesisWorkflow Reagents Ethyl Benzoylacetate Cyanoacetamide Sodium Ethoxide Ethanol Reaction Reaction (Reflux, 4-6h) Reagents->Reaction Workup Workup (Quenching & Acidification) Reaction->Workup Isolation Isolation (Filtration & Washing) Workup->Isolation Drying Drying (Vacuum Oven) Isolation->Drying Product This compound Drying->Product

Caption: A streamlined workflow for the synthesis of the target molecule.

Diagram 2: Troubleshooting Logic for Low Yield

TroubleshootingYield Start Low Yield Observed CheckReaction Check Reaction Completion (TLC) Start->CheckReaction CheckBase Verify Base Quality & Stoichiometry Start->CheckBase CheckWorkup Review Workup Procedure Start->CheckWorkup Incomplete Incomplete Reaction CheckReaction->Incomplete BaseIssue Base Deactivated/ Incorrect Amount CheckBase->BaseIssue WorkupLoss Product Loss During Workup CheckWorkup->WorkupLoss Solution1 Optimize Reaction Time/ Temperature Incomplete->Solution1 Solution2 Use Anhydrous Conditions/ Fresh Base BaseIssue->Solution2 Solution3 Optimize pH/ Use Cold Solvents WorkupLoss->Solution3

Technical Support Center: Stability of 2-Oxo-Dihydropyridine Compounds in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-oxo-dihydropyridine compounds. This resource is designed to provide field-proven insights and actionable troubleshooting strategies to address the common stability challenges encountered when handling these molecules in solution. Our goal is to explain the causality behind experimental observations and equip you with robust protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses the most immediate questions researchers face when working with 2-oxo-dihydropyridine derivatives.

Q1: My 2-oxo-dihydropyridine compound is rapidly degrading in solution. What is the most likely cause?

A1: The most common cause of degradation for dihydropyridine-based compounds in solution is exposure to light.[1][2] The 1,4-dihydropyridine ring is notoriously photosensitive and readily undergoes oxidation (aromatization) to the corresponding pyridine derivative, which is pharmacologically inactive.[1][2] This process can be initiated by ambient laboratory light, especially UV wavelengths. Therefore, protecting your solutions from light at all stages—preparation, storage, and analysis—is the single most critical step to prevent degradation.

Q2: What are the primary factors that influence the stability of these compounds?

A2: Beyond light, several environmental factors can significantly impact the stability of 2-oxo-dihydropyridine compounds in solution. These include:

  • Oxidation: The dihydropyridine ring is susceptible to oxidation, not just from light but also from dissolved oxygen or oxidizing agents. This leads to the formation of the more stable pyridine analog.[3][4][5]

  • pH: The pH of the solution is critical. Hydrolysis of the lactam (2-oxo) moiety or other functional groups can occur under strongly acidic or basic conditions, leading to ring-opening or other degradants.[6][7] The optimal pH for stability is compound-specific and should be determined experimentally.

  • Temperature: Elevated temperatures accelerate all degradation pathways, including hydrolysis and oxidation.[8][9][10] It is crucial to store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8 °C or frozen) and avoid repeated freeze-thaw cycles.[1][2]

Q3: What does the primary degradation product look like, and how does it affect my experiment?

A3: The primary and most common degradation product is the corresponding pyridine derivative, formed via the aromatization of the dihydropyridine ring.[1][11] This transformation results in a complete loss of the intended biological activity for many dihydropyridine-based drugs, such as calcium channel blockers.[2] From an analytical perspective, this degradant will appear as a new, distinct peak in your HPLC chromatogram, typically eluting earlier than the parent compound if reverse-phase chromatography is used, due to its increased polarity.

Q4: I've observed a color change in my solution. Is this related to degradation?

A4: Yes, a color change (e.g., from colorless to yellow or brown) is often a visual indicator of degradation. While the initial 2-oxo-dihydropyridine compound may be colorless, the formation of the aromatized pyridine derivative and subsequent secondary degradation products can lead to the creation of chromophores that absorb visible light.[12] Any unexpected color change should be investigated immediately as a potential sign of sample instability.

Troubleshooting Guide: From Observation to Solution

This guide provides structured advice for specific issues you may encounter during your experiments.

Problem / Observation Potential Causes Recommended Actions & Explanations
Rapid loss of parent compound peak in HPLC analysis. 1. Photodegradation: Exposure to ambient or UV light during sample prep, storage, or in the autosampler.[11][13] 2. Oxidative Degradation: Presence of dissolved oxygen or oxidizing contaminants in the solvent.[3][4]1. Work under light-protected conditions. Use amber vials, cover glassware with aluminum foil, and use a light-protected autosampler if available. This is the most critical preventative measure. 2. Degas your solvents. Sparing solvents with an inert gas (e.g., nitrogen or argon) before use can remove dissolved oxygen and minimize oxidative degradation.
Appearance of a new, major peak in the chromatogram. 1. Aromatization: The new peak is likely the pyridine derivative.[1] 2. Hydrolysis: If working at extreme pH, it could be a ring-opened product.[6]1. Confirm the identity. If possible, use LC-MS to determine the mass of the new peak. The pyridine derivative will have a mass that is 2 Da less than the parent compound (loss of two hydrogen atoms). 2. Perform a forced degradation study (see Protocol 1). Intentionally degrading your compound under controlled conditions (light, acid, base, oxidation) will help you identify and characterize the expected degradation products.
Poor reproducibility of results between experiments. 1. Inconsistent sample handling: Varying exposure to light, temperature, or time from preparation to analysis. 2. Solvent/Buffer Instability: The compound may be unstable in the chosen solvent or buffer system over the duration of the experiment.1. Standardize your workflow. Ensure all samples are handled identically. Prepare samples immediately before analysis whenever possible. 2. Evaluate solvent stability. Perform a time-course experiment where the compound is incubated in the analytical mobile phase or desired buffer, and analyze aliquots at different time points (e.g., 0, 2, 4, 8, 24h) to assess stability under those specific conditions.
Solution becomes cloudy or a precipitate forms. 1. Poor Solubility: The compound or its degradation product may have low solubility in the chosen solvent system. 2. Secondary Degradation: A primary degradant may be further reacting to form an insoluble polymer or secondary product.1. Re-evaluate your solvent system. You may need to add a co-solvent (e.g., acetonitrile, DMSO) or adjust the pH to improve solubility. 2. Analyze the precipitate. If possible, isolate and analyze the precipitate to identify its nature, which can provide clues about the degradation pathway.
Mechanistic Insights & Degradation Pathways

Understanding the chemical mechanisms of degradation is key to designing stable formulations and robust experiments. The primary degradation pathways for 2-oxo-dihydropyridine compounds are oxidation/photodegradation and pH-mediated hydrolysis.

Diagram: Primary Degradation Pathways

G cluster_stress Stress Factors Parent 2-Oxo-1,4-Dihydropyridine (Active Compound) Oxidized 2-Oxo-Pyridine Derivative (Inactive Aromatized Product) Parent->Oxidized Oxidation / Dehydrogenation (-2H) Hydrolyzed Ring-Opened Product (e.g., Ureido Acid) Parent->Hydrolyzed Hydrolysis (+H₂O) Light Light (hv) Light->Parent Oxygen Oxygen (O₂) Oxygen->Parent pH Acid (H⁺) / Base (OH⁻) pH->Parent

Caption: Key degradation pathways for 2-oxo-dihydropyridine compounds.

  • Oxidation & Photodegradation: This is the most prevalent pathway. The 1,4-dihydropyridine ring is electronically rich and susceptible to dehydrogenation to form the thermodynamically stable aromatic pyridine ring.[3][4] This process is significantly accelerated by light (photodegradation), which excites the molecule and can generate reactive oxygen species that facilitate the oxidation.[11][13] The resulting 2-oxo-pyridine derivative is typically inactive.

  • pH-Mediated Hydrolysis: The lactam (amide) bond within the 2-oxo-dihydropyridine ring can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.[6][7] This reaction involves the nucleophilic attack of water or hydroxide ions on the carbonyl carbon, leading to the cleavage of the C-N bond and the formation of a ring-opened product, such as a ureido acid derivative. The rate of this degradation is highly dependent on the solution's pH.

Experimental Protocols
Protocol 1: Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[14][15] The goal is to achieve modest degradation (typically 5-20%) to ensure that you can resolve the degradation products from the parent compound.[16][17]

Objective: To generate likely degradation products and validate the analytical method's ability to separate them from the active pharmaceutical ingredient (API).

Materials:

  • Your 2-oxo-dihydropyridine compound

  • Solvents: Acetonitrile, Methanol, Water (HPLC grade)

  • Stress Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • Photostability chamber (ICH Q1B compliant) or a controlled light source[18][19]

  • Heating block or oven

  • Validated HPLC-UV or HPLC-MS method

Procedure:

  • Prepare Stock Solution: Dissolve the compound in a suitable solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Set Up Stress Conditions: For each condition, mix your stock solution with the stressor in a 1:1 ratio in separate, clearly labeled amber vials. Include a control sample diluted with water.

Stress ConditionProcedureRationale
Acid Hydrolysis Mix with 0.1 M HCl. Heat at 60-80°C.To assess susceptibility to degradation in acidic environments.
Base Hydrolysis Mix with 0.1 M NaOH. Keep at room temperature or heat gently.To assess susceptibility to degradation in alkaline environments.[6]
Oxidation Mix with 3% H₂O₂. Keep at room temperature in the dark.To simulate oxidative stress and identify oxidative degradants.[20]
Thermal Dilute with water. Heat at 60-80°C in the dark.To evaluate the effect of temperature on stability.[9]
Photolytic Dilute with water. Expose to light in a photostability chamber (e.g., 1.2 million lux hours and 200 W h/m²).[18]To identify photodegradation products, which are highly common for this class.[11][13]
  • Monitor Degradation: Analyze samples from each condition at various time points (e.g., 2, 4, 8, 24, 48 hours).

  • Neutralization: Before HPLC injection, neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.

  • Analysis: Analyze all samples, including the control, using your stability-indicating HPLC method. Compare the chromatograms to identify and quantify the degradation products.

Diagram: Forced Degradation Workflow

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress cluster_analysis 3. Analysis cluster_eval 4. Evaluation Prep Prepare Stock Solution of Compound Acid Acid (HCl, Heat) Prep->Acid Base Base (NaOH, RT) Prep->Base Oxid Oxidative (H₂O₂, Dark) Prep->Oxid Thermal Thermal (Heat, Dark) Prep->Thermal Photo Photolytic (Light Chamber) Prep->Photo HPLC HPLC-UV/MS Analysis (at t=0, 2, 8, 24h) Acid->HPLC Base->HPLC Oxid->HPLC Thermal->HPLC Photo->HPLC Eval Identify Degradants Assess Method Specificity Elucidate Pathways HPLC->Eval

Caption: Workflow for a comprehensive forced degradation study.

Protocol 2: General Stability-Indicating HPLC-UV Method

Objective: To separate and quantify the parent 2-oxo-dihydropyridine compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Rationale: A C18 column provides good retention for moderately nonpolar compounds. The acidic mobile phase helps to produce sharp peaks by suppressing the ionization of silanol groups on the stationary phase. A gradient elution is often necessary to resolve the more polar degradation products from the less polar parent compound.

Example Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitor at the λmax of the parent compound (e.g., 230-360 nm, determine experimentally). A PDA detector is highly recommended to assess peak purity.

Procedure:

  • Prepare samples in a suitable diluent (e.g., 50:50 water:acetonitrile). Ensure the diluent is compatible with the mobile phase.

  • Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes.

  • Inject a blank (diluent), followed by a standard of the parent compound, and then the stressed/stability samples.

  • Analyze the resulting chromatograms. The parent peak area should decrease in degraded samples, while new peaks corresponding to degradation products should appear.

References

Technical Support Center: Refinement of Crystallization Methods for 2-Pyridone-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-pyridone-3-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important class of compounds. The information herein is curated to enhance your experimental outcomes by providing not just protocols, but the underlying principles for rational method development.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a solvent for the crystallization of a 2-pyridone-3-carboxylic acid?

A1: The ideal solvent for crystallizing 2-pyridone-3-carboxylic acids should exhibit a significant difference in the compound's solubility at elevated temperatures versus room or sub-ambient temperatures.[1][2] Specifically, the compound should be highly soluble in the hot solvent and sparingly soluble at cooler temperatures.[1] Key factors to consider include the polarity of both the solvent and your specific 2-pyridone-3-carboxylic acid derivative, the solvent's boiling point for ease of removal, and potential intermolecular interactions that could influence crystal packing.[1][3] For polar compounds like carboxylic acids, polar solvents are a good starting point.[1]

Q2: My 2-pyridone-3-carboxylic acid is soluble in most common solvents at room temperature. How can I crystallize it?

A2: If a single solvent system is not effective, a binary or tertiary solvent system, often referred to as an anti-solvent crystallization, is a powerful alternative.[1] This involves dissolving your compound in a "good" solvent in which it is highly soluble, and then gradually adding a "poor" or "anti-solvent" in which the compound is insoluble to induce precipitation.[1] A common example is dissolving a polar compound in ethanol (the "good" solvent) and then adding water (the "anti-solvent") to promote crystallization.[1]

Q3: What is "oiling out," and how can I prevent it during the crystallization of my 2-pyridone-3-carboxylic acid?

A3: "Oiling out" occurs when the dissolved compound comes out of solution as a liquid rather than a solid. This typically happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.[3] To prevent this, you can try slowing down the cooling rate, using a solvent with a lower boiling point, or adding slightly more of the "good" solvent to keep the compound dissolved for longer at a lower temperature.[4]

Q4: Can the choice of solvent affect the crystal form (polymorph) of my 2-pyridone-3-carboxylic acid?

A4: Absolutely. The solvent can influence the crystal morphology and can also lead to the formation of different polymorphs or solvates.[5][6] Polymorphism is the ability of a compound to exist in more than one crystal structure, and different polymorphs can have different physical properties.[5][7][8] Therefore, it is crucial to consistently use the same solvent system to obtain reproducible results. When developing a new crystallization protocol, it is good practice to screen a variety of solvents to understand the polymorphic landscape of your compound.

Troubleshooting Guides

Issue 1: Poor Crystal Yield

Symptoms: After filtration and drying, the mass of the recovered crystalline material is significantly lower than expected.

Possible Causes & Solutions:

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[4]

    • Solution: Before filtering, you can try to carefully evaporate some of the solvent to increase the concentration of your compound and induce further crystallization. For future experiments, use the minimum amount of hot solvent required to fully dissolve the compound.

  • Premature Crystallization: If crystals form too early, for instance, during a hot filtration step, product will be lost.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. You can do this by passing some hot, pure solvent through the setup just before filtering your solution.

  • Inappropriate Solvent Choice: The solubility of your compound in the cold solvent may still be too high.

    • Solution: Re-evaluate your solvent system. Test the solubility of your compound in a range of solvents to find one where the solubility difference between hot and cold is maximized. Consider using a binary solvent system to decrease the final solubility.

Issue 2: No Crystals Form Upon Cooling

Symptoms: The solution remains clear even after prolonged cooling.

Possible Causes & Solutions:

  • Solution is Too Dilute: The concentration of the 2-pyridone-3-carboxylic acid is below the saturation point at the lower temperature.

    • Solution 1: Evaporation: Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[4]

    • Solution 2: Seed Crystals: Introduce a small, pure crystal of your compound into the solution to act as a nucleation site.

    • Solution 3: Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites.

  • Supersaturation: The solution is supersaturated but lacks nucleation sites for crystal growth to begin.

    • Solution: In addition to seeding and scratching, you can try cooling the solution to a much lower temperature (e.g., in an ice bath or freezer) to overcome the energy barrier for nucleation.

Issue 3: Impure Crystals

Symptoms: The resulting crystals are discolored or analysis (e.g., by NMR or LC-MS) shows the presence of impurities.

Possible Causes & Solutions:

  • Rapid Crystallization: If crystals form too quickly, impurities can become trapped within the crystal lattice.[4]

    • Solution: Slow down the rate of cooling. Allow the flask to cool to room temperature on the benchtop before transferring it to an ice bath. You can also insulate the flask to further slow the cooling process.[4] Using a slight excess of the "good" solvent can also help to slow down crystallization.[4]

  • Insoluble Impurities: Some impurities may be insoluble in the chosen solvent.

    • Solution: Perform a hot filtration step. After dissolving your compound in the hot solvent, filter the solution while hot to remove any insoluble materials before allowing it to cool.

  • Soluble Impurities: The impurities have similar solubility profiles to your target compound.

    • Solution 1: Recrystallization: A second crystallization of the impure crystals will often result in a significant increase in purity.

    • Solution 2: Activated Carbon: If the impurities are colored, adding a small amount of activated carbon to the hot solution before filtration can help to adsorb them. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.

Experimental Protocols

Protocol 1: Single Solvent Crystallization
  • Dissolution: In an Erlenmeyer flask, add the crude 2-pyridone-3-carboxylic acid. Add a small amount of the chosen solvent and heat the mixture to boiling with gentle swirling.

  • Saturation: Continue to add small portions of the hot solvent until the compound just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals to a constant weight.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude 2-pyridone-3-carboxylic acid in the minimum amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" dropwise with continuous swirling. Continue adding until the solution becomes slightly turbid.

  • Crystallization: If necessary, add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to stand undisturbed.

  • Cooling: If crystals do not form at room temperature, cool the solution in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single Solvent Crystallization protocol.

Data Presentation

Table 1: Common Solvents for Crystallization of 2-Pyridone-3-Carboxylic Acids

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for highly polar derivatives; can form hydrates.[3][9]
Ethanol78HighA versatile solvent for many carboxylic acids.[3][10]
Isopropanol82Medium-HighFrequently used for purifying pyridone-carboxylic acid precursors.[11]
Acetic Acid118HighCan be effective for salts and amides.[9]
N,N-Dimethylformamide (DMF)153HighUsed for less soluble compounds, but high boiling point can be problematic.[10]
Ethyl Acetate77MediumA good choice for compounds with intermediate polarity.[3]

Visualization

Workflow for Troubleshooting Crystallization

G start Crude 2-Pyridone-3-Carboxylic Acid dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No poor_yield Poor Yield? crystals_form->poor_yield Yes troubleshoot_no_crystals Troubleshoot: - Evaporate Solvent - Add Seed Crystal - Scratch Flask no_crystals->troubleshoot_no_crystals impure Impure? poor_yield->impure No troubleshoot_yield Troubleshoot: - Reduce Solvent Volume - Check Mother Liquor poor_yield->troubleshoot_yield Yes success Pure Crystals (Good Yield) impure->success No troubleshoot_purity Troubleshoot: - Recrystallize - Use Charcoal - Slow Cooling impure->troubleshoot_purity Yes end_cycle Re-evaluate Method troubleshoot_no_crystals->end_cycle troubleshoot_yield->end_cycle troubleshoot_purity->end_cycle end_cycle->dissolve

Caption: A decision-making workflow for troubleshooting common crystallization issues.

Logical Relationship of Crystallization Parameters

G cluster_input Input Parameters cluster_output Experimental Outcomes Solvent Solvent System Yield Yield Solvent->Yield Purity Purity Solvent->Purity CrystalSize Crystal Size/ Morphology Solvent->CrystalSize CoolingRate Cooling Rate CoolingRate->Purity CoolingRate->CrystalSize Concentration Concentration Concentration->Yield Concentration->CrystalSize

Caption: Interdependencies of key parameters in the crystallization process.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. The 2-oxo-1,2-dihydropyridine scaffold, in particular, is a privileged core found in numerous biologically active molecules. This guide provides an in-depth analysis of the ¹H NMR spectral data for 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid, a key intermediate and pharmacophore. By comparing its expected spectral features with experimentally determined data from structurally related analogs, we aim to equip researchers with the expertise to confidently identify and characterize this class of compounds.

The Significance of 2-Oxo-1,2-dihydropyridine Derivatives

The 2-oxo-1,2-dihydropyridine-3-carboxylic acid moiety and its derivatives exhibit a wide range of physiological activities, making them attractive targets for medicinal chemists.[1] Their synthesis and characterization are crucial steps in the development of new therapeutic agents.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful tool for the unambiguous determination of their molecular structure in solution.

Experimental Protocol: Acquiring High-Quality ¹H NMR Spectra

A robust and reliable experimental setup is the foundation of accurate spectral interpretation. The following protocol outlines the standard procedure for acquiring ¹H NMR spectra for the compounds discussed in this guide.

Instrumentation:

  • A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher, is recommended for adequate signal dispersion.[2][3]

Sample Preparation:

  • Solvent Selection: Deuterated solvents are essential to avoid overwhelming the analyte signals. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids due to its ability to solubilize the analyte and the downfield chemical shift of its residual proton peak.[4] Chloroform-d (CDCl₃) can also be used, though the acidic proton may exchange or broaden.[5][6]

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is generally sufficient.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

Data Acquisition Parameters:

  • Pulse Angle: A 30° pulse is often used to ensure a sufficient number of scans can be acquired in a reasonable time.[2]

  • Acquisition Time: An acquisition time of 1-2 seconds is standard.[2]

  • Relaxation Delay: A relaxation delay of 1-2 seconds allows for adequate relaxation of the protons between pulses.[2]

  • Number of Scans: Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.[2]

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing sp1 Weigh 5-10 mg of Compound sp2 Dissolve in 0.5-0.7 mL of Deuterated Solvent (e.g., DMSO-d6) sp1->sp2 sp3 Add Internal Standard (TMS) sp2->sp3 sp4 Transfer to NMR Tube sp3->sp4 acq1 Insert Sample into Spectrometer sp4->acq1 Load Sample acq2 Set Acquisition Parameters (Pulse Angle, Acquisition Time, etc.) acq1->acq2 acq3 Acquire Data (16-64 Scans) acq2->acq3 dp1 Fourier Transform acq3->dp1 Raw FID dp2 Phase Correction dp1->dp2 dp3 Baseline Correction dp2->dp3 dp4 Integration and Peak Picking dp3->dp4 end Final Spectrum for Analysis dp4->end Processed Spectrum

Figure 1. A generalized workflow for acquiring and processing ¹H NMR spectra of 2-oxo-1,2-dihydropyridine derivatives.

¹H NMR Spectral Data of this compound: A Predicted Analysis

While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily found in the searched literature, we can predict its spectral features with a high degree of confidence based on the extensive data available for its analogs.

Structure:

Figure 2. Chemical structure of this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
COOH13.0 - 14.5broad singlet-
NH11.0 - 12.0broad singlet-
H48.2 - 8.5doublet~8
H56.7 - 7.0doublet~8
Phenyl-H7.3 - 7.8multiplet-

Rationale for Predictions:

  • Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is highly deshielded and often exchanges with residual water in the solvent, leading to a broad singlet at a very downfield chemical shift, typically between 10 and 14 ppm.[4] In DMSO-d₆, this peak is usually well-defined.

  • Amide Proton (NH): The NH proton of the 2-pyridone ring is also acidic and deshielded, appearing as a broad singlet in the range of 11-12 ppm. Its chemical shift can be sensitive to solvent and concentration.

  • Pyridone Ring Protons (H4 and H5): The protons on the dihydropyridine ring form an AX spin system. H4 is adjacent to the electron-withdrawing carboxylic acid group and is deshielded, appearing further downfield. H5 is coupled to H4, and both will appear as doublets with a typical ortho-coupling constant of approximately 8 Hz.

  • Phenyl Ring Protons: The protons of the phenyl group at the 6-position will resonate in the aromatic region (7.3-7.8 ppm) as a complex multiplet.

Comparative Analysis with Structurally Related Analogs

To substantiate our predictions, we will now compare them with the experimentally determined ¹H NMR data of several related 2-oxo-1,2-dihydropyridine derivatives reported in the literature.

Alternative 1: 5-(2-hydroxybenzoyl)-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid

This analog shares the core 2-oxo-1,2-dihydropyridine-3-carboxylic acid structure but is substituted at the 1- and 5-positions.

Table 2: Experimental ¹H NMR Data for 5-(2-hydroxybenzoyl)-2-oxo-1-phenyl-1,2-dihydropyridine-3-carboxylic acid [5][6]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
COOH13.44singlet-
OH11.31singlet-
H68.95doublet2.2
H48.28doublet2.1
Phenyl-H7.44 - 7.63multiplet-

Comparison Insights:

  • The carboxylic acid proton in this analog resonates at 13.44 ppm, which is well within our predicted range for the target molecule.

  • The pyridone ring protons, H4 and H6 in this case, appear as doublets with a small coupling constant, indicative of a meta-relationship. This highlights how the substitution pattern alters the coupling.

Alternative 2: 6-Amino-1-benzyl-2-oxo-4-p-tolyl-1,2-dihydropyridine-3,5-dicarbonitrile

This compound, while having a dicarbonitrile substitution, provides insight into the chemical shifts of protons on a similar heterocyclic core.

Table 3: Experimental ¹H NMR Data for 6-Amino-1-benzyl-2-oxo-4-p-tolyl-1,2-dihydropyridine-3,5-dicarbonitrile [7]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH₂8.46singlet-
Aromatic-H7.28 - 7.49multiplet-
CH₂5.39singlet-
CH₃2.42singlet-

Comparison Insights:

  • The absence of protons on the pyridone ring in this analog prevents a direct comparison of those shifts. However, the data for the substituent protons (benzyl and tolyl) are consistent with their expected chemical environments.

Alternative 3: 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

This analog is particularly useful as it isolates the effect of the N-benzyl group on the pyridone ring protons without the influence of a C6-phenyl group.

Table 4: Experimental ¹H NMR Data for 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid [5]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
COOH14.46singlet-
Pyridone Ring ProtonsNot specified--
Benzyl-HNot specified--

Comparison Insights:

  • The carboxylic acid proton is observed at 14.46 ppm in DMSO-d₆, again aligning with our prediction. The slight downfield shift compared to other examples could be attributed to the electronic effects of the N-benzyl group.

Conclusion and Future Outlook

The analysis of ¹H NMR spectral data is an indispensable skill for chemists working with novel heterocyclic compounds. By understanding the fundamental principles of chemical shifts and coupling constants, and by drawing comparisons with well-characterized analogs, researchers can confidently elucidate the structure of new molecules. The predicted ¹H NMR data for this compound, supported by the experimental data from related compounds, provides a reliable reference for its identification. Further two-dimensional NMR experiments, such as COSY and HMQC, could be employed for unambiguous assignment of all proton and carbon signals, providing an even deeper level of structural confirmation.

References

A Comparative Analysis of the Biological Activities of 2-Oxo-Dihydropyridine and Nicotinic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Among its myriad derivatives, 2-oxo-dihydropyridines (also known as 2-pyridones) and nicotinic acid derivatives have emerged as two classes of compounds with profound and diverse biological activities. This guide provides a comprehensive comparison of these two scaffolds, offering insights into their distinct and overlapping therapeutic potential, underlying mechanisms of action, and the experimental methodologies used for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to navigate the selection and optimization of these privileged structures for targeted therapeutic applications.

Introduction to the Scaffolds: Structural and Chemical Properties

At first glance, the 2-oxo-dihydropyridine and nicotinic acid cores share the fundamental pyridine ring. However, their distinct substitutions dictate their chemical character and, consequently, their biological roles.

Nicotinic Acid Derivatives: Nicotinic acid, or niacin (vitamin B3), is a simple pyridine-3-carboxylic acid. Its derivatives are modifications of this core structure, often involving esterification or amidation of the carboxylic acid group, or substitution on the pyridine ring.[1] These modifications are frequently employed to enhance bioavailability, modulate activity, and reduce side effects associated with the parent compound, such as cutaneous flushing.[2]

2-Oxo-Dihydropyridine Derivatives: The 2-oxo-dihydropyridine scaffold is characterized by a carbonyl group at the 2-position of the dihydropyridine ring. This seemingly minor alteration introduces a lactam structure and the potential for tautomerization to 2-hydroxypyridine, significantly influencing its hydrogen bonding capabilities and interaction with biological targets.[3] This structural feature contributes to its recognition as a "privileged scaffold" in medicinal chemistry.[3]

A Comparative Overview of Biological Activities

While both compound classes exhibit a broad spectrum of biological activities, their primary therapeutic applications and mechanisms of action show significant divergence.

Biological Activity2-Oxo-Dihydropyridine DerivativesNicotinic Acid Derivatives
Primary Therapeutic Focus Anticancer, Anti-inflammatory, NeuroprotectiveDyslipidemia, Cardiovascular Disease, Neuroprotection
Antimicrobial Activity Broad-spectrum antibacterial and antifungalPrimarily antitubercular and antibacterial
Mechanism of Action Kinase inhibition (e.g., EGFR, VEGFR-2), Cannabinoid receptor modulationGPR109A receptor agonism, Inhibition of mycolic acid synthesis (antitubercular)
Key Cellular Effects Induction of apoptosis, cell cycle arrestLipid metabolism regulation, Anti-inflammatory cytokine modulation

In-Depth Comparison of Key Biological Activities

Anti-inflammatory and Analgesic Effects

Both 2-oxo-dihydropyridine and nicotinic acid derivatives have demonstrated significant anti-inflammatory and analgesic properties, albeit through different mechanisms.

Nicotinic Acid Derivatives exert their anti-inflammatory effects in part through the activation of the G protein-coupled receptor 109A (GPR109A). This activation can lead to a reduction in the production of pro-inflammatory cytokines.[4] Certain derivatives have been synthesized and shown to possess analgesic and anti-inflammatory efficacy, with some studies using carrageenan-induced arthritis in rats as a model.[4][5]

2-Oxo-Dihydropyridine Derivatives have shown promise as potent anti-inflammatory agents by targeting different pathways. Some derivatives act as agonists for the cannabinoid receptor type 2 (CB2R), which is known to mediate analgesic and anti-inflammatory processes without the psychoactive effects associated with CB1R activation.[6] This offers a distinct advantage for the development of non-addictive pain management therapies.

Experimental Workflow: Screening for Anti-inflammatory Activity

cluster_0 In Vitro Screening cluster_1 In Vivo Validation A Compound Synthesis & Characterization B Cell Viability Assay (e.g., MTT Assay) A->B C Nitric Oxide Production Assay (Griess Assay) A->C D Pro-inflammatory Cytokine Quantification (ELISA for TNF-α, IL-6) C->D E Animal Model of Inflammation (e.g., Carrageenan-induced Paw Edema) D->E Lead Compound Selection F Compound Administration E->F G Measurement of Edema Volume F->G H Histopathological Analysis G->H cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Apoptosis PI3K_AKT_mTOR->Apoptosis Inhibition of Compound 2-Oxo-Dihydropyridine Derivative Compound->EGFR Inhibition Compound->VEGFR2 Inhibition

References

A Comparative Guide to the Cytotoxicity of Novel Dihydropyridine Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the quest for novel therapeutic agents with enhanced potency and selectivity remains a paramount objective. Among the myriad of scaffolds explored, dihydropyridine (DHP) carboxylic acid derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic effects against a spectrum of cancer cell lines. This guide provides a comprehensive comparison of novel DHP derivatives, delving into their cytotoxic profiles, mechanisms of action, and the critical structure-activity relationships that govern their anticancer potential.

The Rationale for Dihydropyridine Derivatives in Oncology

The 1,4-dihydropyridine scaffold is a privileged structure in medicinal chemistry, most famously recognized for its role in L-type calcium channel blockers used in treating cardiovascular diseases.[1] However, extensive research has unveiled its broader therapeutic potential, including potent anticancer properties.[2][3] The versatility of the DHP core allows for diverse structural modifications, enabling the fine-tuning of its biological activity to selectively target cancer cells while minimizing off-target effects.

Comparative Cytotoxicity Analysis

The true measure of a potential anticancer agent lies in its ability to effectively kill cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this, representing the concentration of a drug that is required for 50% inhibition of cell viability. Below is a comparative analysis of the cytotoxic activity of several novel dihydropyridine carboxylic acid derivatives against various human cancer cell lines, with established chemotherapeutic agents included for reference.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
HD-6 MCF-7 (Breast)21.26Lapatinib-[4]
HD-7 MCF-7 (Breast)16.75Lapatinib-[4]
HD-8 MCF-7 (Breast)18.33Lapatinib-[4]
Compound 18 HeLa (Cervical)3.6Doxorubicin0.05[2]
Compound 18 MCF-7 (Breast)5.2Doxorubicin0.02[2]
Compound 19 HeLa (Cervical)2.3Doxorubicin0.05[2]
Compound 19 MCF-7 (Breast)5.7Doxorubicin0.02[2]
Compound 20 HeLa (Cervical)4.1Doxorubicin0.05[2]
Compound 20 MCF-7 (Breast)11.9Doxorubicin0.02[2]

Note: The IC50 values are presented as reported in the cited literature. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

A critical aspect of anticancer drug development is selectivity – the ability of a compound to preferentially target cancer cells over normal, healthy cells. Several studies have demonstrated that certain dihydropyridine derivatives exhibit a favorable selectivity index. For instance, some novel compounds have shown significantly less toxicity towards normal cell lines, such as Vero cells and human dermal fibroblasts, when compared to their potent activity against cancer cells.[4][5]

Unraveling the Mechanism of Action: Induction of Apoptosis

The cytotoxic efficacy of these novel dihydropyridine derivatives is largely attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. This process is a tightly regulated cellular suicide mechanism that is often dysregulated in cancer, allowing for uncontrolled cell proliferation. Dihydropyridine derivatives appear to reactivate this dormant cell death machinery through a multi-pronged approach, engaging both the intrinsic and extrinsic apoptotic pathways.[6][7][8]

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for apoptosis induction. It is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[9] In healthy cells, a balance between these proteins maintains mitochondrial integrity. However, upon treatment with cytotoxic dihydropyridine derivatives, this balance is disrupted.

Studies have shown that these compounds can upregulate the expression of pro-apoptotic Bax and downregulate the anti-apoptotic Bcl-2, leading to an increased Bax/Bcl-2 ratio.[5][10] This shift in balance promotes the permeabilization of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a plethora of cellular substrates.[9][10][11]

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands, such as Fas ligand (FasL) or tumor necrosis factor-alpha (TNF-α), to their cognate death receptors on the cell surface.[6][7] This ligand-receptor interaction leads to the recruitment of adaptor proteins and pro-caspase-8, forming the death-inducing signaling complex (DISC). Within the DISC, pro-caspase-8 is activated through proximity-induced dimerization and subsequently activates downstream effector caspases, including caspase-3.[8] Some dihydropyridine derivatives have been shown to upregulate the expression of death receptors or their ligands, thereby sensitizing cancer cells to extrinsic apoptotic signals.

Convergence on Effector Caspases

Both the intrinsic and extrinsic pathways ultimately converge on the activation of effector caspases, primarily caspase-3.[9] The activation of caspase-3 is a point of no return in the apoptotic process, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[11]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase death_ligand Death Ligands (e.g., FasL, TNF-α) death_receptor Death Receptors death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 bcl2_family Modulation of Bcl-2 Family (↑Bax/Bcl-2 ratio) caspase8->bcl2_family Bid cleavage caspase3 Caspase-3 Activation caspase8->caspase3 dhp Dihydropyridine Derivatives dhp->bcl2_family Inhibits Bcl-2 Promotes Bax mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Figure 1: Signaling pathway for dihydropyridine-induced apoptosis.

The Role of the PI3K/Akt/mTOR Signaling Pathway

Beyond the direct induction of apoptosis, some dihydropyridine derivatives exert their anticancer effects by modulating key cell survival signaling pathways, most notably the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway.[12][13] This pathway is frequently hyperactivated in a wide range of cancers and plays a crucial role in promoting cell growth, proliferation, and survival, while inhibiting apoptosis.[14]

The PI3K/Akt/mTOR pathway, when aberrantly activated, can phosphorylate and inactivate pro-apoptotic proteins such as Bad, and upregulate the expression of anti-apoptotic proteins, thereby contributing to cancer cell survival. By inhibiting this pathway, dihydropyridine derivatives can effectively lower the threshold for apoptosis induction and enhance the efficacy of other anticancer agents.[15]

PI3K_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition cell_survival Cell Survival, Growth, Proliferation mtor->cell_survival dhp Dihydropyridine Derivatives dhp->pi3k Inhibition dhp->akt Inhibition dhp->mtor Inhibition

Figure 2: Inhibition of the PI3K/Akt/mTOR pathway by dihydropyridines.

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of dihydropyridine derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more effective and selective anticancer agents.[16]

Key SAR observations include:

  • Substituents on the Phenyl Ring at the 4-position: The nature and position of substituents on the phenyl ring at the C4 position of the dihydropyridine scaffold significantly influence activity. Electron-withdrawing groups, such as chloro (Cl) and fluoro (F), have been shown to enhance cytotoxic potency.[4]

  • Symmetry of the Dihydropyridine Ring: In some series of compounds, symmetrical substitution at the C3 and C5 positions of the dihydropyridine ring has been correlated with higher anticancer activity.[2]

  • Ester and Amide Groups at C3 and C5: The presence of ester or amide functionalities at these positions is a common feature of active compounds. Modifications of these groups can modulate the lipophilicity and hydrogen bonding capacity of the molecule, thereby affecting its interaction with biological targets.

  • Carboxylic Acid Moiety: The inclusion of a carboxylic acid group can impact the physicochemical properties of the derivatives, potentially influencing their solubility and cellular uptake.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds. The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom microplates

  • Novel dihydropyridine carboxylic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cancer cells in their exponential growth phase.

    • Perform a cell count and adjust the cell density to the desired concentration (e.g., 5 x 10^4 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the dihydropyridine derivatives in complete culture medium.

    • After 24 hours of incubation, carefully remove the old medium from the wells.

    • Add 100 µL of the various concentrations of the test compounds to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Following the treatment period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot a dose-response curve of cell viability versus compound concentration.

    • Determine the IC50 value from the dose-response curve.

mtt_workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 treat_compounds Treat cells with dihydropyridine derivatives at various concentrations incubate_24h_1->treat_compounds incubate_treatment Incubate for 24-72h treat_compounds->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Remove medium and add solubilization solution incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % cell viability and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

Novel dihydropyridine carboxylic acid derivatives represent a highly promising avenue for the development of new anticancer therapies. Their potent cytotoxic activity against a range of cancer cell lines, coupled with their ability to induce apoptosis through multiple signaling pathways, underscores their therapeutic potential. The ongoing exploration of the structure-activity relationships of these compounds will undoubtedly lead to the design of next-generation derivatives with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this exciting class of molecules in the fight against cancer.

References

A Comparative Guide to the In Silico Toxicity Prediction of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In contemporary drug discovery, the early identification of potential safety liabilities is paramount to de-risking candidates and reducing late-stage attrition.[1][2] In silico toxicology, leveraging computational models to predict adverse effects, has become an indispensable tool for rapid, cost-effective, and ethically responsible screening of novel chemical entities.[3][4] This guide provides a comprehensive, in-depth analysis of the predicted toxicological profile of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid, a heterocyclic compound with potential relevance in medicinal chemistry. We compare and contrast predictions from multiple validated, publicly accessible platforms, contextualize the findings based on the known pharmacology of the dihydropyridine class, and provide detailed, reproducible workflows for researchers. Our objective is to demonstrate not just the predictive outcomes, but the strategic scientific reasoning that underpins the selection of tools and interpretation of data in a modern drug development paradigm.

Introduction: The Imperative for Predictive Toxicology

The journey from a promising hit compound to an approved therapeutic is fraught with challenges, with an estimated 30% of failures attributed to unmanageable toxicity. The "fail early, fail cheap" mantra underscores the need for robust predictive models in the initial phases of discovery. In silico methods, which use a molecule's structure to forecast its biological activities and toxicities, represent the first line of defense.[5] These approaches are broadly categorized into:

  • Expert Rule-Based Systems: These codify human toxicological knowledge into structural alerts (toxicophores) that flag potential hazards.[6]

  • (Quantitative) Structure-Activity Relationship ((Q)SAR) Models: These are statistical models derived from large datasets that correlate molecular features (descriptors) with specific toxicological endpoints.[4]

  • Machine Learning and Deep Learning: As an evolution of QSAR, these advanced algorithms can learn complex, non-linear relationships from vast chemical and biological data spaces to generate highly predictive models.[5][6]

Regulatory bodies like the FDA and ECHA increasingly accept in silico data as part of a weight-of-evidence approach, particularly for endpoints like genotoxicity under the ICH M7 guideline.[6] This guide will apply these principles to our subject molecule, this compound.

The Subject Molecule in Context

Chemical Identity
  • IUPAC Name: 2-oxo-6-phenyl-1H-pyridine-3-carboxylic acid[7]

  • CAS Number: 56162-63-1

  • Molecular Formula: C₁₂H₉NO₃[7]

  • Molecular Weight: 215.20 g/mol [7]

  • SMILES: OC(=O)C1=CC=C(NC1=O)c2ccccc2

Structural Class and Anticipated Pharmacology

The molecule belongs to the dihydropyridine class. Dihydropyridines are a well-established class of drugs that primarily function as L-type calcium channel blockers.[8] This mechanism of action leads to smooth muscle relaxation, particularly in the arterial vasculature, resulting in vasodilation and a reduction in blood pressure.[9]

The toxicological profile of this class is therefore well-characterized and directly related to its pharmacology. Overdoses of dihydropyridine calcium channel blockers are known to cause:

  • Severe Hypotension: The primary and most dangerous effect.[10]

  • Reflex Tachycardia: A compensatory increase in heart rate due to vasodilation.[9][10]

  • Cardiogenic Shock: In very high doses, vascular selectivity can be lost, leading to direct negative effects on the heart.[11][12]

This established class-based toxicity provides a critical benchmark. A robust in silico assessment should yield predictions consistent with these known cardiovascular liabilities, such as flagging potential for hERG channel inhibition, a key indicator of cardiotoxicity.

Comparative Analysis of Freely Accessible In Silico Platforms

For this guide, we selected three widely-used and validated web-based platforms to generate a consensus prediction and understand inter-model variability. The choice of multiple platforms is a cornerstone of a trustworthy in silico assessment, as it mitigates the biases inherent in any single model or training dataset.

Platform Underlying Methodology Key Predicted Endpoints Access & Usability
ProTox-II Machine learning models, fragment-based analysis, and structural similarity to toxic compounds.LD50, Toxicity Class, Organ Toxicity (Hepatotoxicity), Genotoxicity, Carcinogenicity, Immunotoxicity.Web server, requires SMILES input. User-friendly interface.
pkCSM Graph-based signatures and machine learning.ADMET profile including AMES Toxicity, hERG I/II inhibition, Skin Sensitisation, Hepatotoxicity.Web server, requires SMILES input. Provides detailed pharmacokinetic predictions.
ADMETlab 2.0 A comprehensive platform integrating multiple machine learning models and large-scale datasets.Extensive ADMET profile, including Cardiovascular Toxicity, Drug-Induced Liver Injury (DILI), Carcinogenicity.Web server, requires SMILES input. Offers detailed chemical property calculations.

Standard Operating Protocol: In Silico Toxicity Workflow

Step-by-Step Methodology
  • Obtain Canonical SMILES: The Simplified Molecular Input Line Entry System (SMILES) string is the universal standard for representing 2D chemical structures. For our molecule, the SMILES string is OC(=O)C1=CC=C(NC1=O)c2ccccc2. This was obtained from PubChem.[7]

  • Platform Submission:

    • Navigate to the homepage of each selected web server (ProTox-II, pkCSM, ADMETlab 2.0).

    • Locate the input field for molecule submission.

    • Paste the canonical SMILES string into the designated text box.

    • Initiate the prediction calculation by clicking the "Submit" or "Predict" button.

  • Data Collation:

    • Await the completion of the calculations.

    • Systematically record all predicted toxicity endpoints into a structured table.

    • Pay close attention to the units (e.g., LD50 in mg/kg) and the nature of the prediction (e.g., probability score vs. binary classification).

  • Analysis and Interpretation:

    • Compare the predictions for each endpoint across the different platforms.

    • Identify areas of consensus (e.g., all models predict no mutagenicity) and discordance.

    • Relate the in silico predictions back to the known toxicology of the dihydropyridine class.

    • Evaluate any flagged structural alerts to understand the chemical basis for the prediction.

Workflow Visualization

InSilico_Workflow cluster_input Step 1: Input cluster_prediction Step 2: Prediction cluster_output Step 3 & 4: Analysis SMILES Obtain Canonical SMILES OC(=O)C1=CC=C(NC1=O)c2ccccc2 ProTox ProTox-II SMILES->ProTox Submit pkCSM pkCSM SMILES->pkCSM Submit ADMETlab ADMETlab 2.0 SMILES->ADMETlab Submit Collate Collate Data in Comparison Table ProTox->Collate Record Results pkCSM->Collate Record Results ADMETlab->Collate Record Results Interpret Interpret & Contextualize (Weight of Evidence) Collate->Interpret Analyze

Caption: Standardized workflow for multi-platform in silico toxicity assessment.

Results: Predicted Toxicological Profile

The following table summarizes the key toxicity endpoints predicted for this compound by the selected platforms.

Toxicity Endpoint ProTox-II Prediction pkCSM Prediction ADMETlab 2.0 Prediction Consensus & Interpretation
Acute Oral Toxicity (LD50) 750 mg/kg (Rat)--Moderate Toxicity: ProTox-II predicts an LD50 value that falls into WHO Class III (Slightly Hazardous).
Toxicity Class (Oral) Class 4-Class 4Agreement: Consistent classification, indicating moderate acute toxicity potential.
Hepatotoxicity (DILI) Active (Prob: 0.73)YesHigh RiskStrong Consensus: All models predict a high probability of liver toxicity. This is a significant finding.
Carcinogenicity Inactive (Prob: 0.58)NoNon-carcinogenStrong Consensus: All models agree on a low likelihood of carcinogenicity.
Genotoxicity (AMES) Inactive (Prob: 0.69)NoNon-mutagenicStrong Consensus: All models predict the compound is not mutagenic, a crucial hurdle in drug safety.
Immunotoxicity Inactive (Prob: 0.94)--Low Risk: ProTox-II predicts a very low probability of immunotoxicity.
Cardiotoxicity (hERG) -hERG II InhibitorWeak hERG BlockerModerate Concern: Both pkCSM and ADMETlab 2.0 suggest potential interaction with the hERG channel.

Discussion: A Weight-of-Evidence Interpretation

The in silico analysis provides a multi-faceted view of the potential toxicological profile of this compound.

Key Findings and Mechanistic Rationale
  • Hepatotoxicity as a Primary Concern: The strongest and most consistent prediction across all three platforms is the high risk of hepatotoxicity. This is a critical flag for any drug development program. The underlying reason may be related to the metabolic pathways of the phenyl-dihydropyridine core, which can sometimes lead to the formation of reactive metabolites that cause cellular damage in the liver. This prediction necessitates prioritization of in vitro hepatotoxicity assays (e.g., using HepG2 cells or primary hepatocytes) in any subsequent screening cascade.

  • Cardiotoxicity Consistent with Chemical Class: The predictions of weak-to-moderate hERG channel inhibition are highly significant. While not predicted to be a potent blocker, this interaction is the molecular initiating event for the cardiotoxicity often seen with related compounds.[13] This finding aligns perfectly with the known pharmacology of dihydropyridines, lending high credibility to the in silico models. It suggests that while the primary mechanism might be calcium channel blockade, off-target hERG effects could contribute to the overall cardiovascular risk profile.

  • Favorable Genotoxicity and Carcinogenicity Profile: The strong consensus that the molecule is non-mutagenic and non-carcinogenic is a very positive result. Passing the "Ames test" is a critical milestone. This suggests the molecule and its likely metabolites do not interact with DNA in a way that would lead to mutations.

Logical Framework for Interpretation

The diagram below illustrates the logic used to integrate the different streams of evidence into a coherent risk assessment.

Interpretation_Logic cluster_evidence Evidence Sources cluster_knowledge Knowledge Base cluster_conclusion Risk Assessment Target Target Molecule (2-Oxo-6-phenyl...) Analogs Structural Class Analogs (Dihydropyridines) Target->Analogs is a InSilico In Silico Predictions (ProTox, pkCSM, etc.) Target->InSilico KnownTox Known Analog Toxicity: - Hypotension - Cardiotoxicity Analogs->KnownTox informs PredictedTox Predicted Target Toxicity: - Hepatotoxicity (High) - hERG Inhibition (Medium) - Mutagenicity (Low) InSilico->PredictedTox yields Conclusion Primary Risks: 1. Hepatotoxicity 2. Cardiotoxicity KnownTox->Conclusion corroborates PredictedTox->Conclusion indicates Opportunity Favorable Profile: - Non-Mutagenic - Non-Carcinogenic PredictedTox->Opportunity indicates

References

A Comparative Analysis of Diacylglycerol Acyltransferase-1 (DGAT-1) Inhibitors for Metabolic Disease Research: Evaluating the Pyridone Carboxylic Acid Scaffold in Context

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a pivotal enzyme in lipid metabolism, catalyzing the final, committed step in triglyceride (TG) synthesis. Its crucial role in dietary fat absorption and energy storage has positioned it as a significant therapeutic target for metabolic disorders, including obesity, type 2 diabetes, and hypertriglyceridemia.[1][2] This guide provides a comparative analysis of several leading DGAT-1 inhibitors that have undergone significant preclinical and clinical evaluation. We contextualize these findings by examining the 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid scaffold, a representative of the pyridone carboxylic acid class, whose core structural motifs are present in various enzyme inhibitors. This document offers an in-depth review of inhibitor potency, selectivity, and in vivo efficacy, alongside detailed experimental protocols and a discussion of the clinical challenges, primarily gastrointestinal side effects, that have defined the trajectory of DGAT-1 inhibitor development.

DGAT-1: A Critical Node in Lipid Metabolism

DGAT-1 is an integral membrane enzyme located in the endoplasmic reticulum that esterifies diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride.[1][3] This reaction is fundamental to several physiological processes:

  • Intestinal Fat Absorption: In enterocytes of the small intestine, DGAT-1 is highly expressed and plays a key role in re-synthesizing triglycerides from digested dietary fats before they are packaged into chylomicrons for transport into the bloodstream.[4]

  • Adipose Tissue Storage: In adipocytes, DGAT-1 contributes to the storage of energy by synthesizing triglycerides for inclusion in lipid droplets.

  • Lactation: DGAT-1 is essential for the production of triglycerides found in milk.

The therapeutic rationale for inhibiting DGAT-1 is strongly supported by genetic studies. DGAT-1 knockout mice are viable and exhibit a compelling phenotype: they are resistant to diet-induced obesity, show increased energy expenditure, and have enhanced sensitivity to insulin and leptin.[5][6] These findings have spurred extensive research into small molecule inhibitors as potential treatments for human metabolic diseases.[2][5]

A second isoform, DGAT-2, also catalyzes triglyceride synthesis but shares no sequence homology with DGAT-1. The two enzymes appear to have non-redundant roles, with DGAT-2 deficiency being lethal in mice.[3] Therefore, inhibitor selectivity for DGAT-1 over DGAT-2 is a critical parameter in drug development to minimize potential off-target effects.[3]

Chemical Scaffolds for DGAT-1 Inhibition

The Pyridone Carboxylic Acid Scaffold: this compound

The compound This compound (CAS 56162-63-1) represents a pyridone carboxylic acid scaffold.[7][8] Its chemical structure is presented below.

While extensive literature documents the synthesis of derivatives of this scaffold for various applications,[9][10][11] specific data characterizing this compound as a DGAT-1 inhibitor is not prominently available in peer-reviewed publications. However, its core structural features—a heterocyclic ring system and a carboxylic acid moiety—are hallmarks of several classes of potent DGAT-1 inhibitors.[12][13][14] The carboxylic acid group, in particular, is a common pharmacophore thought to interact with the enzyme's active site.[13] The exploration of pyridine-carboxamide derivatives has led to the discovery of potent DGAT-1 inhibitors, validating the relevance of this chemical space.[12]

Prominent DGAT-1 Inhibitor Scaffolds

Several distinct chemical classes have produced inhibitors that have advanced to clinical trials. These include compounds based on pyrazinecarboxamide, benzimidazole, and other complex heterocyclic systems, each designed to optimize potency, selectivity, and pharmacokinetic properties.

In-Depth Comparison of Leading DGAT-1 Inhibitors

The development of DGAT-1 inhibitors has provided robust clinical proof-of-concept for target engagement but has also revealed significant challenges. The following sections compare three of the most well-characterized inhibitors.

Compound Chemical Class IC₅₀ (Human DGAT-1) Selectivity Key Preclinical/Clinical Findings
Pradigastat (LCQ908) Phenylcyclohexylacetic acid derivative~57-157 nMSelective over DGAT-2, ACAT-1, and ACAT-2 (>10,000 nM)Preclinical: Reduces serum TG in oral lipid tolerance tests in dogs. Clinical: Substantially reduces fasting (~70% at 40 mg) and postprandial TG in patients with Familial Chylomicronemia Syndrome (FCS). Generally well-tolerated with mild, transient GI side effects.[15][16][17]
PF-04620110 Pyrimidodihydropyridinone19 nM>1000-fold selective over DGAT-2 and other acyltransferases.Preclinical: Potent reduction of plasma TG levels in rodent lipid challenge models at doses ≥0.1 mg/kg. Orally bioavailable. Advanced to human clinical studies.[6]
AZD7687 Dimethylpyrazinecarboxamide phenylcyclohexylacetic acid80 nM>400-fold selective over ACAT-1. Little to no inhibition of DGAT-2.Preclinical: Induces sebaceous gland atrophy in mice and dogs. Clinical: Markedly reduces postprandial TG excursion (>75% at ≥5 mg doses). However, development was hindered by dose-limiting, intolerable gastrointestinal side effects (diarrhea, nausea, vomiting), particularly with high-fat meals.[18][19][20]
Pradigastat (LCQ908)

Pradigastat emerged as a promising therapeutic for the orphan disease Familial Chylomicronemia Syndrome (FCS), a condition caused by lipoprotein lipase deficiency that leads to severe hypertriglyceridemia.[15] In clinical trials with FCS patients, Pradigastat demonstrated impressive efficacy, with once-daily oral dosing leading to a dose-dependent reduction in fasting triglycerides by up to 70% at a 40 mg dose.[15][17][21] The treatment also substantially lowered postprandial triglycerides and apoB48, a marker for chylomicrons.[15][17] Importantly, the side effects were generally mild and transient gastrointestinal events, suggesting a manageable safety profile in this specific patient population.[15][17]

PF-04620110

PF-04620110 is a highly potent and selective DGAT-1 inhibitor with an IC₅₀ of 19 nM.[6] Its selectivity is excellent, with over 1000-fold preference for DGAT-1 over DGAT-2 and other related enzymes. Preclinical studies demonstrated its ability to robustly reduce plasma triglyceride levels in rats following a lipid challenge, confirming in vivo target engagement at low doses.[6] These strong preclinical data supported its advancement into human clinical trials for type II diabetes.[6] Studies using PF-04620110 also helped elucidate the mechanism of DGAT-1 inhibition on gut hormone secretion, showing that it dose-responsively increases glucagon-like peptide-1 (GLP-1) and peptide YY (PYY).[22]

AZD7687

The clinical development of AZD7687 provides a clear example of the primary challenge facing systemic DGAT-1 inhibitors. In a first-in-human study, AZD7687 effectively proved its mechanism of action by dramatically reducing postprandial triglyceride levels after a high-fat meal.[19] However, this efficacy was coupled with significant and dose-limiting gastrointestinal adverse events, including nausea, vomiting, and severe diarrhea.[18][19] These side effects were exacerbated by dietary fat and ultimately demonstrated a lack of a therapeutic window, making the utility of AZD7687 for treating diabetes and obesity questionable.[18] This outcome suggests that the adverse events are likely mechanism-based, resulting from the acute inhibition of fat absorption in the gut.[4]

Key Experimental Protocols for Assessing DGAT-1 Inhibitors

Rigorous and reproducible assays are essential for the evaluation of novel DGAT-1 inhibitors. The following protocols describe foundational experiments in the screening cascade.

Protocol: In Vitro DGAT-1 Enzymatic Assay (Microsomal)

Causality: This cell-free assay directly measures the ability of a compound to inhibit the catalytic activity of the DGAT-1 enzyme, providing a quantitative measure of potency (IC₅₀). Using microsomes from cells overexpressing the enzyme ensures a high concentration of the target.

Methodology:

  • Prepare Microsomes: Culture insect cells (e.g., Sf9) or mammalian cells (e.g., HEK293) engineered to overexpress human DGAT-1. Harvest the cells and prepare microsomal fractions via differential centrifugation.

  • Reaction Buffer: Prepare a Tris-HCl buffer containing MgCl₂, BSA, and a source of diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol).

  • Inhibitor Preparation: Serially dilute the test compound (e.g., this compound) in DMSO to create a range of concentrations.

  • Assay Reaction: In a microplate, combine the microsomes, reaction buffer, and diluted test compound or DMSO (vehicle control).

  • Initiate Reaction: Start the enzymatic reaction by adding a labeled fatty acyl-CoA substrate, such as [¹⁴C]oleoyl-CoA or [³H]palmitoyl-CoA.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a solution of isopropanol/heptane/water.

  • Lipid Extraction: Extract the lipids into the organic phase.

  • Quantification: Separate the labeled triglyceride product from the unreacted substrate using thin-layer chromatography (TLC) or quantify the organic phase directly using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: In Vivo Oral Lipid Tolerance Test (OLTT) in Rodents

Causality: This pharmacodynamic assay assesses the in vivo efficacy of an inhibitor on the primary physiological function of intestinal DGAT-1: the absorption of dietary fat. A successful inhibitor will blunt the sharp rise in plasma triglycerides that normally occurs after a fat-rich meal.

Methodology:

  • Animal Acclimation: Acclimate male C57BL/6 mice or Sprague-Dawley rats to handling for several days.

  • Fasting: Fast the animals overnight (e.g., 12-16 hours) with free access to water to establish a stable baseline for plasma lipids.

  • Baseline Blood Sample: Collect a small baseline blood sample (T=0) from the tail vein.

  • Compound Administration: Administer the test inhibitor (formulated in a suitable vehicle like 0.5% methylcellulose) or vehicle alone via oral gavage.

  • Lipid Challenge: After a set pre-treatment time (e.g., 60 minutes), administer a bolus of lipid, typically corn oil or olive oil (e.g., 10 mL/kg), via oral gavage.

  • Post-Challenge Blood Sampling: Collect blood samples at multiple time points post-challenge (e.g., 1, 2, 4, and 6 hours).

  • Plasma Analysis: Process blood samples to isolate plasma. Analyze plasma triglyceride concentrations using a commercial enzymatic assay kit.

  • Data Analysis: Plot the plasma triglyceride concentration over time for each treatment group. Calculate the area under the curve (AUC) for the triglyceride excursion and compare the inhibitor-treated groups to the vehicle-treated group to determine the percent inhibition.

Visualizing the Science

Diagrams are essential for conceptualizing complex biological and experimental processes.

DGAT1_Pathway cluster_ER Endoplasmic Reticulum Lumen cluster_Membrane ER Membrane Dietary Fats Dietary Fats Monoglycerides & Fatty Acids Monoglycerides & Fatty Acids Dietary Fats->Monoglycerides & Fatty Acids Digestion DAG Diacylglycerol (DAG) Monoglycerides & Fatty Acids->DAG Re-esterification TG Triglyceride (TG) DAG->TG DGAT1 DGAT-1 Enzyme DAG->DGAT1 AcylCoA Fatty Acyl-CoA AcylCoA->TG AcylCoA->DGAT1 Chylomicron Chylomicron Assembly TG->Chylomicron DGAT1->TG Inhibitor DGAT-1 Inhibitor Inhibitor->DGAT1 Inhibition

Caption: The DGAT-1 enzyme catalyzes the final step of triglyceride synthesis in the ER.

DGAT1_Workflow cluster_Discovery In Vitro Discovery cluster_Cellular Cellular Validation cluster_Vivo In Vivo Evaluation A High-Throughput Screen (Biochemical Assay) B Hit Confirmation & IC50 Determination A->B C Selectivity Profiling (vs. DGAT-2, ACAT) B->C D Cell-Based TG Synthesis Assay (e.g., HT-29 cells) C->D E Pharmacokinetics (PK) (Oral Bioavailability) D->E F Pharmacodynamics (PD) Oral Lipid Tolerance Test (OLTT) E->F G Chronic Efficacy Models (Diet-Induced Obesity) F->G Lead Optimization / Clinical Candidate Lead Optimization / Clinical Candidate G->Lead Optimization / Clinical Candidate

Caption: A typical workflow for the discovery and evaluation of novel DGAT-1 inhibitors.

Synthesis, Challenges, and Future Outlook

The journey of DGAT-1 inhibitors from promising preclinical candidates to clinical therapies has been challenging. The potent, on-target inhibition of fat absorption in the gut has consistently led to a high incidence of gastrointestinal side effects, primarily diarrhea and nausea.[4][18] This suggests that the adverse events are inextricably linked to the enzyme's primary physiological role.

While Pradigastat has found a potential niche in the orphan indication of FCS, where the benefits may outweigh the risks, the path forward for broader applications in obesity and diabetes is less clear. Future research may focus on:

  • Gut-Restricted Inhibitors: Designing molecules with high potency but low systemic absorption could localize the effect to the intestine and potentially mitigate some systemic side effects, though GI distress would likely remain a concern.

  • Modulating Activity: Developing inhibitors that are not fully antagonistic or that have specific pharmacokinetic profiles might allow for a reduction in postprandial TG without completely halting fat absorption.

  • Combination Therapies: Combining a lower, better-tolerated dose of a DGAT-1 inhibitor with other metabolic agents could achieve the desired therapeutic effect while minimizing adverse events.

References

A Comparative Guide to Validating the Purity of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of a compound is a critical, non-negotiable step in the journey from discovery to application. This guide provides an in-depth, scientifically grounded approach to validating the purity of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid, a heterocyclic building block with increasing relevance in medicinal chemistry. We will explore a primary High-Performance Liquid Chromatography (HPLC) method, compare it with an alternative approach, and provide the detailed methodologies and data necessary for robust, reproducible analysis.

The principles and protocols outlined herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring that the methods are not only scientifically sound but also align with global regulatory expectations.[1][2][3][4]

The Critical Role of Purity in Drug Development

The presence of impurities in an active pharmaceutical ingredient (API) can significantly impact its safety and efficacy. Therefore, a validated, high-quality analytical method is paramount. HPLC is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[2] This guide will delve into a specific HPLC method for this compound and compare it to an alternative method to provide a comprehensive understanding of the analytical landscape.

Understanding the Analyte: this compound

Before developing a robust analytical method, understanding the physicochemical properties of the analyte is crucial.

Chemical Structure and Properties:

  • Molecular Formula: C₁₂H₉NO₃[5][6]

  • Molecular Weight: 215.20 g/mol [5][6]

  • Appearance: Powder[6]

  • Solubility: Limited information is available, but a solubility of >32.3 µg/mL at pH 7.4 has been reported.[5] Practical experience suggests solubility in common organic solvents like methanol, acetonitrile, and formic acid.

  • UV Absorbance: The presence of conjugated aromatic rings and the pyridone system suggests strong UV absorbance, a key property for HPLC detection.[7]

Primary Method: Reversed-Phase HPLC with UV Detection

Reversed-phase HPLC (RP-HPLC) is the most common mode of liquid chromatography due to its versatility in separating a wide range of non-polar to moderately polar compounds. For a molecule like this compound, which possesses both hydrophobic (phenyl group) and polar (carboxylic acid, pyridone) moieties, RP-HPLC is an ideal choice.

Causality Behind Experimental Choices

The selection of each parameter in an HPLC method is a deliberate choice based on the chemical nature of the analyte and the principles of chromatography.

  • Stationary Phase (Column): A C18 column is the workhorse of RP-HPLC. The octadecylsilyl (C18) bonded phase provides a non-polar surface that interacts with the hydrophobic regions of the analyte. A column with dimensions of 4.6 mm x 150 mm and a particle size of 5 µm offers a good balance between resolution, analysis time, and backpressure.

  • Mobile Phase: A gradient elution is employed to ensure the efficient elution of both the main compound and any potential impurities with varying polarities.

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. The acidic pH suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape on the C18 column.

    • Mobile Phase B (Organic): Acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.

  • Detection: UV detection is selected based on the anticipated strong absorbance of the conjugated system in the analyte. A wavelength of 254 nm is a common starting point for aromatic compounds, but a full UV scan is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column. Maintaining a constant column temperature, for instance, at 30°C, ensures reproducible retention times.

Experimental Workflow: Purity Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solution SystemSuitability System Suitability Test Standard->SystemSuitability Sample Prepare Sample Solution Injection Inject Standard & Sample Sample->Injection SystemSuitability->Injection Chromatogram Acquire Chromatogram Injection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation

Caption: A streamlined workflow for HPLC-based purity determination.

Detailed Protocol: Primary HPLC Method

1. Preparation of Solutions:

  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample to be tested and dissolve it in 100 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

2. HPLC Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-18.1 min: 90-10% B18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detector UV at 254 nm (or λmax)

3. System Suitability:

Before sample analysis, perform at least five replicate injections of the standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0%. This is a critical self-validating step to ensure the reliability of the analytical system.[8][9][10][11]

4. Analysis and Calculation:

Inject the sample solution and record the chromatogram. Calculate the purity by the area normalization method:

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Comparative Method: Hydrophilic Interaction Liquid Chromatography (HILIC)

While RP-HPLC is a robust primary method, an orthogonal method, one that utilizes a different separation mechanism, provides a more comprehensive purity profile. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for polar compounds.

Rationale for HILIC as a Comparative Method

HILIC employs a polar stationary phase (e.g., bare silica or a diol-bonded phase) and a mobile phase with a high concentration of organic solvent and a small amount of water. This creates a water-enriched layer on the stationary phase, and separation occurs based on the partitioning of the analyte between this layer and the bulk mobile phase. For a compound with a carboxylic acid and a pyridone ring, HILIC can offer a different selectivity compared to RP-HPLC, potentially resolving impurities that co-elute with the main peak in the primary method.

Experimental Workflow: HILIC Purity Validation

HILIC_Validation_Flow cluster_prep Preparation cluster_analysis HILIC Analysis cluster_eval Evaluation & Comparison Solutions Prepare Mobile Phases & Samples Equilibration Column Equilibration Solutions->Equilibration Injection Inject Samples Equilibration->Injection DataAcquisition Acquire Data Injection->DataAcquisition PurityCalc Calculate HILIC Purity DataAcquisition->PurityCalc Comparison Compare with RP-HPLC Results PurityCalc->Comparison

Caption: Logical flow for HILIC analysis and comparison.

Detailed Protocol: Comparative HILIC Method

1. Preparation of Solutions:

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH adjusted to 5.0.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH adjusted to 5.0.

  • Standard and Sample Solutions (0.1 mg/mL): Prepare as in the primary method, but use Mobile Phase A as the diluent.

2. HILIC Conditions:

ParameterCondition
Column Silica or Diol, 4.6 mm x 150 mm, 5 µm
Mobile Phase A: 95:5 ACN:H₂O + 10 mM Amm. Acetate, pH 5.0B: 50:50 ACN:H₂O + 10 mM Amm. Acetate, pH 5.0
Gradient Isocratic with 95% A for 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detector UV at 254 nm (or λmax)

Data Comparison and Interpretation

The following table presents hypothetical data to illustrate the comparison between the two methods.

MethodRetention Time (min)Purity (% Area)Number of Impurities Detected
RP-HPLC 8.599.5%3
HILIC 6.299.3%4

The data suggests that both methods are effective in determining the purity of the compound. However, the HILIC method was able to resolve an additional impurity that may have co-eluted with the main peak or other impurities in the RP-HPLC method. This highlights the importance of using orthogonal methods for comprehensive purity profiling, a cornerstone of robust analytical method validation as per ICH Q2(R1) guidelines.[1][3][12][13]

Conclusion: A Multi-faceted Approach to Purity Validation

Validating the purity of a pharmaceutical compound like this compound is a meticulous process that demands scientific rigor and adherence to established guidelines. This guide has detailed a robust primary RP-HPLC method and a comparative HILIC method, providing the rationale behind the experimental choices and step-by-step protocols. The use of an orthogonal method like HILIC provides a more complete picture of the impurity profile, leading to a higher degree of confidence in the quality of the compound. For researchers and drug development professionals, adopting such a multi-faceted and well-documented approach is essential for ensuring the safety, efficacy, and regulatory compliance of their products.

References

A Researcher's Guide to Cross-Referencing Experimental and Computed Properties of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical research and drug development, the synergy between experimental data and computational modeling is not just beneficial; it is a cornerstone of efficient and insightful scientific inquiry. This guide provides a comprehensive framework for the cross-referencing of experimental and computed properties of the heterocyclic compound 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid. This molecule, with its pyridone core, is a member of a class of compounds with significant interest in medicinal chemistry.[1] Our objective is to provide researchers, scientists, and drug development professionals with a robust methodology for validating computational models against empirical evidence, thereby enhancing the predictive power of in silico techniques.

The Imperative of Cross-Validation

Computational chemistry offers a powerful lens to probe molecular properties that may be difficult or time-consuming to measure experimentally. However, the accuracy of these computational models is contingent on the theoretical level and basis set employed. Experimental data, in turn, provides the ground truth against which these models must be validated. A rigorous comparison between the two not only builds confidence in the computational results but also deepens our understanding of the molecule's behavior.

This guide will navigate through the essential experimental techniques and computational methods, culminating in a direct comparison of their outputs for this compound.

Core Properties: A Comparative Overview

A foundational step in the analysis of any new chemical entity is the determination of its fundamental physicochemical properties. Here, we present a table summarizing the available computed and experimental data for this compound.

PropertyComputed ValueExperimental Value
Molecular Formula C₁₂H₉NO₃C₁₂H₉NO₃
Molecular Weight 215.20 g/mol 215.20 g/mol
IUPAC Name 2-oxo-6-phenyl-1H-pyridine-3-carboxylic acidThis compound
Solubility ->32.3 µg/mL (at pH 7.4)

Experimental Protocols: Elucidating Molecular Structure

The following sections detail the standard experimental workflows for characterizing a molecule like this compound. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of atoms within a molecule. For our target molecule, ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable acidic proton.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A higher field provides better signal dispersion.

  • Expected Signals:

    • Aromatic Protons: The protons on the phenyl ring and the dihydropyridine ring will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The splitting patterns (e.g., doublets, triplets, multiplets) will reveal the connectivity of these protons.

    • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is expected to be a broad singlet, typically far downfield (10-13 ppm), due to its acidic nature and hydrogen bonding.[2] Its broadness can be attributed to chemical exchange.

    • NH Proton: The proton on the nitrogen in the pyridone ring will also be an exchangeable proton, likely appearing as a broad singlet.

¹³C NMR Spectroscopy Protocol:

  • Data Acquisition: Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum.

  • Expected Signals:

    • Carbonyl Carbons: The carbonyl carbon of the carboxylic acid and the pyridone ring will be the most downfield signals, typically in the range of 160-180 ppm.[2]

    • Aromatic Carbons: The sp² hybridized carbons of the phenyl and dihydropyridine rings will appear between 110 and 150 ppm.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it a powerful tool for functional group identification.

Protocol:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for a solid sample directly.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Expected Absorptions:

    • O-H Stretch: A very broad absorption is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is typically involved in hydrogen bonding.[3]

    • C=O Stretch: Two distinct carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch usually appears around 1700-1725 cm⁻¹, while the amide C=O in the pyridone ring will also have a strong absorption in this region.[3] Conjugation with the aromatic rings may shift these absorptions to lower wavenumbers.

    • C=C and C-N Stretches: Absorptions in the 1400-1600 cm⁻¹ region will correspond to the aromatic C=C bond stretching and C-N stretching vibrations.

X-ray Crystallography

Principle: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Expected Structural Features: Based on related structures, it is anticipated that the molecule will form centrosymmetric dimers in the solid state through hydrogen bonding between the carboxylic acid groups of two molecules.[1][4] The planarity of the pyridone ring and the dihedral angle with the phenyl substituent are key parameters to be determined.

Computational Methods: Predicting Molecular Properties

Principle: Computational chemistry employs the principles of quantum mechanics to calculate the properties of molecules. Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost.

Computational Protocol:

  • Structure Optimization: The first step is to perform a geometry optimization of the molecule. This involves finding the lowest energy conformation. A common and reliable method is to use DFT with a functional like B3LYP and a basis set such as 6-311++G(d,p).

  • Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations should be performed at the same level of theory. This not only predicts the IR spectrum but also confirms that the optimized structure is a true energy minimum.

  • NMR Chemical Shift Calculations: The GIAO (Gauge-Including Atomic Orbital) method is typically used to calculate NMR chemical shifts. These calculations are performed on the optimized geometry.

  • Comparison with Experimental Data: The calculated vibrational frequencies (often scaled by an empirical factor to account for anharmonicity) can be directly compared to the experimental IR spectrum. Similarly, the calculated NMR chemical shifts can be compared to the experimental NMR data.

Visualizing the Workflow

The following diagram illustrates the workflow for the cross-referencing process:

G cluster_analysis Data Analysis & Validation exp_synthesis Synthesis & Purification exp_nmr NMR Spectroscopy (¹H, ¹³C) exp_synthesis->exp_nmr exp_ir IR Spectroscopy exp_synthesis->exp_ir exp_xray X-ray Crystallography exp_synthesis->exp_xray compare_spectra Compare Calculated vs. Experimental Spectra exp_nmr->compare_spectra exp_ir->compare_spectra compare_structure Compare Bond Lengths, Angles, Dihedrals exp_xray->compare_structure comp_opt Geometry Optimization (DFT/B3LYP) comp_freq Frequency Calculation comp_opt->comp_freq comp_nmr NMR Calculation (GIAO) comp_opt->comp_nmr comp_opt->compare_structure comp_freq->compare_spectra comp_nmr->compare_spectra validation Model Validation & Refinement compare_structure->validation compare_spectra->validation

Caption: Workflow for comparing experimental and computational data.

Discussion: Bridging Theory and Experiment

The true value of this cross-referencing approach lies in the analysis of the similarities and discrepancies between the computed and experimental data.

  • Agreement: A high degree of agreement between, for example, the calculated and experimental NMR chemical shifts, would lend strong support to the accuracy of the computed molecular geometry in solution. Similarly, a good match between the calculated and experimental IR spectra would validate the vibrational modes predicted by the computational model.

  • Discrepancies: Discrepancies are often more informative than perfect agreements. For instance, a significant difference between the calculated and experimental solid-state structure could be due to intermolecular interactions (like hydrogen bonding) that were not fully accounted for in the gas-phase computational model. Differences in IR spectra might point to the influence of the solid-state environment or solvent effects that were not included in the calculation.

By critically evaluating these differences, researchers can refine their computational models to be more predictive and gain a more nuanced understanding of the molecule's behavior in different environments.

Conclusion

The cross-referencing of experimental and computed properties is an iterative and self-validating process that is essential for modern chemical research. For a molecule of interest like this compound, this approach allows for a comprehensive characterization that transcends the limitations of any single technique. By integrating the insights from both experimental measurements and computational modeling, researchers can build a more complete and accurate picture of the molecule's structure, properties, and potential applications.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Oxo-6-Phenyl-Dihydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 2-oxo-6-phenyl-dihydropyridine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a primary focus on their anticancer and anti-inflammatory properties. We will dissect the causal relationships between specific structural modifications and the resulting biological efficacy, supported by experimental data and detailed protocols to empower researchers in the field of drug discovery and development.

The 2-Oxo-6-Phenyl-Dihydropyridine Core: A Versatile Pharmacophore

The 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile moiety is a key pharmacophore that has garnered significant attention for its therapeutic potential. The presence of the unsaturated lactam ring, the cyano group, and the phenyl substituents at positions 4 and 6 provide a versatile template for chemical modifications, allowing for the fine-tuning of its pharmacological profile. These compounds have shown promise as inhibitors of key signaling pathways implicated in cancer and inflammation, such as the p38 MAP kinase pathway.

Comparative Analysis of Anticancer Activity: A Dissection of SAR

Extensive research has focused on the cytotoxic effects of 2-oxo-6-phenyl-dihydropyridine derivatives against a panel of human cancer cell lines. The antiproliferative activity is profoundly influenced by the nature and position of substituents on the aryl rings at the C4 and C6 positions.

The Crucial Role of the C4-Aryl Substituent

The aryl group at the C4 position of the dihydropyridine ring is a critical determinant of anticancer potency. The electronic properties and steric bulk of the substituents on this phenyl ring can dramatically alter the compound's interaction with its biological target.

A key observation is the impact of electron-withdrawing and electron-donating groups. For instance, in a series of 4-aryl-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives, the substitution pattern on the C4-phenyl ring led to significant variations in cytotoxicity.

Compound IDC4-Aryl SubstituentC6-Aryl SubstituentCancer Cell LineIC50 (nM)
4a 4-ChlorophenylNaphthalen-1-yl--
4b Thiophen-2-ylNaphthalen-1-yl--
14a (Derivative of 4a)Naphthalen-1-ylNCIH 460 (Lung)25 ± 2.6[1]
RKOP 27 (Colon)16 ± 2[1]
HeLa (Cervical)127 ± 25[1]
U937 (Lymphoma)422 ± 26[1]
SKMEL 28 (Melanoma)255 ± 2[1]

Table 1: Comparative anticancer activity of 2-oxo-6-phenyl-dihydropyridine derivatives with varying C4-substituents.

The data suggests that further derivatization of the parent compounds can lead to highly potent analogs, such as compound 14a , which exhibits nanomolar efficacy against lung and colon cancer cell lines[1]. The presence of a halogen, such as chlorine, on the C4-phenyl ring appears to be a favorable feature for cytotoxic activity.

Influence of the C6-Aryl Substituent

The nature of the aryl group at the C6 position also plays a significant role in modulating the anticancer activity. While this guide focuses on the 6-phenyl scaffold, it is noteworthy that replacing the phenyl group with a larger aromatic system, such as naphthalene, has been a successful strategy in developing potent anticancer agents[1]. This modification likely enhances the binding affinity of the molecule to its target protein through increased hydrophobic and π-π stacking interactions.

Mechanism of Action: Inhibition of the p38α MAP Kinase Pathway

Several 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as potent inhibitors of p38α mitogen-activated protein (MAP) kinase, with IC50 values as low as 0.07 µM[2]. The p38 MAPK signaling cascade is a crucial regulator of cellular responses to stress and inflammatory stimuli. Its aberrant activation is implicated in both tumorigenesis and inflammatory diseases.

The inhibition of p38α MAP kinase by these compounds provides a clear mechanistic basis for their observed anticancer and anti-inflammatory effects. By blocking this pathway, the derivatives can interfere with the production of pro-inflammatory cytokines and modulate cell cycle progression and apoptosis.

p38_MAPK_Pathway cluster_stimuli Stress / Inflammatory Stimuli cluster_cascade Kinase Cascade cluster_inhibitor Inhibition cluster_downstream Downstream Effects Stimuli UV, Cytokines, LPS MAP3K MAPKKK (e.g., ASK1, TAK1) Stimuli->MAP3K activate MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K phosphorylate p38 p38 MAPK MAP2K->p38 phosphorylate TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors activate Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Cytokines upregulate production Apoptosis Apoptosis p38->Apoptosis modulate Dihydropyridine 2-Oxo-6-phenyl- dihydropyridine Derivatives Dihydropyridine->p38 inhibit

Caption: p38 MAP Kinase signaling pathway and the inhibitory action of 2-oxo-6-phenyl-dihydropyridine derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the synthesis of the core scaffold and the evaluation of its cytotoxic activity are provided below.

Synthesis of 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles

A robust and efficient method for the synthesis of these compounds is a one-pot, three-component reaction.

Materials:

  • Appropriate aromatic aldehyde (1 mmol)

  • Appropriate acetophenone (1 mmol)

  • Ethyl cyanoacetate (1 mmol)

  • Ammonium acetate (8 mmol)

  • Ethanol

Procedure:

  • A mixture of the aromatic aldehyde, acetophenone, ethyl cyanoacetate, and ammonium acetate in ethanol is prepared.

  • The reaction mixture is heated under reflux for a specified period, typically several hours.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the desired product.

  • The product can be further purified by recrystallization from a suitable solvent.

synthesis_workflow Reactants Aromatic Aldehyde + Acetophenone + Ethyl Cyanoacetate + Ammonium Acetate Reaction One-pot Reaction (Ethanol, Reflux) Reactants->Reaction Workup Cooling & Filtration Reaction->Workup Product 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitrile Workup->Product

Caption: General workflow for the one-pot synthesis of 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles.

Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

  • Cancer cell lines (e.g., NCIH 460, RKOP 27)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals. The plate may be gently shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Concluding Remarks and Future Directions

The 2-oxo-6-phenyl-dihydropyridine scaffold represents a highly promising framework for the development of novel anticancer and anti-inflammatory agents. The SAR studies highlighted in this guide underscore the critical role of substitutions on the C4-aryl ring in determining the biological activity of these compounds. The identification of the p38α MAP kinase pathway as a key molecular target provides a solid foundation for mechanism-based drug design.

Future research in this area should focus on expanding the diversity of the chemical library, exploring a wider range of substituents at all positions of the dihydropyridine ring. A more detailed investigation into the anti-inflammatory properties of these derivatives is warranted, including in vivo studies to validate their therapeutic potential. Furthermore, lead optimization studies, guided by the SAR principles outlined herein, could lead to the discovery of next-generation drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles.

References

A Comparative Analysis of 2-Oxo-Dihydropyridine Derivatives and Standard Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the ever-present battle against microbial resistance, the exploration of novel chemical scaffolds is paramount to maintaining a viable arsenal of effective therapeutics. Among the promising candidates, 2-oxo-dihydropyridine derivatives have emerged as a class of heterocyclic compounds with significant antimicrobial potential. This guide provides a comprehensive comparison of the efficacy of these derivatives against that of standard antimicrobial agents, supported by experimental data and an exploration of their underlying mechanisms.

Introduction: The Rise of a New Antimicrobial Scaffold

The 1,4-dihydropyridine (DHP) core is a well-established pharmacophore, most notably recognized for its role in L-type calcium channel blockers used in the management of hypertension.[1] However, extensive research has unveiled a broader spectrum of biological activities, including potent antimicrobial effects against a range of pathogens.[1][2][3][4] The increasing resistance of microbes to conventional antibiotics has catalyzed the investigation of novel DHP derivatives, particularly 2-oxo-dihydropyridines and related dihydropyrimidines, as a source of new antimicrobial leads.[1] These compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, and in some cases, fungi.[1][2][5]

This guide will delve into the quantitative efficacy of these emerging compounds, juxtaposing their performance with established antibiotics such as penicillin, ciprofloxacin, and methicillin. We will explore the structural nuances that govern their activity, the experimental methodologies used to evaluate their efficacy, and the current understanding of their mechanisms of action.

Comparative Efficacy: A Quantitative Look at Antimicrobial Activity

The primary metric for quantifying the in vitro efficacy of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism.[6] A lower MIC value indicates greater potency.

The following tables summarize the reported MIC values for various 2-oxo-dihydropyridine and dihydropyrimidine derivatives against key bacterial strains, alongside the MIC values for standard antibiotics for a comparative perspective. It is important to note that direct comparisons are most valid when conducted within the same study under identical conditions.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) Against Gram-Positive Bacteria

Compound/AgentStaphylococcus aureusMethicillin-ResistantStaphylococcus aureus (MRSA)Reference Strain(s)
2-Oxo-Dihydropyridine Derivatives
Derivative 33[1]25Not ReportedS. aureus (unspecified)
Thieno[2,3-d]pyrimidinedione 2[7]2-162-16MRSA, VRSA, VISA
Dihydropyrimidine Derivatives
Functionalized Dihydropyrimidine 4[8][9]29Methicillin-sensitive S. aureus, MRSA
Standard Antimicrobial Agents
Penicillin G[10]0.4 - 24ResistantS. aureus ATCC 25923, clinical isolates
Methicillin/Oxacillin[11]≤2 (Susceptible)≥4 (Resistant)Clinical isolates
Vancomycin[12][13][14][15]0.5 - 20.125 - 2MRSA clinical isolates
Ciprofloxacin[16]0.25 - 12 - 16S. aureus Newman, MRSA

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) Against Gram-Negative Bacteria

Compound/AgentEscherichia coliPseudomonas aeruginosaReference Strain(s)
2-Oxo-Dihydropyridine Derivatives
Derivative 33[1]100Not ReportedE. coli (unspecified)
Dihydropyrimidine Derivatives
Dihydropyrimidine C6 & C22[17]32-6432-64Clinical isolates
Standard Antimicrobial Agents
Ciprofloxacin[17][18][19][20][21]0.004 - 0.015Not ReportedE. coli ATCC 25922

Analysis of Efficacy:

The data indicates that certain 2-oxo-dihydropyridine and dihydropyrimidine derivatives exhibit promising activity, particularly against Gram-positive bacteria, including resistant strains like MRSA. For instance, the thieno[2,3-d]pyrimidinedione derivative 2 shows potent activity against MRSA with MIC values as low as 2 µg/mL, which is comparable to or better than vancomycin in some cases.[7] Similarly, the functionalized dihydropyrimidine 4 demonstrates significant inhibition of both methicillin-sensitive and resistant S. aureus.[8][9]

Against Gram-negative bacteria, the efficacy appears more varied. While some dihydropyrimidine derivatives show moderate activity against E. coli and P. aeruginosa,[17] others, like derivative 33, have a higher MIC for E. coli.[1] This suggests that the structural features of these compounds play a critical role in their spectrum of activity, a concept further explored in the Structure-Activity Relationship section.

Unraveling the Mechanism of Action

Understanding the mechanism by which a novel antimicrobial agent exerts its effect is crucial for its development and for predicting potential resistance pathways. While the precise mechanisms for all 2-oxo-dihydropyridine derivatives are not fully elucidated, research on the broader class of dihydropyrimidines points towards specific cellular targets.

Inhibition of Dihydrofolate Reductase (DHFR):

A compelling line of evidence suggests that some functionalized dihydropyrimidines may act by inhibiting dihydrofolate reductase (DHFR).[8][9][22] DHFR is a critical enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids. The structural resemblance of the aminopyrimidine moiety in some dihydropyrimidine derivatives to the natural substrate of DHFR supports this hypothesis.[9] This mechanism is analogous to that of the established antibiotic trimethoprim.

Potential for DNA Gyrase Inhibition:

There is also evidence to suggest that some 1,4-dihydropyridine derivatives may target DNA gyrase, an essential enzyme involved in DNA replication.[1] This mode of action is shared by the fluoroquinolone class of antibiotics, such as ciprofloxacin.

The following diagram illustrates a potential mechanism of action for dihydropyrimidine derivatives targeting DHFR.

Caption: Proposed mechanism of action of dihydropyrimidine derivatives via inhibition of Dihydrofolate Reductase (DHFR).

Structure-Activity Relationship (SAR)

The antimicrobial potency and spectrum of 2-oxo-dihydropyridine derivatives are intricately linked to their chemical structure. Understanding these structure-activity relationships (SAR) is fundamental for the rational design of more effective analogues.

Key structural features that influence antimicrobial activity include:

  • Substituents at the C4 position: The nature of the aryl group at the C4 position of the dihydropyridine ring is a critical determinant of activity. Electron-withdrawing or electron-releasing groups on this phenyl ring can significantly impact the compound's potency.[16]

  • Ester groups at C3 and C5 positions: The ester functionalities at these positions are generally considered important for activity.[16]

  • Substituents at the C2 and C6 positions: Modifications at these positions can also modulate the biological activity. For instance, an increase in the bulk of the substituent at the C2 position has been shown to improve antibacterial activity in some derivatives.[1]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a role in its ability to penetrate bacterial cell membranes. A correlation between higher lipophilicity and enhanced antibacterial activity has been observed for some derivatives.[1]

The diagram below illustrates the key positions on the 1,4-dihydropyridine scaffold where modifications can influence antimicrobial activity.

MIC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions of Test Compound in 96-well plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually Inspect for Turbidity (Growth) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

References

A Head-to-Head Comparison of Synthetic Routes to 2-Pyridone-3-Carboxylic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 2-pyridone-3-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry and drug development, forming the core of numerous pharmacologically active agents. Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in various biological interactions. Consequently, the efficient and scalable synthesis of this heterocyclic system is of paramount importance to researchers in academia and industry. This guide provides a comprehensive, head-to-head comparison of the most prominent synthetic routes to 2-pyridone-3-carboxylic acids, offering in-depth analysis of their mechanisms, experimental protocols, and relative merits.

Multicomponent Reactions (MCRs): The Power of Convergence

Multicomponent reactions, wherein three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach to 2-pyridone-3-carboxylic acids.[1][2] These reactions are lauded for their operational simplicity and the ability to rapidly generate diverse libraries of compounds from readily available starting materials.[3]

The 3-Formylchromone, Primary Amine, and Meldrum's Acid Approach

A particularly effective MCR for the synthesis of 2-pyridone-3-carboxylic acids involves the condensation of a 3-formylchromone, a primary amine, and Meldrum's acid.[4] This method is distinguished by its use of water as a solvent, aligning with the principles of green chemistry.[5]

Mechanism: The reaction is believed to proceed through a domino sequence of Knoevenagel condensation, Michael addition, ring-opening of the chromone and Meldrum's acid moieties, and subsequent intramolecular cyclization to furnish the 2-pyridone ring. The use of a mild base, such as diammonium hydrogen phosphate, facilitates the initial condensations and subsequent cyclization steps.

Experimental Protocol:

  • Step 1: Reaction Setup

    • In a round-bottom flask, combine 3-formylchromone (1.0 eq), the desired primary amine (1.0 eq), and Meldrum's acid (1.0 eq) in water.

    • Add a catalytic amount of diammonium hydrogen phosphate (20 mol%).

  • Step 2: Reaction Execution

    • Heat the reaction mixture to 70°C and stir for 3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 3: Work-up and Isolation

    • Upon completion, cool the reaction mixture to room temperature.

    • The product often precipitates from the aqueous solution and can be collected by filtration.

    • Wash the solid with cold water and dry under vacuum to yield the 2-pyridone-3-carboxylic acid. Further purification can be achieved by recrystallization.

Supporting Experimental Data: This protocol has been reported to provide yields in the range of 52-86%, depending on the specific substrates used.[1] For example, the reaction of 3-formylchromone, benzylamine, and Meldrum's acid has been shown to produce the corresponding N-benzyl-2-pyridone-3-carboxylic acid in high yield.[6]

Advantages:

  • High atom economy and step efficiency.[1]

  • Environmentally friendly, often utilizing water as a solvent.[5]

  • Operational simplicity and straightforward work-up.[1]

  • Allows for the generation of a diverse range of products by varying the primary amine.[1]

Disadvantages:

  • The availability and synthesis of substituted 3-formylchromones can be a limiting factor.

  • Yields can be sensitive to the nature of the amine substituent.

Transition Metal-Catalyzed Routes: Precision and Control

Transition metal catalysis offers a powerful alternative for the synthesis of 2-pyridones, often providing high levels of regio- and chemoselectivity.[7] These methods typically involve C-H activation and annulation strategies.

Ruthenium-Catalyzed Oxidative Annulation of Alkynes and Acrylamides

An elegant approach to substituted 2-pyridones involves the ruthenium-catalyzed oxidative annulation of alkynes with acrylamides.[8][9] This method allows for the construction of the pyridone ring with a high degree of control over the substitution pattern.

Mechanism: The catalytic cycle is proposed to involve the coordination of the ruthenium catalyst to the acrylamide, followed by C-H activation and insertion of the alkyne. Reductive elimination then furnishes the 2-pyridone product and regenerates the active catalyst. A copper salt is often used as a terminal oxidant to facilitate the catalytic turnover.

Experimental Protocol:

  • Step 1: Reaction Setup

    • In a sealed reaction vessel, combine the acrylamide (2.0 eq), alkyne (1.0 eq), [RuCl₂(p-cymene)]₂ (5.0 mol%), and Cu(OAc)₂·H₂O (1.0 eq).

    • Add tert-amyl alcohol (t-AmOH) as the solvent.

  • Step 2: Reaction Execution

    • Heat the reaction mixture to 120°C for 20 hours.

    • Monitor the reaction progress by GC-MS or LC-MS.

  • Step 3: Work-up and Isolation

    • After cooling to room temperature, dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-pyridone.

Supporting Experimental Data: This ruthenium-catalyzed method has demonstrated a broad substrate scope, tolerating a variety of functional groups on both the acrylamide and alkyne coupling partners, with yields often exceeding 80%.[8]

Advantages:

  • High regioselectivity and functional group tolerance.[8]

  • Provides access to a wide range of substituted 2-pyridones.[8][9]

  • The use of an inexpensive ruthenium catalyst is a key advantage over some other transition metal-catalyzed methods.[8]

Disadvantages:

  • Requires elevated temperatures and extended reaction times.

  • The use of a stoichiometric amount of a copper oxidant can be a drawback in terms of waste generation.

  • While not directly producing the carboxylic acid, this method provides a highly functionalized pyridone core that can be further elaborated.

Classical Cyclocondensation Reactions: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic method for the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4-quinolones.[2][10] While not a direct route to 2-pyridone-3-carboxylic acids, the fundamental principles of this reaction are highly relevant to the construction of the pyridone ring from acyclic precursors. The reaction involves the condensation of an aniline with an ethoxymethylenemalonic ester derivative, followed by thermal cyclization.[11][12]

Mechanism: The reaction begins with a nucleophilic substitution of the ethoxy group of the malonic ester derivative by the aniline. The resulting intermediate then undergoes a thermally induced 6-electron cyclization to form the quinolone ring.[2] Subsequent hydrolysis and decarboxylation can yield the 4-hydroxyquinoline.

Relevance to 2-Pyridone Synthesis: The core concept of condensing an amine with a three-carbon electrophilic component to form a six-membered heterocyclic ring is a foundational strategy in the synthesis of pyridones. By analogy, enamines can react with activated carbonyl compounds or their equivalents, followed by cyclization, to afford 2-pyridone derivatives.

Advantages of the General Strategy:

  • Utilizes readily available starting materials.

  • A well-established and understood reaction.

Disadvantages of the General Strategy:

  • Often requires harsh reaction conditions, such as high temperatures, which can limit the functional group tolerance.[10]

  • Can lead to mixtures of regioisomers with unsymmetrically substituted anilines.[10]

Comparative Summary of Synthetic Routes

FeatureMulticomponent Reaction (3-Formylchromone)Ruthenium-Catalyzed AnnulationGould-Jacobs Type Cyclocondensation
Starting Materials 3-Formylchromones, primary amines, Meldrum's acidAlkynes, acrylamidesAnilines, malonic ester derivatives
Key Advantages High atom economy, green solvent (water), operational simplicityHigh regioselectivity, broad substrate scopeReadily available starting materials, well-established
Key Disadvantages Limited availability of substituted 3-formylchromonesHigh temperatures, long reaction times, use of oxidantHarsh reaction conditions, potential for regioisomers
Typical Yields 52-86%[1]>80%[8]Variable, often moderate
Scalability Potentially scalable, especially with flow chemistryScalability can be a challenge due to catalyst cost and reaction conditionsIndustrially applied for certain quinoline derivatives

Visualization of Synthetic Workflows

Multicomponent Synthesis of 2-Pyridone-3-Carboxylic Acid

MCR_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Formylchromone 3-Formylchromone Reaction One-Pot Reaction (Water, 70°C, DAHP cat.) Formylchromone->Reaction Amine Primary Amine Amine->Reaction MeldrumsAcid Meldrum's Acid MeldrumsAcid->Reaction Product 2-Pyridone-3-Carboxylic Acid Reaction->Product Filtration & Purification

Caption: Workflow for the multicomponent synthesis of 2-pyridone-3-carboxylic acids.

Ruthenium-Catalyzed Synthesis of 2-Pyridones

Ru_Catalysis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Alkyne Alkyne Reaction Oxidative Annulation ([Ru], Cu(OAc)₂, 120°C) Alkyne->Reaction Acrylamide Acrylamide Acrylamide->Reaction Product Substituted 2-Pyridone Reaction->Product Chromatography

Caption: Workflow for the ruthenium-catalyzed synthesis of 2-pyridones.

Conclusion and Future Outlook

The synthesis of 2-pyridone-3-carboxylic acids can be approached through a variety of effective methods, each with its own set of advantages and disadvantages. For rapid library synthesis and adherence to green chemistry principles, multicomponent reactions, particularly the 3-formylchromone-based approach, are highly attractive. For accessing highly substituted and complex 2-pyridones with excellent control over regiochemistry, transition metal-catalyzed methods like the ruthenium-catalyzed oxidative annulation are powerful tools. While classical methods like the Gould-Jacobs reaction provide a conceptual foundation, modern synthetic strategies often offer milder conditions and broader substrate scope.

The choice of synthetic route will ultimately depend on the specific target molecule, the desired scale of the reaction, and the available resources. As the demand for novel pharmaceuticals continues to grow, the development of even more efficient, sustainable, and versatile methods for the synthesis of 2-pyridone-3-carboxylic acids will remain a key area of research. Future innovations may lie in the development of novel catalytic systems, the expansion of the substrate scope of multicomponent reactions, and the application of flow chemistry for the safe and scalable production of these important heterocyclic compounds.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is understood that meticulous handling of chemical compounds extends throughout their lifecycle, including their proper disposal. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid (CAS Number: 56162-63-1). The procedures outlined herein are grounded in established principles of laboratory safety and hazardous waste management, designed to protect personnel and the environment.

Hazard Identification and Risk Assessment: Know Your Compound

Before initiating any disposal protocol, a thorough understanding of the compound's hazards is paramount. This compound is a solid organic compound with specific handling requirements.

GHS Hazard Classification:

Based on available data, this compound is classified with the following hazards[1]:

Hazard StatementCodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation

Physical and Chemical Properties:

PropertyValueSource
CAS Number 56162-63-1[2][3][4]
Molecular Formula C₁₂H₉NO₃[2][4]
Molecular Weight 215.20 g/mol [1]
Form PowderSigma-Aldrich

Given its nature as a combustible solid organic acid, it must be handled with care to avoid dust generation and ignition sources. Organic acids, as a class, are incompatible with bases, oxidizing agents, and reactive metals.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The identified hazards necessitate the use of appropriate personal protective equipment (PPE) at all stages of handling and disposal.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing or dust generation.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) are required. Always inspect gloves for integrity before use and wash hands thoroughly after removal.

  • Body Protection: A fully buttoned laboratory coat must be worn.

  • Respiratory Protection: If there is a potential for aerosolization or dust generation that cannot be controlled by engineering means (e.g., a fume hood), a NIOSH-approved respirator appropriate for organic dusts should be used.

Segregation and Collection of Waste: The Foundation of Safe Disposal

Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions and to ensure compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container:

    • Select a container that is compatible with the chemical. For solid this compound, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[7]

    • Ensure the container is clean, dry, and in good condition.

  • Label the Container:

    • Affix a "Hazardous Waste" label to the container before adding any waste.

    • The label must include:

      • The full chemical name: "this compound"

      • The associated hazards (e.g., "Irritant," "Combustible Solid").

      • The date of first accumulation.

      • The name of the principal investigator or laboratory contact.

  • Waste Accumulation:

    • Collect the solid waste directly into the labeled container.

    • If dealing with solutions, do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Keep the waste container securely capped at all times, except when adding waste.[7]

Storage of Hazardous Waste: Maintaining a Safe Laboratory Environment

Designated storage areas for hazardous waste are essential to minimize risks within the laboratory.

  • Satellite Accumulation Area (SAA): Waste should be stored in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[7]

  • Segregation: Store the waste container in a location that is segregated from incompatible materials. Specifically, store this organic acid waste away from:

    • Bases

    • Oxidizing agents

    • Reactive metals

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential spills or leaks.

  • Ventilation: Store in a well-ventilated area. If the compound has a noticeable vapor pressure or if large quantities are being stored, storage within a ventilated cabinet is recommended.

Disposal Pathway: From the Lab to Final Disposition

The final disposal of this compound must be conducted through your institution's approved hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

DisposalWorkflow Request Request Collect Collect Request->Collect Hand-off Dispose Dispose End End Dispose->End End of Lifecycle

Step-by-Step Disposal Procedure:

  • Ensure Proper Packaging: Before requesting a pickup, ensure the waste container is securely sealed, properly labeled, and the exterior is clean and free of contamination.

  • Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically done through an online portal or by contacting the Environmental Health and Safety (EHS) office directly.

  • Documentation: Complete any required waste manifests or tags accurately and completely. This documentation is a legal requirement and ensures a clear chain of custody.

  • Await Collection: Trained EHS personnel will collect the waste from your laboratory's SAA. Do not transport hazardous waste yourself.

Spill and Emergency Procedures

In the event of a spill, your immediate response should prioritize safety.

  • Small Spills (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.

    • Carefully sweep or scoop the material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.

  • Large Spills (beyond the lab's capacity to handle safely):

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's emergency response line or EHS office.

    • Prevent entry into the affected area.

    • Provide details of the spilled material to emergency responders.

Causality and Best Practices: The "Why" Behind the "How"

  • Why Segregate? Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or the generation of heat and pressure, posing a significant safety risk. Storing organic acids separately from bases, for example, prevents a potentially vigorous acid-base neutralization reaction.[6]

  • Why Not Drain Disposal? Many organic compounds are not readily biodegradable and can be toxic to aquatic life. They can also interfere with the operation of wastewater treatment plants.[7]

  • Why Incineration? High-temperature incineration is a common and effective disposal method for many organic chemical wastes. It ensures the complete destruction of the compound, converting it to less harmful substances like carbon dioxide and water.

  • Why Keep Containers Closed? Keeping containers closed prevents the release of vapors into the laboratory atmosphere, which is crucial for a compound identified as a respiratory irritant. It also prevents the accidental introduction of foreign materials that could cause a reaction.[7]

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the lifecycle of this compound is managed responsibly from acquisition to disposal.

References

Navigating the Safe Handling of 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: Understanding the Risks

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid is a solid, combustible powder.[1] Based on data from analogous compounds like pyridine-2-carboxylic acid and other substituted pyridines, we can anticipate the primary hazards to be:

  • Skin and Eye Irritation: Direct contact may cause irritation or, in more severe cases, chemical burns and serious eye damage.[2][3][4][5][6]

  • Respiratory Tract Irritation: Inhalation of dust can lead to irritation of the respiratory system.[2][3][4]

  • Harmful if Swallowed: Ingestion may be harmful.[6]

Given its combustible nature, it is also crucial to prevent dust accumulation and avoid ignition sources.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound, with the rationale rooted in preventing the identified hazards.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields or a full-face shield.[7][8]Protects against splashes and airborne particles that can cause serious eye irritation.[2][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber).[7][8]Prevents skin contact, which can cause irritation or burns.[8]
Body Protection A laboratory coat, long pants, and closed-toe shoes.[9] For larger quantities, a chemical-resistant apron is recommended.[7]Minimizes the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[7][9] For situations with potential for significant dust generation, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) is necessary.[8]Prevents inhalation of dust, which can cause respiratory tract irritation.[2][4][9]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic workflow is critical for minimizing exposure and ensuring safety.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a certified chemical fume hood to control airborne dust.[7][9]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5]

  • Designated Area: Cordon off a specific area for handling the compound to contain any potential spills.[9]

Handling the Compound
  • Donning PPE: Before handling, put on all required PPE as specified in the table above.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the chemical fume hood to minimize dust generation.[2] Use appropriate tools (e.g., spatulas) to avoid creating airborne dust.

  • Housekeeping: Clean up any spills immediately following the protocol outlined below. Wash hands thoroughly after handling, even if gloves were worn.[2][7]

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a clear, rehearsed emergency plan is crucial.

Spill Response Workflow

The following diagram outlines the procedural flow for managing a spill of this compound.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill with Inert Material (e.g., sand, vermiculite) PPE->Contain Collect Carefully Collect Material Contain->Collect Clean Clean Spill Area Collect->Clean Seal Seal Waste in Labeled Container Clean->Seal Dispose Dispose as Hazardous Waste Seal->Dispose

Caption: Workflow for managing a chemical spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]

  • Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek medical attention if irritation develops or persists.[5]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Storage and Disposal: Ensuring Long-Term Safety

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.[2][7][10]

Disposal

Dispose of waste this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[10][11] Do not pour down the drain.[10] Contact a licensed professional waste disposal service to dispose of this material.

By integrating these safety protocols into your daily laboratory operations, you contribute to a culture of safety that protects you, your colleagues, and the valuable research you conduct.

References

×

Retrosynthesis Analysis

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2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.